BI-2540
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C24H15ClF5NO5 |
|---|---|
分子量 |
527.8 g/mol |
IUPAC 名称 |
4-[[2-[4-chloro-2-[3-fluoro-5-(trifluoromethyl)benzoyl]phenoxy]acetyl]amino]-2-fluoro-3-methylbenzoic acid |
InChI |
InChI=1S/C24H15ClF5NO5/c1-11-18(4-3-16(21(11)27)23(34)35)31-20(32)10-36-19-5-2-14(25)9-17(19)22(33)12-6-13(24(28,29)30)8-15(26)7-12/h2-9H,10H2,1H3,(H,31,32)(H,34,35) |
InChI 键 |
WPEKGNGDNFRRMH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1F)C(=O)O)NC(=O)COC2=C(C=C(C=C2)Cl)C(=O)C3=CC(=CC(=C3)F)C(F)(F)F |
产品来源 |
United States |
Foundational & Exploratory
BI-2536: A Technical Whitepaper on a Potent Polo-like Kinase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-2536 is a potent and highly selective small-molecule inhibitor of Polo-like kinase 1 (Plk1), a key regulator of mitotic progression.[1] This document provides an in-depth technical overview of BI-2536, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols. BI-2536 induces mitotic arrest and apoptosis in a wide range of cancer cell lines and has shown efficacy in various xenograft models.[2][3] This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working with Plk1 inhibitors and similar targeted therapies.
Introduction to BI-2536 and Plk1
Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[4][5] Its expression is elevated in numerous human cancers, correlating with poor prognosis, which makes it an attractive target for cancer therapy.[6][7][8]
BI-2536, a dihydropteridinone derivative, is an ATP-competitive inhibitor of Plk1.[9][10] It has demonstrated high selectivity for Plk1 over a large panel of other kinases.[1] The inhibition of Plk1 by BI-2536 leads to a distinct mitotic arrest phenotype, often referred to as a "polo arrest," characterized by cells arrested in prometaphase with aberrant mitotic spindles, ultimately leading to apoptosis.[1]
Chemical Structure:
BI-2536 is chemically described as 4-[[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide.[11]
Mechanism of Action
BI-2536 exerts its anti-tumor effects primarily through the potent and selective inhibition of Plk1. This inhibition disrupts the normal progression of mitosis, leading to cell cycle arrest and subsequent cell death.
Cell Cycle Arrest
Treatment of cancer cells with BI-2536 leads to a profound arrest in the G2/M phase of the cell cycle.[6][7][12] This is a direct consequence of Plk1 inhibition, which is essential for entry into and progression through mitosis. The arrest is characterized by the formation of monopolar spindles and a failure of chromosome segregation.[2][13]
Induction of Apoptosis
Prolonged mitotic arrest induced by BI-2536 triggers the intrinsic apoptotic pathway.[14] This is evidenced by the cleavage of caspase-3 and PARP, as well as an increase in Annexin V-positive cells.[14][15] The induction of apoptosis is a key mechanism of tumor cell killing by BI-2536.[1]
Attenuation of Autophagy
Recent studies have indicated that BI-2536 can also modulate autophagy.[14] Treatment with BI-2536 has been shown to increase the levels of autophagy markers like LC3-II, yet it abrogates the autophagic flux, suggesting an attenuation of the overall process.[12] This dual role in inducing apoptosis and attenuating autophagy contributes to its anti-cancer activity.[12]
Quantitative Data
The following tables summarize the key quantitative data for BI-2536 from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of BI-2536
| Target | Assay Type | IC50 Value | Reference(s) |
| Plk1 | Cell-free | 0.83 nM | [2] |
| Plk2 | Cell-free | 3.5 nM | [2] |
| Plk3 | Cell-free | 9.0 nM | [2] |
| BRD4 | Cell-free (Kd) | 37 nM | [2] |
Table 2: Cellular Potency of BI-2536 in Various Cell Lines
| Cell Line | Cancer Type | EC50/IC50 Value | Reference(s) |
| Panel of 32 Human Cancer Cell Lines | Various | 2-25 nM | [2] |
| HeLa | Cervical Cancer | 9 nM | [16] |
| HUVEC | Normal Endothelial Cells | 30 nM | [16] |
| Neonatal Rat Cardiac Fibroblasts | Normal Fibroblasts | 43 nM | [16] |
| Anaplastic Thyroid Carcinoma Cells | Thyroid Cancer | 1.4-5.6 nM | [2] |
| Neuroblastoma Cell Lines | Neuroblastoma | < 100 nM | [12][17] |
| LNCaP | Prostate Cancer | Not specified | [18] |
Table 3: Preclinical In Vivo Efficacy of BI-2536
| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (T/C %) | Reference(s) |
| HCT 116 | 50 mg/kg, i.v., once weekly | 15% | [2] |
| HCT 116 | 50 mg/kg, i.v., twice weekly | 0.3% | [2] |
| BxPC-3 | Twice weekly | 5% | [2] |
| A549 | Twice weekly | 14% | [2] |
Table 4: Clinical Trial Data for BI-2536
| Phase | Patient Population | Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Reference(s) |
| I | Advanced Solid Tumors | Single 1-hour i.v. infusion every 21 days | 200 mg | Reversible neutropenia | [10][19] |
| I | Advanced Solid Tumors | 1-hour i.v. infusion on days 1-3 every 21 days | 60 mg | Hematologic events, hypertension, elevated liver enzymes, fatigue | [1] |
| I | Advanced Solid Tumors | 1-hour i.v. infusion on days 1 and 8 every 21 days | 100 mg per administration | Neutropenia | [20] |
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways affected by BI-2536 and a general workflow for its evaluation.
Caption: Plk1 signaling pathway and the inhibitory action of BI-2536.
Caption: General experimental workflow for evaluating BI-2536.
Caption: Logical flow of the cellular effects of BI-2536.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of BI-2536.
Plk1 In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of BI-2536 on Plk1 enzymatic activity.
Materials:
-
Recombinant human Plk1 enzyme[2]
-
Casein from bovine milk (substrate)[2]
-
BI-2536 (serially diluted)[2]
-
Kinase reaction buffer (e.g., 25 mM MOPS pH 7.0, 15 mM MgCl2, 1 mM DTT)[2]
-
ATP (including γ-³³P-ATP)[2]
-
5% Trichloroacetic acid (TCA)[2]
-
Filter plates[2]
Procedure:
-
Prepare serial dilutions of BI-2536 in DMSO.
-
In a reaction well, combine the recombinant Plk1 enzyme (e.g., 20 ng) and casein substrate (e.g., 10 µg) in kinase reaction buffer.[2]
-
Add the serially diluted BI-2536 or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP (e.g., 7.5 µM) containing a tracer amount of γ-³³P-ATP.[2]
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 45 minutes).[2]
-
Terminate the reaction by adding ice-cold 5% TCA.[2]
-
Transfer the precipitates to a filter plate and wash with 1% TCA to remove unincorporated γ-³³P-ATP.[2]
-
Quantify the incorporated radioactivity using a radiometric detector.[2]
-
Calculate the percent inhibition for each BI-2536 concentration and determine the IC50 value using a dose-response curve.[2]
Cell Viability Assay (MTT or CCK-8)
This assay measures the effect of BI-2536 on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
BI-2536 (serially diluted)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.[21]
-
Treat the cells with serial dilutions of BI-2536 or DMSO (vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).[2][21]
-
For MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Then, add solubilization buffer and incubate until the crystals are dissolved.
-
For CCK-8 assay, add the CCK-8 solution to each well and incubate for 1-4 hours.[22]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 or IC50 value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of BI-2536 on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
BI-2536
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (for fixation)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with BI-2536 or DMSO (vehicle control) for the desired time.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70-80% ethanol while vortexing gently, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing RNase A and Propidium Iodide.[2]
-
Incubate in the dark at room temperature for at least 20 minutes.[2]
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Resistance Mechanisms
A potential mechanism of acquired resistance to BI-2536 involves the overexpression of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2.[7][23] These transporters can actively efflux BI-2536 from the cancer cells, thereby reducing its intracellular concentration and efficacy.[7][23]
Conclusion
BI-2536 is a well-characterized, potent, and selective inhibitor of Plk1 with significant anti-tumor activity in a broad range of preclinical models. Its mechanism of action, involving the induction of mitotic arrest and apoptosis, is well-documented. While clinical development has faced challenges, BI-2536 remains an invaluable tool for researchers studying the roles of Plk1 in cell division and cancer biology. The data and protocols presented in this guide provide a solid foundation for further investigation and development of Plk1-targeted therapies.
References
- 1. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human ABCB1 (P-glycoprotein) and ABCG2 mediate resistance to BI 2536, a potent and selective inhibitor of Polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Bi 2536 | C28H39N7O3 | CID 11364421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polo-like kinase 1 inhibitor BI2536 causes mitotic catastrophe following activation of the spindle assembly checkpoint in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological inhibition of Polo-like kinase 1 (PLK1) by BI-2536 decreases the viability and survival of hamartin and tuberin deficient cells via induction of apoptosis and attenuation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Plk1 Inhibitor BI 2536 Temporarily Arrests Primary Cardiac Fibroblasts in Mitosis and Generates Aneuploidy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Phase I dose escalation and pharmacokinetic study of BI 2536, a novel Polo-like kinase 1 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Inhibition of Polo-like kinase 1 (PLK1) triggers cell apoptosis via ROS-caused mitochondrial dysfunction in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benthamdirect.com [benthamdirect.com]
- 23. Human ABCB1 (P-glycoprotein) and ABCG2 Mediate Resistance to BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
BI-2536: A Technical Guide to a Dual Polo-like Kinase 1 and Bromodomain-Containing Protein 4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-2536 is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (Plk1), a key regulator of mitotic progression.[1][2][3][4][5] It has been extensively investigated as a potential anti-cancer therapeutic due to its ability to induce mitotic arrest and apoptosis in a wide range of human cancer cell lines.[4][5][6] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of BI-2536. Detailed experimental protocols, comprehensive data summaries, and visualizations of key cellular pathways and experimental workflows are presented to support further research and development in this area.
Introduction: The Discovery of BI-2536
Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including mitotic entry, centrosome maturation, spindle assembly, and cytokinesis.[7][8][9] Its overexpression in various human cancers is often associated with poor prognosis, making it an attractive target for cancer therapy.[7][8][10] BI-2536, a dihydropteridinone derivative, emerged from a drug discovery program aimed at identifying potent and selective Plk1 inhibitors.[1] It is a highly selective ATP-competitive inhibitor of Plk1.[6][11] Subsequent research has also revealed that BI-2536 functions as a dual inhibitor, targeting Bromodomain-Containing Protein 4 (BRD4), which may contribute to its overall anti-tumor activity.[12][13]
Mechanism of Action
BI-2536 exerts its primary anti-tumor effects through the potent inhibition of Plk1 kinase activity. This inhibition disrupts the normal progression of mitosis, leading to a "polo arrest" phenotype characterized by prometaphase arrest, formation of aberrant monopolar spindles, and subsequent induction of apoptosis.[1] The key molecular events following Plk1 inhibition by BI-2536 include the prevention of γ-tubulin recruitment to mitotic centrosomes and the inhibition of cohesin release from chromosome arms.[14]
Beyond its role as a Plk1 inhibitor, BI-2536 also binds to the bromodomain of BRD4, a member of the BET (bromodomain and extra-terminal domain) family of proteins.[12] BRD4 is a key regulator of oncogene transcription, including c-Myc. By inhibiting BRD4, BI-2536 can suppress the expression of critical cancer-driving genes.[14] The dual inhibition of Plk1 and BRD4 presents a multi-pronged attack on cancer cells, targeting both cell division and oncogenic signaling.
Signaling Pathway of Plk1 Inhibition
Caption: Plk1 Inhibition Pathway by BI-2536.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of BI-2536
| Target | Assay Type | IC50 / Kd | Reference |
| Plk1 | Cell-free kinase assay | 0.83 nM | [14] |
| Plk2 | Cell-free kinase assay | 3.5 nM | [14] |
| Plk3 | Cell-free kinase assay | 9.0 nM | [14] |
| BRD4 | Binding assay | 37 nM (Kd) | [14] |
Table 2: In Vitro Cellular Proliferation Inhibition by BI-2536
| Cell Line | Cancer Type | EC50 | Reference |
| Panel of 32 human cancer cell lines | Various | 2-25 nM | [14] |
| hTERT-RPE1 (non-cancerous) | Immortalized retinal pigment epithelial cells | 12-31 nM | [14] |
| HUVECs (non-cancerous) | Human umbilical vein endothelial cells | 12-31 nM | [14] |
| NRK (non-cancerous) | Normal rat kidney cells | 12-31 nM | [14] |
| Neuroblastoma cell lines | Neuroblastoma | < 100 nM | [6] |
Table 3: In Vivo Efficacy of BI-2536 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | T/C (%) | Reference |
| HCT 116 | Colorectal Carcinoma | 50 mg/kg, i.v., once weekly | 15% | [14] |
| HCT 116 | Colorectal Carcinoma | 50 mg/kg, i.v., twice weekly | 0.3% | [14] |
| BxPC-3 | Pancreatic Cancer | 50 mg/kg, i.v., twice weekly | 5% | [14] |
| A549 | Non-Small Cell Lung Cancer | 50 mg/kg, i.v., twice weekly | 14% | [14] |
| Colo205 | Colorectal Adenocarcinoma | 10-100 mg/kg, single dose | Dose-dependent mitotic arrest | [15] |
| Neuroblastoma | Neuroblastoma | Not specified | Delayed tumor growth, increased survival | [16] |
| T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100 |
Table 4: Phase I Clinical Trial Pharmacokinetic Parameters of BI-2536
| Parameter | Value | Dosing Schedule | Reference |
| Maximum Tolerated Dose (MTD) | 200 mg | Single 1-hour IV infusion every 3 weeks | [2][17] |
| Maximum Tolerated Dose (MTD) | 60 mg | 1-hour IV infusion on days 1-3 every 3 weeks | [1] |
| Terminal Elimination Half-life | 20-30 hours | 1-hour IV infusion on days 1-3 every 3 weeks | [1] |
| Pharmacokinetics | Linear within the tested dose range | 1-hour IV infusion on days 1-3 every 3 weeks | [1] |
Experimental Protocols
Plk1 Kinase Activity Assay (In Vitro)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against Plk1 kinase.
Materials:
-
Recombinant human Plk1 enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
ATP
-
Plk1 substrate (e.g., casein or a specific peptide substrate like T495-Myt1)[18]
-
[γ-³²P]ATP (for radioisotope-based assay) or components for non-radioactive assays (e.g., ADP-Glo™ Kinase Assay, FRET-based assay)[19][20][21]
-
Test compound (BI-2536) at various concentrations
-
96-well or 384-well plates
-
Incubator
-
Detection system (e.g., scintillation counter, luminometer, fluorescence plate reader)
Procedure:
-
Prepare a reaction mixture containing the Plk1 enzyme and its substrate in the kinase buffer.
-
Add the test compound (BI-2536) at a range of concentrations to the reaction mixture in the wells of the assay plate. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radioactive assays).
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).
-
Quantify the phosphorylation of the substrate.
-
Radioisotope-based assay: Measure the incorporation of ³²P into the substrate using a scintillation counter.[20]
-
ADP-Glo™ Kinase Assay: Measure the amount of ADP produced, which is converted to a luminescent signal.[21]
-
FRET-based assay: Measure the change in fluorescence resonance energy transfer upon substrate phosphorylation.[20]
-
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for Plk1 Kinase Inhibition Assay
Caption: Workflow for Plk1 Kinase Inhibition Assay.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the general steps for analyzing the cell cycle distribution of cancer cells treated with BI-2536.[22][23][24][25][26]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
BI-2536
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixative (e.g., 70% cold ethanol)
-
DNA staining solution (e.g., Propidium Iodide (PI) or DAPI) containing RNase A[23]
-
Flow cytometer
Procedure:
-
Seed the cancer cells in culture plates and allow them to attach overnight.
-
Treat the cells with various concentrations of BI-2536 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the DNA staining solution (e.g., PI/RNase A staining buffer).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Logical Flow for Cell Cycle Analysis Experiment
Caption: Logical Flow for a Cell Cycle Analysis Experiment.
Conclusion
BI-2536 is a pioneering molecule in the field of Plk1 inhibition, demonstrating potent anti-proliferative and pro-apoptotic activity in a broad range of cancer models. Its dual activity against BRD4 further enhances its therapeutic potential. The comprehensive data presented in this technical guide, including in vitro and in vivo efficacy, pharmacokinetic profiles, and detailed experimental methodologies, provide a valuable resource for researchers and drug development professionals. The visualization of the Plk1 inhibition pathway and experimental workflows offers a clear understanding of its mechanism and the methods used for its evaluation. While clinical development of BI-2536 has faced challenges, the insights gained from its study continue to inform the development of next-generation Plk1 inhibitors and other anti-mitotic agents.
References
- 1. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 9. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]
- 10. aacrjournals.org [aacrjournals.org]
- 11. cyclin-d1.com [cyclin-d1.com]
- 12. BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BRD4 Structure-Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. oncotarget.com [oncotarget.com]
- 17. Phase I dose escalation and pharmacokinetic study of BI 2536, a novel Polo-like kinase 1 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. PLK1 Kinase Enzyme System [promega.com]
- 20. ar.iiarjournals.org [ar.iiarjournals.org]
- 21. promega.com [promega.com]
- 22. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]
- 23. cancer.wisc.edu [cancer.wisc.edu]
- 24. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. taylorandfrancis.com [taylorandfrancis.com]
- 26. miltenyibiotec.com [miltenyibiotec.com]
BI-2536 Therapeutic Target Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-2536 is a potent and selective small-molecule inhibitor targeting Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in the regulation of mitosis.[1][2] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it a compelling target for anticancer therapy.[3][4] This technical guide provides an in-depth overview of the therapeutic target validation of BI-2536, summarizing key preclinical data, and detailing the experimental protocols used to elucidate its mechanism of action and anti-tumor efficacy.
Mechanism of Action
BI-2536 functions as an ATP-competitive inhibitor of PLK1.[5] Its high affinity and selectivity for PLK1 lead to the disruption of crucial mitotic processes.[6][7] Inhibition of PLK1 by BI-2536 results in a characteristic "polo arrest," a mitotic arrest in prometaphase characterized by the formation of monopolar spindles.[4][5] This disruption of mitotic progression ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data validating the therapeutic potential of BI-2536.
Table 1: In Vitro Kinase Inhibitory Activity of BI-2536
| Target | IC50 (nM) | Assay Type |
| PLK1 | 0.83 | Cell-free assay |
| PLK2 | 3.5 | Cell-free assay |
| PLK3 | 9.0 | Cell-free assay |
| BRD4 (Kd) | 37 | Cell-free assay |
IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant. Data sourced from[1].
Table 2: In Vitro Anti-proliferative Activity of BI-2536 in Human Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) |
| HeLa | Cervical Cancer | 2-25 |
| HCT 116 | Colon Carcinoma | 2-25 |
| BxPC-3 | Pancreatic Carcinoma | 2-25 |
| A549 | Non-small Cell Lung Cancer | 2-25 |
| Multiple Myeloma | Multiple Myeloma | <10 |
| Neuroblastoma | Neuroblastoma | <100 |
EC50: Half-maximal effective concentration. Data sourced from[1][5][8].
Table 3: In Vivo Efficacy of BI-2536 in Human Tumor Xenograft Models
| Xenograft Model | Treatment Schedule | Tumor Growth Inhibition (T/C %) |
| HCT 116 | 50 mg/kg, i.v., once per week | 15 |
| HCT 116 | 50 mg/kg, i.v., twice per week | 0.3 |
| BxPC-3 | 50 mg/kg, i.v., twice per week | 5 |
| A549 | 50 mg/kg, i.v., twice per week | 14 |
T/C %: Treatment vs. Control. Data sourced from[1].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by BI-2536 and a typical experimental workflow for its evaluation.
Experimental Protocols
In Vitro Kinase Assay
-
Enzyme and Substrate Preparation : Recombinant human PLK1 is expressed and purified. Casein from bovine milk is used as a substrate.[9]
-
Reaction Mixture : The kinase reaction is performed in a final volume of 60 µL containing 15 mM MgCl₂, 25 mM MOPS (pH 7.0), 1 mM DTT, 1% DMSO, 7.5 mM ATP, 0.3 µCi γ-³³P-ATP, 20 ng of recombinant PLK1, and 10 µg of casein.[9]
-
Inhibitor Addition : Serially diluted BI-2536 is added to the reaction mixture.[9]
-
Incubation : The reaction is incubated for 45 minutes at 30°C.[9]
-
Termination and Precipitation : The reaction is terminated by adding 125 µL of ice-cold 5% trichloroacetic acid (TCA).[9]
-
Quantification : Precipitates are transferred to a filter plate, washed with 1% TCA, and quantified radiometrically to determine the level of substrate phosphorylation.[9]
-
Data Analysis : IC50 values are calculated from dose-response curves.[9]
Cell Viability Assay (Alamar Blue)
-
Cell Seeding : Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.[1]
-
Compound Treatment : Cells are treated with various concentrations of BI-2536 for 72 hours.[9]
-
Alamar Blue Addition : Alamar Blue reagent is added to each well.[9]
-
Incubation : Plates are incubated for a specified time to allow for the conversion of the dye by metabolically active cells.[9]
-
Fluorescence Measurement : The fluorescence is measured using a fluorescence spectrophotometer.[1]
-
Data Analysis : The effective concentration at which cellular growth is inhibited by 50% (EC50) is extrapolated from the dose-response curve.[9]
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment : Logarithmically growing cells (e.g., HeLa) are incubated with BI-2536 or DMSO (vehicle control) for 24 hours.[9]
-
Cell Fixation : Cells are harvested and fixed in 80% ethanol.[1]
-
Permeabilization and Staining : Fixed cells are treated with 0.25% Triton X-100, followed by incubation with RNase and propidium (B1200493) iodide (PI) to stain the DNA.[1]
-
Flow Cytometry : The DNA content of the cells is analyzed using a flow cytometer.[1]
-
Data Analysis : Cell cycle profiles are determined based on the intensity of PI fluorescence, distinguishing cells in G0/G1, S, and G2/M phases.[1]
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment : Cells are treated with BI-2536 at various concentrations for 48 hours.[10]
-
Cell Harvesting : Both floating and adherent cells are collected.[10]
-
Staining : Cells are resuspended in a buffer containing Annexin V-FITC and a viability dye (e.g., 7-AAD).[10]
-
Incubation : The cell suspension is incubated for 20 minutes at room temperature in the dark.[10]
-
Flow Cytometry : The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[10]
Western Blot Analysis
-
Cell Lysis : Treated and control cells are lysed in a buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification : The protein concentration of the cell lysates is determined using a Bradford assay.[10]
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[10]
-
Blocking and Antibody Incubation : The membrane is blocked with non-fat dry milk and then incubated with primary antibodies against target proteins (e.g., PLK1, cleaved PARP, Cyclin B1) overnight at 4°C.[10] This is followed by incubation with a horseradish peroxidase-conjugated secondary antibody.[10]
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]
Immunofluorescence for Mitotic Spindle Analysis
-
Cell Culture and Treatment : Cells are grown on coverslips and treated with BI-2536.[9]
-
Fixation and Permeabilization : Cells are fixed with formaldehyde (B43269) or methanol (B129727) and permeabilized with Triton X-100.[9]
-
Blocking and Antibody Staining : Coverslips are blocked and then incubated with primary antibodies (e.g., anti-α-tubulin to visualize spindles) and corresponding fluorescently labeled secondary antibodies.[9]
-
Mounting and Imaging : Coverslips are mounted onto slides with a mounting medium containing a nuclear counterstain (e.g., DAPI) and imaged using a fluorescence microscope.[9]
In Vivo Xenograft Studies
-
Cell Implantation : Human cancer cells (e.g., HCT 116) are subcutaneously injected into immunocompromised mice.[9]
-
Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[9]
-
Treatment Administration : BI-2536 is formulated and administered intravenously via the tail vein at specified doses and schedules.[9]
-
Tumor Measurement : Tumor volumes are measured regularly (e.g., three times a week) using calipers.[9]
-
Tolerability Assessment : The body weight of the mice is monitored as an indicator of treatment tolerability.[9]
-
Efficacy Evaluation : The anti-tumor efficacy is determined by comparing the tumor volumes of the treated group to the vehicle-treated control group.[9]
Resistance Mechanisms
A notable mechanism of acquired resistance to BI-2536 involves the overexpression of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2.[11][12] These transporters can efflux BI-2536 from cancer cells, thereby reducing its intracellular concentration and diminishing its therapeutic effect.[11][12]
Conclusion
The comprehensive preclinical data strongly validate Polo-like kinase 1 as a therapeutic target in oncology. BI-2536 demonstrates potent and selective inhibition of PLK1, leading to mitotic arrest and apoptosis in a broad range of cancer cell lines and significant tumor growth inhibition in in vivo models. While clinical development has faced challenges, the foundational research on BI-2536 has been instrumental in advancing the understanding of PLK1 biology and has paved the way for the development of next-generation PLK1 inhibitors. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of cancer drug discovery and development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Probe BI2536 | Chemical Probes Portal [chemicalprobes.org]
- 8. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 9. pure.mpg.de [pure.mpg.de]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Icaritin inhibits PLK1 to activate DNA damage response in NK/T cell lymphoma and increases sensitivity to GELOX regime - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Polo-like Kinase 1 (Plk1) Enhances the Antineoplastic Activity of Metformin in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
BI-2536: A Technical Guide to its Role in Mitotic Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-2536 is a potent and highly selective small-molecule inhibitor of Polo-like kinase 1 (Plk1), a key regulator of mitotic progression.[1][2] Plk1 is a serine/threonine kinase that plays a crucial role in multiple stages of cell division, including mitotic entry, centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[3][4] Its expression and activity are tightly regulated throughout the cell cycle, peaking during the G2 and M phases.[5] Notably, Plk1 is frequently overexpressed in a wide range of human cancers, making it an attractive target for therapeutic intervention.[1][2] This technical guide provides an in-depth overview of the mechanism of action of BI-2536, its impact on mitotic progression, and detailed protocols for its investigation.
Mechanism of Action
BI-2536 functions as an ATP-competitive inhibitor of Plk1, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[6][7] This inhibition disrupts the normal orchestration of mitotic events, leading to cell cycle arrest and ultimately, apoptosis in cancer cells.[2][8]
Data Presentation: Quantitative Analysis of BI-2536 Activity
The efficacy of BI-2536 has been quantified through various in vitro assays, demonstrating its potent inhibitory effects on both the Plk1 enzyme and cancer cell proliferation.
Table 1: In Vitro Kinase Inhibitory Activity of BI-2536
| Kinase | IC50 (nM) |
| Plk1 | 0.83[9] |
| Plk2 | 3.5[9] |
| Plk3 | 9.0[9] |
Table 2: Anti-proliferative Activity of BI-2536 in Human Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) |
| HeLa | Cervical Cancer | 9[10] |
| NCI-H460 | Non-Small Cell Lung Cancer | 12 |
| A549 | Non-Small Cell Lung Cancer | 14 |
| BxPC-3 | Pancreatic Cancer | 5 |
| HCT 116 | Colon Cancer | 15 |
| Neuroblastoma Cell Lines | Neuroblastoma | <100[11] |
| Anaplastic Thyroid Carcinoma Cell Lines | Anaplastic Thyroid Carcinoma | 1.4-5.6 |
| Various Human Cancer Cell Lines | Multiple | 2-25[9] |
Table 3: Induction of Apoptosis by BI-2536 in Neuroblastoma Cell Lines
| Cell Line | BI-2536 Concentration (nM) | Percentage of Apoptotic Cells |
| SH-SY5Y | 5 | 41.33 ± 5.45%[11] |
| SH-SY5Y | 10 | 49.39 ± 6.28%[11] |
| SK-N-BE(2) | 10 | Increased vs. control[11] |
| SK-N-BE(2) | 50 | Increased vs. control[11] |
Signaling Pathways Affected by BI-2536
BI-2536, through its inhibition of Plk1, perturbs critical signaling pathways that govern mitotic progression.
Caption: BI-2536 competitively inhibits the ATP-binding site of Plk1, preventing the phosphorylation of its downstream substrates and leading to mitotic arrest and apoptosis.
Inhibition of Plk1 by BI-2536 leads to a cascade of events, including the failure of centrosome maturation and the formation of monopolar spindles. This activates the spindle assembly checkpoint (SAC), causing a prolonged arrest in prometaphase.[8] If the cell is unable to satisfy the checkpoint, it will undergo apoptosis, a process often referred to as mitotic catastrophe.[8]
Caption: Plk1 plays a central role in the G2/M transition and mitotic progression through a complex network of phosphorylation events.
Experimental Protocols
Plk1 Kinase Inhibition Assay
This assay measures the ability of BI-2536 to inhibit the enzymatic activity of Plk1.
Materials:
-
Recombinant human Plk1 enzyme
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.0, 15 mM MgCl2, 1 mM DTT)
-
Substrate (e.g., Casein)
-
ATP (including radiolabeled γ-³³P-ATP)
-
BI-2536 (serial dilutions)
-
Trichloroacetic acid (TCA) solution
-
Filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant Plk1 enzyme, and the substrate.
-
Add serial dilutions of BI-2536 or vehicle control (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-³³P-ATP).
-
Incubate the reaction at 30°C for a defined period (e.g., 45 minutes).
-
Terminate the reaction by adding ice-cold TCA solution to precipitate the proteins.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated ATP.
-
Measure the amount of incorporated radiolabel in the precipitated substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each BI-2536 concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of BI-2536 on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
BI-2536 (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of BI-2536 or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan (B1609692) crystals.[9][11][12][13]
-
Add the solubilization solution to each well to dissolve the formazan crystals.[9][11][12][13]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle following BI-2536 treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
BI-2536
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 70% cold ethanol)
-
Staining solution (containing propidium (B1200493) iodide (PI) and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with BI-2536 or vehicle control for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol (B145695) while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and collecting the emission at approximately 617 nm.
-
Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunofluorescence for Visualizing Mitotic Spindles
This method allows for the visualization of the mitotic spindle and the effects of BI-2536 on its morphology.
Materials:
-
HeLa cells (or other suitable cell line)
-
Coverslips
-
Complete cell culture medium
-
BI-2536
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 10% fetal bovine serum in PBS)
-
Primary antibody: Mouse anti-α-tubulin antibody (e.g., clone DM1A, diluted 1:1000)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG (diluted according to manufacturer's instructions)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed HeLa cells on coverslips in a culture dish and allow them to adhere.
-
Treat the cells with BI-2536 (e.g., 10-100 nM) or vehicle control for a suitable duration to induce mitotic arrest (e.g., 16-24 hours).
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 10% fetal bovine serum in PBS for 15-30 minutes.
-
Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the mitotic spindles and chromosomes using a fluorescence microscope.
Experimental Workflow
A typical preclinical investigation of BI-2536 involves a series of in vitro and in vivo experiments to characterize its anti-cancer activity.
Caption: A logical workflow for the preclinical evaluation of BI-2536, progressing from in vitro characterization to in vivo efficacy and toxicity studies.
Conclusion
BI-2536 is a powerful research tool and a promising therapeutic candidate that targets the mitotic kinase Plk1. Its potent and selective inhibition of Plk1 leads to a cascade of events that disrupt mitotic progression, ultimately inducing apoptosis in cancer cells. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of BI-2536 and the broader implications of Plk1 inhibition in cancer biology and therapy. While early clinical trials have shown modest single-agent efficacy, ongoing research into combination therapies may unlock the full potential of this targeted approach.[7][8]
References
- 1. Phase I dose escalation and pharmacokinetic study of BI 2536, a novel Polo-like kinase 1 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of Polo-like kinase 1 (PLK1) by BI-2536 decreases the viability and survival of hamartin and tuberin deficient cells via induction of apoptosis and attenuation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Sample Preparation Protocol for High Throughput Immunofluorescence of Suspension Cells on an Adherent Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 8. The efficacy and safety of BI 2536, a novel Plk-1 inhibitor, in patients with stage IIIB/IV non-small cell lung cancer who had relapsed after, or failed, chemotherapy: results from an open-label, randomized phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Plk1 Inhibitor BI 2536 Temporarily Arrests Primary Cardiac Fibroblasts in Mitosis and Generates Aneuploidy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Direct fluorescent-dye labeling of α-tubulin in mammalian cells for live cell and superresolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
BI-2536: A Technical Guide to a Potent Plk1 Inhibitor and its Role in Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-2536 is a potent and highly selective small-molecule inhibitor of Polo-like kinase 1 (Plk1), a key regulator of mitotic progression.[1][2] Plk1 is a serine/threonine kinase that is frequently overexpressed in a wide range of human cancers, making it an attractive target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of BI-2536, focusing on its mechanism of action, its profound effects on cell cycle regulation, and detailed experimental protocols for its study.
Core Mechanism of Action: Plk1 Inhibition
BI-2536 functions as an ATP-competitive inhibitor of Plk1, binding to its kinase domain and preventing the phosphorylation of downstream substrates.[5][6] Plk1 plays a crucial role in multiple stages of mitosis, including centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[7][8][9] By inhibiting Plk1, BI-2536 disrupts these processes, leading to mitotic arrest and ultimately, cell death.[1][10] The potent inhibitory activity of BI-2536 against Plk1 is demonstrated by its low nanomolar IC50 value in cell-free assays.[11]
Effects on Cell Cycle Regulation
The primary consequence of Plk1 inhibition by BI-2536 is a profound disruption of the cell cycle, predominantly leading to a G2/M phase arrest.[3][5][12] This arrest is characterized by the accumulation of cells in prometaphase with aberrant mitotic spindles, often appearing as monopolar spindles.[1][10] This "polo arrest" phenotype is a hallmark of Plk1 inhibition and is followed by the induction of mitotic catastrophe and apoptosis.[1][12]
Key Molecular Events:
-
Mitotic Arrest: BI-2536 treatment leads to the accumulation of cells with condensed chromosomes that fail to align properly at the metaphase plate.[1][10] This is accompanied by an increase in the levels of mitotic markers such as phosphorylated histone H3.[1][13]
-
Apoptosis Induction: Following prolonged mitotic arrest, cancer cells treated with BI-2536 undergo apoptosis.[1][5] This is evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) and caspase-9, as well as an increase in Annexin V-positive cells.[14]
-
Signaling Pathway Modulation: BI-2536 has been shown to modulate several signaling pathways involved in cell survival and death. For instance, it can affect the expression of apoptosis-related genes, including members of the Bcl-2 family.[5][15]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of BI-2536 across various cancer cell lines.
| Parameter | Value | Assay | Reference |
| Plk1 IC50 | 0.83 nM | Cell-free kinase assay | [2][11] |
| Plk2 IC50 | 3.5 nM | Cell-free kinase assay | [11] |
| Plk3 IC50 | 9.0 nM | Cell-free kinase assay | [11] |
| BRD4 Kd | 37 nM | [11] |
Table 1: In Vitro Inhibitory Activity of BI-2536
| Cell Line | Cancer Type | EC50 / IC50 (nM) | Reference |
| Panel of 32 human cancer cell lines | Various | 2 - 25 (EC50) | [11] |
| hTERT-RPE1, HUVECs, NRK | Non-cancerous | 12 - 31 (EC50) | [11] |
| CAL62, OCUT-1, SW1736, 8505C, ACT-1 | Anaplastic Thyroid Carcinoma | 1.4 - 5.6 (EC50) | [11] |
| Neuroblastoma cell lines | Neuroblastoma | < 100 (IC50) | [5] |
| C4-2 | Prostate Cancer | 8 (IC50) | [16] |
| LNCaP | Prostate Cancer | 90 (IC50) | [16] |
| HeLa | Cervical Cancer | 9 (IC50) | [17] |
| HUVEC | Non-cancerous | 30 (IC50) | [17] |
| Cardiac Fibroblasts (rat) | Non-cancerous | 43 (IC50) | [17] |
Table 2: Cellular Potency of BI-2536 in Various Cell Lines
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by BI-2536 and a typical experimental workflow for its evaluation.
References
- 1. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BI 2536 | Cell Signaling Technology [cellsignal.com]
- 3. Human ABCB1 (P-glycoprotein) and ABCG2 Mediate Resistance to BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cyclin-d1.com [cyclin-d1.com]
- 7. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polo-Like Kinases (Plks), a Key Regulator of Cell Cycle and New Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The small-molecule inhibitor BI 2536 reveals novel insights into mitotic roles of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. BI2536 induces mitotic catastrophe and radiosensitization in human oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacological inhibition of Polo-like kinase 1 (PLK1) by BI-2536 decreases the viability and survival of hamartin and tuberin deficient cells via induction of apoptosis and attenuation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Plk1 Inhibitor BI 2536 Temporarily Arrests Primary Cardiac Fibroblasts in Mitosis and Generates Aneuploidy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the BI-2536 Induced Apoptosis Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanisms underlying the induction of apoptosis by BI-2536, a potent and selective inhibitor of Polo-like kinase 1 (PLK1). It is intended to serve as a technical resource, detailing the signaling cascades, experimental validation, and quantitative data associated with the pro-apoptotic effects of this compound.
Core Mechanism: Mitotic Catastrophe-Driven Apoptosis
BI-2536 is a small molecule inhibitor that competitively binds to the ATP-binding pocket of PLK1, a serine/threonine kinase that plays a pivotal role in the regulation of mitosis.[1][2] Inhibition of PLK1 by BI-2536 disrupts the normal progression of the cell cycle, leading to a profound arrest in the G2/M phase.[3][4] This prolonged mitotic arrest ultimately triggers a form of programmed cell death known as mitotic catastrophe, which is a primary mechanism of BI-2536-induced apoptosis.[5][6]
The sequence of events initiated by BI-2536 can be summarized as follows:
-
PLK1 Inhibition : BI-2536 effectively inhibits the kinase activity of PLK1 at nanomolar concentrations.[1][2]
-
Disruption of Mitotic Processes : The inhibition of PLK1 leads to defects in centrosome maturation, spindle assembly, and chromosome segregation.[5][7]
-
Activation of the Spindle Assembly Checkpoint (SAC) : Improperly attached kinetochores activate the SAC, leading to a prolonged mitotic arrest.[5]
-
Mitotic Catastrophe : The sustained arrest and cellular inability to correctly complete mitosis result in mitotic catastrophe, characterized by the formation of multinucleated cells.[6]
-
Induction of Apoptosis : Following mitotic catastrophe, the intrinsic apoptotic pathway is activated, leading to caspase activation and cell death.[3][8]
Signaling Pathways of BI-2536 Induced Apoptosis
The apoptotic signaling cascade initiated by BI-2536 involves multiple key cellular components, including cell cycle regulators, the Bcl-2 family of proteins, and caspases.
Disruption of Cell Cycle Regulation
BI-2536-mediated inhibition of PLK1 has profound effects on the expression and activity of key cell cycle proteins. Treatment with BI-2536 has been shown to modulate the levels of Cyclin B1, Cdc2, Cdc20, and Cdc25c, all of which are critical for the G2/M transition and mitotic progression.[6] The dysregulation of these proteins is a direct consequence of PLK1 inhibition and is a key contributor to the observed G2/M arrest.[9]
Modulation of the Bcl-2 Family and Caspase Activation
The commitment to apoptosis following BI-2536 treatment is regulated by the Bcl-2 family of proteins. Studies have shown that BI-2536 can increase the expression of the pro-apoptotic protein Bad, while decreasing the levels of the pro-survival protein Bcl-xL.[10] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members promotes the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.
The release of cytochrome c initiates the activation of the caspase cascade. BI-2536 treatment leads to the cleavage and activation of executioner caspases, such as caspase-3, and the subsequent cleavage of downstream substrates like poly (ADP-ribose) polymerase (PARP).[3][10] The cleavage of PARP is a hallmark of apoptosis and serves as a reliable marker for BI-2536-induced cell death.
Quantitative Data Summary
The pro-apoptotic effects of BI-2536 have been quantified across various cancer cell lines. The following tables summarize key data points from published studies.
Table 1: IC50 Values of BI-2536 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | ~2-25 | [2] |
| HCT 116 | Colon Cancer | ~2-25 | [2] |
| BxPC-3 | Pancreatic Cancer | ~2-25 | [2] |
| A549 | Lung Cancer | ~2-25 | [2] |
| SH-SY5Y | Neuroblastoma | <100 | [3][4] |
| SK-N-BE(2) | Neuroblastoma | <100 | [3][4] |
| SAS | Oral Cancer | 160 | [11] |
| OECM-1 | Oral Cancer | 32 | [11] |
Table 2: BI-2536 Induced Apoptosis and Cell Cycle Arrest
| Cell Line | BI-2536 Conc. | Time (h) | Apoptotic Cells (%) | G2/M Arrest (%) | Reference |
| SH-SY5Y | 5 nM | 24 | 41.33 ± 5.45 | Not specified | [3] |
| SH-SY5Y | 10 nM | 24 | 49.39 ± 6.28 | Not specified | [3] |
| SAS | >10 nM | Not specified | Increased | Increased | [6] |
| OECM-1 | >10 nM | Not specified | Increased | Increased | [6] |
Table 3: Effect of BI-2536 on Apoptosis-Related Protein Expression
| Cell Line | BI-2536 Treatment | Protein | Change in Expression | Reference |
| Tuberin (B1235387) deficient | 30 nM, 1-3 days | Cleaved PARP | Increased | [10] |
| Tuberin deficient | 30 nM, 1-3 days | Cleaved Caspase-3 | Increased | [10] |
| 621-101 | Dose-dependent | Bad | Increased | [10] |
| 621-101 | Dose-dependent | Bcl-xL | Decreased | [10] |
| SH-SY5Y | Dose-dependent | Cleaved PARP | Increased | [3] |
| SH-SY5Y | Dose-dependent | Cleaved Caspase-3 | Increased | [3] |
| SK-N-BE(2) | Dose-dependent | Cleaved PARP | Increased | [3] |
| SK-N-BE(2) | Dose-dependent | Cleaved Caspase-3 | Increased | [3] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the pro-apoptotic effects of BI-2536. Specific details may need to be optimized for different cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment : Treat cells with a range of BI-2536 concentrations (e.g., 0-1000 nM) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment : Treat cells with BI-2536 at the desired concentrations and for the specified time.
-
Cell Harvesting : Harvest the cells by trypsinization and wash with cold PBS.
-
Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer.
-
Data Analysis : Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction : Treat cells with BI-2536, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE : Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., PLK1, cleaved caspase-3, cleaved PARP, Bcl-2 family members, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry : Quantify the band intensities and normalize to the loading control.
Conclusion
BI-2536 is a potent inducer of apoptosis in a wide range of cancer cells. Its mechanism of action is intrinsically linked to its primary function as a PLK1 inhibitor. By disrupting the intricate process of mitosis, BI-2536 forces cancer cells into a state of prolonged mitotic arrest, culminating in mitotic catastrophe and subsequent activation of the intrinsic apoptotic pathway. This is characterized by the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of PARP. The robust and well-characterized pro-apoptotic activity of BI-2536 underscores the therapeutic potential of targeting PLK1 in oncology. This guide provides a foundational understanding of these processes to aid in the design and interpretation of future research and drug development efforts in this area.
References
- 1. plx-4720.com [plx-4720.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polo-like kinase 1 inhibitor BI2536 causes mitotic catastrophe following activation of the spindle assembly checkpoint in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 10. Pharmacological inhibition of Polo-like kinase 1 (PLK1) by BI-2536 decreases the viability and survival of hamartin and tuberin deficient cells via induction of apoptosis and attenuation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BI2536 induces mitotic catastrophe and radiosensitization in human oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
BI-2536: A Potent Plk1 Inhibitor for Antitumor Therapy
An In-depth Technical Guide on the Effects of BI-2536 on Tumor Cell Lines
This technical guide provides a comprehensive overview of the biological effects of BI-2536, a potent and selective small-molecule inhibitor of Polo-like kinase 1 (Plk1), on various tumor cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Plk1 inhibition in oncology.
Core Mechanism of Action
BI-2536 is an ATP-competitive inhibitor of Plk1, a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis.[1][2][3] By binding to the kinase domain of Plk1, BI-2536 disrupts its catalytic activity, leading to a cascade of events that ultimately inhibit tumor cell proliferation.[4] Plk1 is overexpressed in a wide range of human cancers, and its elevated expression often correlates with poor prognosis, making it an attractive target for cancer therapy.[2][5]
Signaling Pathway Disruption
The primary mechanism of BI-2536 involves the disruption of normal mitotic progression. Inhibition of Plk1 leads to defects in centrosome maturation, bipolar spindle formation, and the metaphase-to-anaphase transition.[2][6] This results in a mitotic arrest, typically at the G2/M phase of the cell cycle, a characteristic phenotype known as "polo arrest".[2][7] Prolonged mitotic arrest ultimately triggers apoptotic cell death.[4][8][9]
Furthermore, BI-2536 has been shown to modulate several downstream signaling pathways. For instance, in some cancer cell lines, Plk1 inhibition by BI-2536 can affect the expression of key cell cycle and apoptosis regulatory proteins such as Cyclin B1, Cdc25c, and members of the Bcl-2 family.[10][11] In neuroblastoma cells, BI-2536 treatment has been observed to attenuate autophagy by inactivating the AMPKα signaling pathway.[8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pardon Our Interruption [opnme.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the Polo-like-kinase-1-inhibitor BI2536 in squamous cell carcinoma cell lines of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of BI-2536: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo efficacy of BI-2536, a potent and selective inhibitor of Polo-like kinase 1 (Plk1). The information presented herein is compiled from various preclinical studies and is intended to serve as a comprehensive resource for professionals in the field of oncology drug development.
Introduction to BI-2536
BI-2536 is a small molecule inhibitor that targets the serine/threonine kinase Plk1, a key regulator of multiple stages of mitosis.[1] Overexpression of Plk1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[2][3] By inhibiting Plk1, BI-2536 disrupts the mitotic progression of cancer cells, leading to cell cycle arrest and subsequent apoptosis (programmed cell death).[1][4] Preclinical studies have demonstrated the potent anti-tumor activity of BI-2536 in various cancer models, highlighting its potential as a therapeutic agent.[1][5]
Mechanism of Action: Plk1 Inhibition
BI-2536 functions as an ATP-competitive inhibitor of Plk1, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[6][7] This inhibition disrupts several critical mitotic processes, including centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[2][8] The cellular consequence of Plk1 inhibition by BI-2536 is a prolonged arrest in prometaphase, characterized by aberrant mitotic spindles.[1] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to the selective elimination of rapidly dividing cancer cells.[1]
Caption: BI-2536 inhibits Plk1, disrupting mitosis and inducing apoptosis.
In Vivo Efficacy Data
Numerous in vivo studies have evaluated the anti-tumor efficacy of BI-2536 in various xenograft models. The following tables summarize the quantitative data from these studies, showcasing the potent activity of BI-2536 across a range of cancer types.
Table 1: Efficacy of BI-2536 in Colorectal Cancer Xenograft Models
| Cell Line | Animal Model | Dosing Schedule | Tumor Growth Inhibition (T/C%) | Reference |
| HCT-116 | Nude Mice | 30 mg/kg, i.v., twice weekly | Significant reduction in tumor progression | [9] |
| HCT-116 | Nude Mice | 40-50 mg/kg, i.v. | Significant tumor growth suppression or regression | Not specified |
Table 2: Efficacy of BI-2536 in Lung Cancer Xenograft Models
| Cell Line | Animal Model | Dosing Schedule | Tumor Growth Inhibition (T/C%) | Reference |
| NCI-H460 | Nude Mice | Not specified | Not specified | [10] |
| A549 | Nude Mice | Not specified | Not specified | [10][11][12][13] |
Table 3: Efficacy of BI-2536 in Other Cancer Xenograft Models
| Cell Line | Cancer Type | Animal Model | Dosing Schedule | Tumor Growth Inhibition (T/C%) | Reference |
| Huh-7 | Hepatocellular Carcinoma | Nude Mice | 30 mg/kg, i.v., twice weekly | Reduced tumor progression | [9] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | BALB/C Nude Mice | 15 mg/kg, i.v., twice a week | Significant inhibition of tumor growth | [14] |
| Caski | Squamous Cell Carcinoma | Nude Mice | 25 mg/kg, i.v., q4dx4 | 69% | [15] |
| SiHa | Squamous Cell Carcinoma | Nude Mice | 25 mg/kg, i.v., q4dx4 | 52% | [15] |
Experimental Protocols
The following sections detail the methodologies for key in vivo experiments cited in this guide.
Xenograft Tumor Model Establishment
A standardized protocol is typically followed for establishing xenograft tumors in immunodeficient mice.
Caption: Standard workflow for in vivo xenograft efficacy studies.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, NCI-H460, A549) are cultured in appropriate media and conditions to achieve exponential growth.[16][17][18][19][20]
-
Animal Models: Immunodeficient mice (e.g., nude mice, BALB/c nude mice) are used to prevent rejection of the human tumor xenografts.
-
Cell Implantation: A specific number of cancer cells (typically 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.[14]
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by caliper measurements. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups.
Drug Formulation and Administration
-
Formulation: BI-2536 is typically formulated in a vehicle suitable for intravenous injection.
-
Administration: The drug is administered intravenously (i.v.) at specified doses and schedules (e.g., 15-50 mg/kg, once or twice weekly).[14]
Efficacy Evaluation
-
Tumor Growth Inhibition: The primary endpoint is often the inhibition of tumor growth, calculated as the percentage of the mean tumor volume in the treated group versus the control group (T/C%).[15]
-
Tumor Regression: In some studies, the ability of BI-2536 to induce regression of established tumors is also assessed.[1]
-
Survival Analysis: In some long-term studies, the effect of treatment on the overall survival of the animals is evaluated.
-
Biomarker Analysis: Tumor tissues may be collected at the end of the study for immunohistochemical analysis of biomarkers such as Ki-67 (proliferation) and cleaved caspase-3 (apoptosis) to confirm the mechanism of action in vivo.[14]
Conclusion
The in vivo efficacy studies of BI-2536 consistently demonstrate its potent anti-tumor activity across a variety of preclinical cancer models. Its well-defined mechanism of action, involving the targeted inhibition of Plk1 and subsequent induction of mitotic catastrophe and apoptosis, makes it a compelling candidate for further clinical development. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of Plk1 inhibition in oncology.
References
- 1. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. plx-4720.com [plx-4720.com]
- 7. cyclin-d1.com [cyclin-d1.com]
- 8. researchgate.net [researchgate.net]
- 9. Reduced Efficacy of the Plk1 Inhibitor BI 2536 on the Progression of Hepatocellular Carcinoma due to Low Intratumoral Drug Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A549 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 12. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Preclinical Study of Treatment Response in HCT-116 Cells and Xenografts with 1H-decoupled 31P MRS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. altogenlabs.com [altogenlabs.com]
- 19. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 20. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
BI-2536: A Preclinical Data Summary and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preclinical data for BI-2536, a potent and selective small-molecule inhibitor of Polo-like kinase 1 (Plk1). The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in the fields of oncology and drug development.
Mechanism of Action
BI-2536 is an ATP-competitive inhibitor of Plk1, a serine/threonine kinase that plays a crucial role in the regulation of multiple stages of mitosis, including mitotic entry, centrosome maturation, spindle formation, and cytokinesis.[1][2][3] Plk1 is frequently overexpressed in a wide range of human cancers, making it an attractive target for therapeutic intervention.[1][3]
By inhibiting Plk1, BI-2536 disrupts the normal progression of the cell cycle, leading to a mitotic arrest in the prometaphase.[1][4] This arrest is characterized by the formation of aberrant mitotic spindles and ultimately triggers apoptosis in cancer cells.[1][3][4] Preclinical studies have demonstrated that the cellular phenotype induced by BI-2536 mirrors that of Plk1 depletion by siRNA, often referred to as a "polo arrest," which is typified by a dumbbell-shaped chromatin organization.[1]
In Vitro Activity
Kinase Inhibitory Potency
BI-2536 demonstrates high potency against Plk1 and exhibits selectivity over other kinases, although it also shows some activity against Plk2 and Plk3.[5][6]
| Target | Assay Type | IC50 / Kd | Reference |
| Plk1 | Cell-free kinase assay | 0.83 nM (IC50) | [1][2][5][7] |
| Plk2 | Cell-free kinase assay | 3.5 nM (IC50) | [5][6] |
| Plk3 | Cell-free kinase assay | 9.0 nM (IC50) | [5][6] |
| BRD4 | - | 37 nM (Kd) | [5] |
Cellular Proliferation
BI-2536 effectively inhibits the proliferation of a broad spectrum of human cancer cell lines at nanomolar concentrations.[5][7]
| Cell Line Type | EC50 Range | Reference |
| Human Cancer Cell Lines (Panel of 32) | 2 - 25 nM | [5][8] |
| Anaplastic Thyroid Carcinoma (ATC) cells | 1.4 - 5.6 nM | [5] |
| Neuroblastoma (NB) cell lines | < 100 nM | [3] |
| Multiple Myeloma (MM) cell lines | < 10 nM (most sensitive) | [9] |
| Non-malignant cell lines (hTERT-RPE1, HUVEC, NRK) | 12 - 31 nM | [5] |
Cellular Mechanisms
Treatment of cancer cells with BI-2536 leads to a cascade of cellular events consistent with its mechanism of action.
-
Cell Cycle Arrest: Induces a robust G2/M phase arrest.[3][5]
-
Apoptosis Induction: Triggers apoptosis, as evidenced by the cleavage of PARP and an increase in the sub-G1 DNA content.[3][5]
-
Mitotic Aberrations: Causes the formation of monopolar spindles and inhibits the recruitment of γ-tubulin to mitotic centrosomes.[5]
-
Autophagy Attenuation: BI-2536 has been shown to abrogate autophagic flux in neuroblastoma cells.[3]
In Vivo Efficacy
BI-2536 has demonstrated significant anti-tumor activity in various preclinical xenograft models.
| Xenograft Model | Dosing Schedule | Efficacy Outcome | Reference |
| HCT 116 (Colon) | 50 mg/kg, i.v., once or twice weekly | T/C of 15% and 0.3%, respectively | [5] |
| BxPC-3 (Pancreatic) | Twice weekly | T/C of 5% | [5] |
| A549 (Lung) | Twice weekly | T/C of 14% | [5] |
| Various Models | 30-60 mg/kg, i.v., once or twice weekly | Tumor growth inhibition and regression of large tumors | [4][7] |
T/C: Treatment vs. Control tumor volume ratio
In vivo studies confirmed that the anti-tumor effects of BI-2536 are associated with the induction of a mitotic arrest in tumor cells, an increase in apoptosis, and the presence of aberrant mitotic spindles.[4]
Pharmacokinetics
Pharmacokinetic data for BI-2536 has been primarily characterized in early-phase clinical trials, which provide insight into its behavior.
| Parameter | Value | Species | Reference |
| Terminal Elimination Half-life | 20 - 30 hours | Human | [1] |
| Pharmacokinetic Behavior | Multi-compartmental, Linear | Human | [1] |
| Distribution | High tissue distribution | Human | [6][10] |
| Clearance | High total clearance | Human | [10] |
Signaling Pathways and Experimental Workflows
BI-2536 Mechanism of Action Pathway
Caption: BI-2536 inhibits Plk1, leading to mitotic arrest and apoptosis.
In Vitro Kinase Inhibition Assay Workflow
Caption: Workflow for determining the IC50 of BI-2536 against Plk1.
Cell Proliferation Assay Workflow
References
- 1. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyclin-d1.com [cyclin-d1.com]
- 3. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Pardon Our Interruption [opnme.com]
- 8. Probe BI2536 | Chemical Probes Portal [chemicalprobes.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Phase I dose escalation and pharmacokinetic study of BI 2536, a novel Polo-like kinase 1 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Polo-like Kinase 1: A Pivotal Oncology Target for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Polo-like kinase 1 (PLK1) is a master regulator of the cell cycle, playing a critical role in orchestrating multiple stages of mitosis. Its expression is tightly controlled in normal cells, peaking during the G2/M phase and degrading after mitotic completion. In stark contrast, PLK1 is frequently overexpressed across a wide spectrum of human cancers, an event strongly correlated with aggressive tumor biology, chromosomal instability, and poor patient prognosis.[1][2] This aberrant expression transforms PLK1 into a potent oncogene, making it an indispensable factor for the survival and proliferation of cancer cells—a phenomenon often described as "oncogene addiction."[3][4]
This dependency makes PLK1 a highly attractive and clinically validated target for anticancer therapy. Inhibition of PLK1 disrupts mitotic progression, leading to cell cycle arrest, mitotic catastrophe, and ultimately, apoptosis in cancer cells.[5][6][7] This guide provides a comprehensive technical overview of PLK1 as a therapeutic target, summarizing its biological functions, role in oncogenesis, the landscape of inhibitors in development, key signaling pathways, and detailed experimental protocols for its investigation.
The Biology of Polo-like Kinase 1
PLK1 is the most extensively studied member of the Polo-like kinase family, a group of highly conserved serine/threonine kinases.[1] The protein consists of two primary functional domains: an N-terminal catalytic kinase domain and a C-terminal regulatory polo-box domain (PBD). The PBD is crucial for subcellular localization, directing PLK1 to essential mitotic structures like centrosomes, kinetochores, and the spindle midzone by binding to phosphorylated substrates.[3]
PLK1's functions are essential for the orderly progression through cell division:[8][9][10][11]
-
Mitotic Entry: PLK1 activates the Cyclin B1/CDK1 complex, the master switch for mitotic entry, by phosphorylating and activating the phosphatase Cdc25C while inhibiting negative regulators like WEE1 and MYT1.[1]
-
Centrosome Maturation: During the G2 phase, PLK1 is recruited to centrosomes and is instrumental in their maturation, a process required for the formation of a bipolar mitotic spindle.[9][12]
-
Spindle Assembly: It governs the proper assembly of the mitotic spindle and ensures correct chromosome alignment at the metaphase plate.[8]
-
Chromosome Segregation: PLK1 activity is necessary for the cohesion release that allows sister chromatids to separate during anaphase.[10]
-
Cytokinesis: In the final stage of cell division, PLK1 localizes to the central spindle and midbody, where it regulates the processes leading to the physical separation of the two daughter cells.[12][13]
Given these critical roles, the dysregulation of PLK1 can lead to severe mitotic defects, aneuploidy, and genomic instability—hallmarks of cancer.[14][15]
PLK1 as a Cornerstone of Oncogenesis
The role of PLK1 in cancer extends beyond its function as a cell cycle regulator. Its overexpression is a driving force in tumorigenesis, contributing to multiple facets of cancer progression.[4][16]
-
Overexpression and Poor Prognosis: Elevated levels of PLK1 mRNA and protein are found in a vast array of malignancies, including lung, breast, colorectal, ovarian, and pancreatic cancers, and are often linked to a more aggressive disease course and reduced patient survival.[2][15][16]
-
Genomic Instability: By overriding critical cell cycle checkpoints, such as the DNA damage checkpoint, PLK1 overexpression promotes premature entry into mitosis, leading to improper chromosome segregation and the accumulation of genetic errors that fuel tumor evolution.[4][6][14]
-
Oncogenic Signaling: PLK1 is deeply integrated with major cancer-promoting signaling pathways. It can inactivate the tumor suppressor PTEN, thereby activating the PI3K/AKT pathway.[17] Furthermore, it promotes the stability and activity of the MYC oncogene by preventing its degradation.[17]
-
Therapeutic Resistance: PLK1 overexpression has been implicated in resistance to various chemotherapeutic agents, including DNA-damaging agents and taxanes, by modulating DNA repair pathways and microtubule dynamics.[7][18]
This profound involvement in cancer biology establishes a strong rationale for targeting PLK1 therapeutically. Notably, cancer cells exhibit a heightened dependency on PLK1 for survival compared to normal cells, providing a potential therapeutic window.[3][6]
Therapeutic Strategies: Inhibiting PLK1
The development of small molecule inhibitors targeting PLK1 has been a major focus of oncology research. These inhibitors can be broadly classified into two categories based on their mechanism of action.[1][3]
-
ATP-Competitive Kinase Domain Inhibitors: This is the most extensively explored class of PLK1 inhibitors. These molecules bind to the ATP-binding pocket within the N-terminal kinase domain, preventing the phosphorylation of PLK1 substrates.[19] This blockade of kinase activity halts cells in mitosis, triggering apoptosis.[5] Several ATP-competitive inhibitors have advanced into clinical trials.[14]
-
Polo-Box Domain (PBD) Inhibitors: A more recent strategy involves targeting the C-terminal PBD. These inhibitors are designed to prevent PLK1 from localizing to its mitotic substrates, thereby disrupting its function without directly inhibiting its catalytic activity.[19] This approach offers the potential for higher specificity, as the PBD is unique to the Polo-like kinase family.[10]
Inhibition of PLK1, regardless of the mechanism, results in a characteristic "polo arrest" phenotype, marked by cells arrested in prometaphase with aberrant monopolar spindles, which ultimately leads to cell death.[7][19]
Preclinical and Clinical Landscape of PLK1 Inhibitors
Numerous PLK1 inhibitors have been evaluated in preclinical models and clinical trials, demonstrating both promise and challenges. While early monotherapy trials showed modest efficacy, often accompanied by hematological toxicities like neutropenia and thrombocytopenia, recent efforts have focused on combination therapies and patient selection strategies.[7][10][14][19]
Preclinical Efficacy of PLK1 Inhibitors
The tables below summarize the in vitro potency of several key PLK1 inhibitors across a range of cancer cell lines.
| Table 1: In Vitro Efficacy (EC50/GI50/IC50 in nM) of Selected PLK1 Inhibitors | | :--- | :--- | :--- | :--- | :--- | :--- | | Inhibitor | Cancer Type | Cell Line | EC50/GI50 (nM) | Reference | | Volasertib (B1683956) (BI 6727) | Colon Cancer | HCT116 | 23 |[2] | | | Lung Cancer | NCI-H460 | 21 |[2] | | | Acute Myeloid Leukemia | MOLM14 | 4.6 |[6] | | | Acute Myeloid Leukemia | HL-60 | 5.8 |[6] | | | Ovarian Cancer | MCAS | 22.3 |[13] | | Onvansertib (NMS-P937) | Colon Cancer | HT29 | 24 |[20] | | | Lung Adenocarcinoma | A549 | ~30-40 (IC50) |[21] | | | Ovarian Cancer | MCAS | 26.6 |[13] | | BI 2536 | Colon Cancer | HCT116 | < 10 (EC50) |[5] | | | Colon Cancer | COLO205 | < 10 (EC50) |[5] | | GSK461364A | Multiple | >83% of 120 cell lines | < 50 (IC50) |[22] | | Rigosertib (B1238547) (ON 01910) | Neuroblastoma | Multiple Lines | Most sensitive of 23 tumor types |[23] |
Clinical Development Status
Several PLK1 inhibitors have progressed through clinical trials. While some have been discontinued, others are being actively investigated, particularly in combination with standard-of-care agents.[5][14]
| Table 2: Overview of Key PLK1 Inhibitors in Clinical Development | | :--- | :--- | :--- | :--- | :--- | | Inhibitor | Type | Highest Phase Reached | Key Indications Investigated | Summary of Outcomes/Status | | Volasertib (BI 6727) | ATP-Competitive | Phase III | Acute Myeloid Leukemia (AML), Solid Tumors | Phase III in AML did not meet primary endpoint.[10] Modest single-agent activity but showed promise in combination with cytarabine.[10][14] | | Onvansertib (NMS-P937) | ATP-Competitive | Phase II | Colorectal Cancer (KRAS-mutated), AML, Solid Tumors | Showed promising activity and safety in combination with FOLFIRI/bevacizumab for KRAS-mutated metastatic colorectal cancer.[5][14] Ongoing trials. | | BI 2536 | ATP-Competitive | Phase II | Solid Tumors (NSCLC), AML | Showed modest efficacy with a favorable safety profile as monotherapy.[1][16] Development largely superseded by volasertib.[10] | | GSK461364A | ATP-Competitive | Phase I/II | Solid Tumors | Showed prolonged stable disease in some patients but was associated with venous thrombotic emboli.[14][22][24] | | Rigosertib (ON 01910) | Non-ATP-Competitive | Phase III | Myelodysplastic Syndromes (MDS), AML | Acts as a dual PLK1 and PI3K inhibitor.[14] Showed tolerability and some activity in hematological malignancies.[14] |
Key Signaling Pathways and Regulatory Networks
PLK1 functions as a critical node in a complex network of signaling pathways that control cell proliferation and survival. Its dysregulation in cancer often involves crosstalk with major oncogenic drivers and tumor suppressors.
Caption: Key signaling interactions of PLK1 in cancer.
Experimental Protocols for Evaluating PLK1 Inhibitors
Rigorous and reproducible experimental methods are essential for the preclinical evaluation of PLK1 inhibitors. The following sections detail standard protocols for key assays.
Caption: A typical preclinical evaluation cascade for PLK1 inhibitors.
In Vitro PLK1 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant PLK1.
-
Objective: To determine the IC50 value of an inhibitor against purified PLK1 kinase.
-
Principle: A radiometric or luminescence-based assay measures the transfer of phosphate (B84403) (from ATP) by PLK1 to a generic or specific substrate.
-
Methodology (Luminescence-based, e.g., ADP-Glo™): [25]
-
Reagents: Recombinant human PLK1 enzyme, kinase buffer, substrate (e.g., a specific peptide), ATP, and the ADP-Glo™ reagent system.
-
Kinase Reaction: In a 384-well plate, serially dilute the test inhibitor. Add PLK1 enzyme to each well, followed by a mixture of substrate and ATP to initiate the reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction back into ATP, fueling a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to a vehicle control (e.g., DMSO). Plot percent inhibition against inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
-
Cell Viability / Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a PLK1 inhibitor on the metabolic activity and proliferation of cancer cell lines.
-
Objective: To determine the GI50 or IC50 (concentration causing 50% growth inhibition) of an inhibitor in cancer cells.
-
Principle: Metabolically active, viable cells use mitochondrial reductase enzymes to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.[17][26][27]
-
-
Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of the PLK1 inhibitor and incubate for a specified duration (typically 72 hours).
-
MTT Addition: Remove the treatment media and add fresh media containing MTT solution (e.g., 0.5 mg/mL final concentration). Incubate for 2-4 hours at 37°C to allow formazan crystals to form.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.
-
Analysis: Normalize absorbance values to vehicle-treated control wells to determine the percentage of cell viability. Plot viability against inhibitor concentration to calculate the IC50 value.
-
Western Blotting for Target Engagement
This technique is used to confirm that the PLK1 inhibitor is engaging its target in cells and to observe downstream effects on the cell cycle.
-
Objective: To detect changes in the phosphorylation of PLK1 substrates and the expression of mitotic marker proteins following inhibitor treatment.
-
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies.
-
-
Cell Treatment and Lysis: Treat cancer cells with the PLK1 inhibitor at various concentrations and time points. Harvest the cells, wash with PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples in SDS loading buffer and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody overnight at 4°C. Key antibodies include those against phospho-Histone H3 (Ser10) (a marker of mitotic cells that increases upon PLK1 inhibition), total PLK1, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity to determine the relative changes in protein levels or phosphorylation status.
-
In Vivo Xenograft Tumor Model
This assay evaluates the anti-tumor efficacy of a PLK1 inhibitor in a living organism.
-
Objective: To assess the ability of a PLK1 inhibitor to suppress tumor growth in vivo.
-
Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.[4][18][30][31]
-
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells in PBS or Matrigel) into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID).
-
Tumor Growth and Randomization: Monitor mice regularly for tumor formation. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the PLK1 inhibitor and a vehicle control to their respective groups via a clinically relevant route (e.g., oral gavage, intravenous injection) according to a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with digital calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Analysis: Plot the mean tumor volume for each group over time to generate tumor growth curves. Calculate metrics such as tumor growth inhibition (TGI) to determine the in vivo efficacy of the inhibitor.
-
Challenges and Future Directions
Despite the strong biological rationale, the clinical development of PLK1 inhibitors has faced hurdles. Key challenges include dose-limiting hematological toxicities and the emergence of drug resistance.[7][14] Resistance mechanisms can involve the upregulation of drug efflux pumps (e.g., MDR1) or the activation of bypass signaling pathways.[23][32]
The future of PLK1-targeted therapy lies in more sophisticated strategies:
-
Combination Therapies: Combining PLK1 inhibitors with standard chemotherapy (e.g., cytarabine, cisplatin) or other targeted agents has shown synergistic effects and is a major focus of current clinical trials.[14][18]
-
Biomarker-Driven Patient Selection: Identifying predictive biomarkers to select patients most likely to respond is crucial. Tumors with mutations in genes like TP53 or KRAS have shown increased sensitivity to PLK1 inhibition, providing a path toward personalized medicine.[5]
-
Novel Inhibitor Scaffolds: Continued development of more selective inhibitors, including those targeting the PBD, may offer an improved therapeutic index and overcome some of the limitations of first-generation ATP-competitive drugs.[10]
References
- 1. The efficacy and safety of BI 2536, a novel Plk-1 inhibitor, in patients with stage IIIB/IV non-small cell lung cancer who had relapsed after, or failed, chemotherapy: results from an open-label, randomized phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLK1 inhibitors for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness, safety and pharmacokinetics of Polo-like kinase 1 inhibitors in tumor therapy: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The PLK1 Inhibitor GSK461364A Is Effective in Poorly Differentiated and Anaplastic Thyroid Carcinoma Cells, Independent of the Nature of Their Driver Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. Validate User [ashpublications.org]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 19. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Onvansertib inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Anti-tumor effects of rigosertib in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phase I study of GSK461364, a specific and competitive Polo-like kinase 1 inhibitor, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. promega.com [promega.com]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 29. bio-rad.com [bio-rad.com]
- 30. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 31. labcorp.com [labcorp.com]
- 32. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
BI-2536: A Comprehensive Technical Profile on Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinase selectivity profile of BI-2536, a potent inhibitor primarily targeting Polo-like kinase 1 (Plk1). The document outlines quantitative inhibition data, detailed experimental methodologies for kinase activity assessment, and visual representations of the core signaling pathway and experimental workflows.
Quantitative Kinase Selectivity Profile
BI-2536 is a highly potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (Plk1).[1][2] Its selectivity has been evaluated against other members of the Polo-like kinase family and other unrelated kinases. The following table summarizes the key inhibitory activities of BI-2536.
| Target | Inhibition Value | Value Type |
| Plk1 (Polo-like kinase 1) | 0.83 nM | IC50 |
| Plk2 (Polo-like kinase 2) | 3.5 nM | IC50 |
| Plk3 (Polo-like kinase 3) | 9.0 nM | IC50 |
| BRD4 (Bromodomain-containing protein 4) | 37 nM | Kd |
As the data indicates, BI-2536 demonstrates the highest potency against Plk1, with slightly reduced activity against Plk2 and Plk3.[3] The compound also shows activity against BRD4, an epigenetic reader protein, which may contribute to its overall cellular effects.[3][4] It has been reported to have a selectivity factor of over 1,000-fold against a broader panel of other kinases.[2][6]
Experimental Protocol: In Vitro Kinase Assay for Plk1
The following protocol details the methodology used to determine the in vitro inhibitory activity of BI-2536 against Plk1. This is a radiometric assay that measures the incorporation of a radiolabeled phosphate (B84403) group into a substrate.
2.1. Materials and Reagents
-
Enzyme: Recombinant human Plk1 (e.g., N-terminal, GST-tagged fusion protein).[3]
-
Inhibitor: Serially diluted BI-2536.[3]
-
Kinase Reaction Buffer: 25 mM MOPS (pH 7.0), 15 mM MgCl₂, 1 mM DTT.[3][7]
-
ATP Solution: 7.5 µM ATP with 0.3 µCi γ-³³P-ATP.[3]
-
Termination Solution: 5% Trichloroacetic acid (TCA), ice-cold.[3][7]
-
Wash Solution: 1% TCA.[3]
-
Other: 1% DMSO, filter plates (e.g., Multi-Screen mixed ester cellulose).[3]
2.2. Assay Procedure
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of BI-2536 in 1% DMSO.
-
Reaction Setup: In a final volume of 60 µL, combine 20 ng of recombinant Plk1 enzyme, 10 µg of casein substrate, and the serially diluted BI-2536 in the kinase reaction buffer.[3][7]
-
Reaction Initiation: Start the kinase reaction by adding the ATP solution containing γ-³³P-ATP.[3]
-
Incubation: Incubate the reaction mixture for 45 minutes at 30°C.[3][7]
-
Reaction Termination: Stop the reaction by adding 125 µL of ice-cold 5% TCA.[3][7]
-
Precipitate Transfer: Transfer the precipitates to a filter plate.[3]
-
Washing: Wash the filter plates with 1% TCA to remove unincorporated ATP.[3]
-
Quantification: Quantify the incorporated radioactivity using a radiometric detector (e.g., scintillation counter).[3]
-
Data Analysis: Plot the quantified radiometric signal against the inhibitor concentration. Fit the data using a dose-response curve to calculate the IC50 value, which represents the concentration of BI-2536 required to inhibit 50% of the Plk1 kinase activity.[3]
Visualizations: Signaling Pathway and Experimental Workflow
3.1. Plk1 Signaling Pathway in Mitosis
Polo-like kinase 1 is a master regulator of the M-phase of the cell cycle.[8] It is involved in multiple critical mitotic events, including centrosome maturation, the formation of the bipolar spindle, chromosome segregation, and cytokinesis.[9][10] A key function of Plk1 is the activation of the Cdc25 phosphatase, which in turn activates the Cyclin B1/CDK1 complex, a crucial step for mitotic entry.[8][9]
Caption: Plk1 signaling pathway during mitotic entry and progression.
3.2. Experimental Workflow for In Vitro Kinase Assay
The following diagram illustrates the sequential steps involved in the radiometric in vitro kinase assay used to determine the potency of inhibitors like BI-2536.
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
References
- 1. plx-4720.com [plx-4720.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. BI 2536 | Cell Signaling Technology [cellsignal.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.mpg.de [pure.mpg.de]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-2536 and Its Impact on Centrosome Maturation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-2536 is a potent and highly selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of mitotic progression.[1][2][3][4] This technical guide provides an in-depth analysis of the impact of BI-2536 on centrosome maturation, a pivotal process for the formation of a functional bipolar spindle and accurate chromosome segregation. The document details the molecular mechanisms through which BI-2536 disrupts centrosome function, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes the associated signaling pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals investigating anti-mitotic cancer therapies and the fundamental processes of cell division.
Introduction: The Role of PLK1 in Centrosome Maturation
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a central role in orchestrating multiple events during mitosis.[5][6][7] One of its most critical functions is the regulation of centrosome maturation. This process involves the recruitment and assembly of a complex network of proteins, known as the pericentriolar material (PCM), around the centrioles. The mature centrosome acts as the primary microtubule-organizing center (MTOC) in most animal cells, nucleating microtubules to form the mitotic spindle.
PLK1 is essential for the recruitment of key PCM components, including γ-tubulin, which is part of the γ-tubulin ring complex (γ-TuRC) responsible for microtubule nucleation.[6][8][9] PLK1 facilitates this recruitment by phosphorylating various centrosomal proteins, thereby promoting their localization and activation at the centrosome.[6] Disruption of PLK1 activity, therefore, has profound consequences for centrosome maturation and subsequent mitotic events.
BI-2536: A Potent PLK1 Inhibitor
BI-2536 is a dihydropteridinone derivative that acts as a potent and selective ATP-competitive inhibitor of PLK1, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[2][4] Its high selectivity and potency make it a valuable tool for studying the cellular functions of PLK1 and a potential therapeutic agent for cancers where PLK1 is often overexpressed.[2][3][10] By inhibiting PLK1 kinase activity, BI-2536 effectively prevents the phosphorylation of its downstream targets, leading to a cascade of mitotic defects.[1]
Impact of BI-2536 on Centrosome Maturation and Function
Treatment of cells with BI-2536 leads to a series of well-characterized defects in centrosome maturation and function, ultimately resulting in mitotic arrest and, in many cancer cells, apoptosis.[3][11]
Inhibition of Pericentriolar Material (PCM) Recruitment
The primary mechanism by which BI-2536 impairs centrosome maturation is by preventing the PLK1-dependent recruitment of essential PCM components. PLK1 activity is required for the localization of γ-tubulin, Cep192, Cep215, and pericentrin to the mitotic centrosomes.[12][13] Inhibition of PLK1 with BI-2536 results in a significant reduction of these proteins at the centrosomes.[8][12][13] This leads to a failure in the expansion of the PCM that normally occurs as cells enter mitosis.
Defective Microtubule Nucleation and Spindle Formation
The reduced recruitment of γ-TuRC to the centrosomes in BI-2536-treated cells severely compromises their ability to nucleate microtubules.[1][14][15] This results in the absence of prophase microtubule asters and the subsequent formation of monopolar spindles after nuclear envelope breakdown.[1][16] These monopolar spindles are unable to properly attach to kinetochores, leading to the activation of the spindle assembly checkpoint and a prolonged mitotic arrest.[1]
Centrosome Separation Failure
In addition to its role in PCM recruitment, PLK1 is also involved in the separation of duplicated centrosomes during prophase. Inhibition of PLK1 by BI-2536 blocks this separation process, contributing to the formation of monopolar spindles.[17]
Quantitative Data on the Effects of BI-2536
The following tables summarize quantitative data from studies investigating the impact of BI-2536 on centrosome-related parameters.
Table 1: Effect of BI-2536 on Centrosomal Protein Localization
| Cell Line | Protein | Treatment | Concentration | Effect | Reference |
| HeLa | γ-tubulin | BI-2536 | 100 nM | >90% reduction in centrosomal fluorescence intensity | [8] |
| HeLa | GCP-WD | BI-2536 | 100 nM | Significant reduction in centrosomal fluorescence intensity | [12][13] |
| HeLa | Cep192 | BI-2536 | 100 nM | Significant reduction in centrosomal fluorescence intensity | [12][13] |
| HeLa | Cep215 | BI-2536 | 100 nM | Significant reduction in centrosomal fluorescence intensity | [12][13] |
| HeLa | Pericentrin | BI-2536 | 100 nM | Significant reduction in centrosomal fluorescence intensity | [12][13] |
Table 2: Phenotypic Effects of BI-2536 Treatment
| Cell Line | Phenotype | Treatment | Concentration | Percentage of Cells with Phenotype | Reference |
| DT40 | Blocked Centrosome Separation | BI-2536 | 100 nM | Not specified, but described as a block | [17] |
| HeLa | Blocked Centrosome Separation | BI-2536 | 100 nM | Not specified, but described as a block | [17] |
| Y1 (ACC) | Centrosome Amplification | BI-2536 | 500 nM | Markedly increased proportion of γ-H2AX-positive cells | [18][19] |
| NB Cells | G2/M Arrest | BI-2536 | <100 nM | Significant increase in G2/M population | [10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of BI-2536 on centrosome maturation.
Cell Culture and Synchronization
-
Cell Lines: HeLa, U2OS, or other suitable human cell lines.
-
Culture Conditions: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified incubator.
-
Synchronization: To enrich for mitotic cells, synchronize cells at the G1/S boundary by a double thymidine (B127349) block (e.g., 2.5 mM thymidine for 16-18 hours, followed by a release into fresh medium for 8-10 hours, and a second thymidine block for 16-18 hours). Release cells from the second block into fresh medium to allow them to progress through the cell cycle. Alternatively, treat cells with nocodazole (B1683961) (e.g., 100 ng/mL for 12-16 hours) to arrest them in prometaphase.
Drug Treatment
-
BI-2536 Stock Solution: Prepare a stock solution of BI-2536 (e.g., 10 mM in DMSO) and store at -20°C.
-
Working Concentration: Dilute the stock solution in culture medium to the desired final concentration (e.g., 100 nM). Add the BI-2536-containing medium to the cells at the appropriate time point, for example, upon release from a synchronization block.
Immunofluorescence Staining
-
Cell Seeding: Seed cells onto glass coverslips in a multi-well plate.
-
Treatment: Treat cells with BI-2536 or a vehicle control (DMSO) for the desired duration.
-
Fixation: Wash the cells with pre-warmed phosphate-buffered saline (PBS) and then fix with ice-cold methanol (B129727) for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the coverslips in a blocking solution (e.g., 3% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking solution overnight at 4°C. Examples of primary antibodies include:
-
Rabbit anti-γ-tubulin
-
Mouse anti-pericentrin
-
Rabbit anti-Cep192
-
Mouse anti-α-tubulin
-
-
Washing: Wash the coverslips three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit IgG, Alexa Fluor 594 goat anti-mouse IgG) diluted in blocking solution for 1 hour at room temperature in the dark.
-
DNA Staining: Counterstain the DNA with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Wash the coverslips three times with PBS and mount them onto glass slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
Quantification of Fluorescence Intensity
-
Image Acquisition: Acquire z-stacks of mitotic cells using a confocal microscope with consistent settings for all experimental conditions.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity at the centrosomes.
-
Quantification:
-
Generate a maximum intensity projection of the z-stack.
-
Define a region of interest (ROI) of a fixed size around each centrosome (identified by γ-tubulin or pericentrin staining).
-
Measure the mean fluorescence intensity within each ROI.
-
Correct for background fluorescence by subtracting the mean intensity of a nearby region without specific staining.
-
-
Data Analysis: Normalize the fluorescence intensities of the treated cells to the mean intensity of the control cells. Perform statistical analysis to determine the significance of any observed differences.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
References
- 1. The small-molecule inhibitor BI 2536 reveals novel insights into mitotic roles of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BI 2536 | Cell Signaling Technology [cellsignal.com]
- 3. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. PLK1 regulates centrosome migration and spindle dynamics in male mouse meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PLK1 regulates spindle formation kinetics and APC/C activation in mouse zygote | Zygote | Cambridge Core [cambridge.org]
- 7. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plk1-Dependent Recruitment of γ-Tubulin Complexes to Mitotic Centrosomes Involves Multiple PCM Components | PLOS One [journals.plos.org]
- 9. The Sudden Recruitment of γ-Tubulin to the Centrosome at the Onset of Mitosis and Its Dynamic Exchange Throughout the Cell Cycle, Do Not Require Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plk1-Dependent Recruitment of γ-Tubulin Complexes to Mitotic Centrosomes Involves Multiple PCM Components | PLOS One [journals.plos.org]
- 13. Plk1-Dependent Recruitment of γ-Tubulin Complexes to Mitotic Centrosomes Involves Multiple PCM Components - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PLK1 inhibition delays mitotic entry revealing changes to the phosphoproteome of mammalian cells early in division | The EMBO Journal [link.springer.com]
- 15. biorxiv.org [biorxiv.org]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Differential control of Eg5-dependent centrosome separation by Plk1 and Cdk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Polo‑like kinase 1 selective inhibitor BI2536 (dihydropteridinone) disrupts centrosome homeostasis via ATM‑ERK cascade in adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Polo‑like kinase 1 selective inhibitor BI2536 (dihydropteridinone) disrupts centrosome homeostasis via ATM‑ERK cascade in adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-2536: A Potent PLK1 Inhibitor Targeting the Spindle Assembly Checkpoint
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BI-2536 is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression. By targeting PLK1, BI-2536 disrupts the formation of the mitotic spindle, leading to the activation of the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation. Prolonged mitotic arrest induced by BI-2536 ultimately triggers apoptotic cell death, a phenomenon known as mitotic catastrophe. This technical guide provides a comprehensive overview of BI-2536, including its mechanism of action, its effects on the spindle assembly checkpoint, and its preclinical and clinical evaluation. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of PLK1 inhibitors as a promising class of anti-cancer therapeutics.
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[2]
BI-2536 is a first-in-class, highly potent and selective ATP-competitive inhibitor of PLK1.[3] Its ability to induce a robust mitotic arrest and subsequent apoptosis in cancer cells has made it a valuable tool for studying the intricacies of mitotic regulation and a promising candidate for clinical development. This guide will delve into the technical details of BI-2536's interaction with the spindle assembly checkpoint and provide practical information for researchers in the field.
Mechanism of Action of BI-2536
BI-2536 exerts its anti-cancer effects by directly inhibiting the kinase activity of PLK1. This inhibition disrupts the downstream signaling cascade orchestrated by PLK1, leading to a cascade of events that ultimately result in cell death.
Inhibition of PLK1 Kinase Activity
BI-2536 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of PLK1, preventing the binding of its natural substrate, ATP. This directly blocks the phosphotransferase activity of the enzyme. BI-2536 exhibits high potency against PLK1, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[3]
Disruption of Mitotic Spindle Formation
A primary consequence of PLK1 inhibition by BI-2536 is the failure to form a proper bipolar mitotic spindle.[4] PLK1 is essential for centrosome maturation and separation, processes that are critical for the establishment of the two spindle poles. In the presence of BI-2536, cells often form monopolar spindles, where microtubules radiate from a single centrosomal structure.[4]
Activation of the Spindle Assembly Checkpoint (SAC)
The formation of aberrant mitotic spindles and the resulting improper attachment of chromosomes to microtubules trigger the spindle assembly checkpoint (SAC). The SAC is a crucial cellular surveillance mechanism that delays the onset of anaphase until all chromosomes are correctly bioriented on the mitotic spindle.[5] By inhibiting PLK1, BI-2536 effectively activates the SAC, leading to a prolonged mitotic arrest in the prometaphase stage of the cell cycle.[4]
Induction of Mitotic Catastrophe
While a transient mitotic arrest can be a protective mechanism, prolonged activation of the SAC, as induced by BI-2536, ultimately leads to a form of programmed cell death known as mitotic catastrophe.[6] This process is characterized by the activation of the apoptotic machinery during or shortly after mitosis, leading to the elimination of cells with mitotic defects.
Quantitative Data
In Vitro Kinase Inhibitory Activity of BI-2536
| Kinase | IC50 (nM) |
| PLK1 | 0.83[3] |
| PLK2 | 3.5[3] |
| PLK3 | 9.0[3] |
Anti-proliferative Activity of BI-2536 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT 116 | Colon Carcinoma | 2-25[3] |
| HeLa | Cervical Cancer | 2-25[3] |
| A549 | Lung Carcinoma | 2-25[3] |
| MCF7 | Breast Carcinoma | 2-25[3] |
| NCI-H460 | Lung Carcinoma | 2-25[3] |
| A panel of 32 human cancer cell lines | Various | 2-25[3] |
Effect of BI-2536 on Cell Cycle Distribution in Mouse Embryonic Fibroblasts (MEFs)
| BI-2536 Concentration (nM) | % Cells in G2/M |
| 0 (Control) | ~15 |
| 10 | ~25 |
| 25 | ~40 |
| 50 | ~60 |
| 100 | ~75 |
| 250 | ~80 |
| 500 | ~80 |
| 1000 | ~80 |
| 2000 | ~80 |
Data adapted from a study on MEFs treated for 24 hours.[7]
Induction of Apoptosis by BI-2536 in Neuroblastoma Cells
| Cell Line | BI-2536 Concentration (nM) | % Apoptotic Cells (Annexin V positive) |
| SH-SY5Y | 0 (Control) | ~5 |
| 5 | ~20 | |
| 10 | ~35 | |
| SK-N-BE(2) | 0 (Control) | ~8 |
| 10 | ~25 | |
| 50 | ~45 |
Data adapted from a study on neuroblastoma cells treated for 24 hours.[8]
Summary of BI-2536 Clinical Trials
| Phase | Cancer Type | Key Findings |
| Phase I | Advanced Solid Tumors | MTD determined to be 200 mg (day 1 infusion) or 100 mg (days 1 and 8 infusion). DLTs included neutropenia. Evidence of stable disease was observed.[9][10][11] |
| Phase I | Advanced Solid Tumors | MTD for a 3-day consecutive infusion schedule was 60 mg. DLTs included hematologic events, hypertension, elevated liver enzymes, and fatigue.[12][13] |
| Phase II | Non-Small Cell Lung Cancer (NSCLC) | Modest efficacy with a 4.2% partial response rate. The treatment was generally well-tolerated, with neutropenia being the most common grade 4 adverse event.[14] |
| Phase II | Small Cell Lung Cancer (SCLC) | No objective anti-tumor responses were observed. The study was terminated due to a lack of efficacy.[15][16] |
| Phase II | Pancreatic Cancer | Objective response rate was 2.3%. The study did not proceed to the second stage.[17] |
Signaling Pathways and Experimental Workflows
The Spindle Assembly Checkpoint (SAC) Signaling Pathway
Caption: The Spindle Assembly Checkpoint (SAC) pathway.
Experimental Workflow for Evaluating PLK1 Inhibitors
Caption: Experimental workflow for evaluating PLK1 inhibitors.
Detailed Experimental Protocols
In Vitro PLK1 Kinase Assay
-
Reaction Setup: Prepare a reaction mixture containing recombinant PLK1 enzyme, a suitable substrate (e.g., casein), and a buffer containing MgCl2, DTT, and ATP (including radiolabeled ATP, e.g., γ-³³P-ATP).
-
Inhibitor Addition: Add serial dilutions of BI-2536 or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes) to allow for the kinase reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a solution like trichloroacetic acid (TCA) to precipitate the proteins.
-
Measurement of Kinase Activity: Collect the protein precipitates on a filter plate, wash to remove unincorporated radiolabeled ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each BI-2536 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of BI-2536 or a vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with BI-2536 or a vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Cells can be stored at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure specific DNA staining.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
-
Cell Treatment and Harvesting: Treat cells as desired and harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are live cells.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for Apoptosis Markers
-
Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers such as cleaved caspase-3 and cleaved PARP. Also, use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of the target proteins.
Immunofluorescence Staining of Mitotic Spindles
-
Cell Culture and Treatment: Grow cells on coverslips and treat with BI-2536 or a vehicle control.
-
Fixation: Fix the cells with a suitable fixative, such as ice-cold methanol (B129727) or paraformaldehyde.
-
Permeabilization: If using paraformaldehyde, permeabilize the cells with a detergent like Triton X-100.
-
Blocking: Block the cells with a blocking solution (e.g., BSA in PBS) to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin to stain the microtubules of the mitotic spindle.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
DNA Staining and Mounting: Stain the DNA with a fluorescent dye like DAPI and mount the coverslips on microscope slides.
-
Microscopy: Visualize the mitotic spindles using a fluorescence microscope.
Conclusion
BI-2536 has proven to be an invaluable research tool for elucidating the complex roles of PLK1 in mitosis and the spindle assembly checkpoint. Its potent and selective inhibitory activity has paved the way for a deeper understanding of the molecular mechanisms that govern cell division. While clinical development of BI-2536 itself has faced challenges, the knowledge gained from its study continues to fuel the development of next-generation PLK1 inhibitors. The data and protocols presented in this guide are intended to support the ongoing efforts of researchers and drug development professionals in harnessing the therapeutic potential of targeting PLK1 for the treatment of cancer.
References
- 1. Regulating a key mitotic regulator, polo‐like kinase 1 (PLK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The small-molecule inhibitor BI 2536 reveals novel insights into mitotic roles of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Pharmacological inhibition of Polo-like kinase 1 (PLK1) by BI-2536 decreases the viability and survival of hamartin and tuberin deficient cells via induction of apoptosis and attenuation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. An open-label, phase I study of the polo-like kinase-1 inhibitor, BI 2536, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I dose escalation and pharmacokinetic study of BI 2536, a novel Polo-like kinase 1 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The efficacy and safety of BI 2536, a novel Plk-1 inhibitor, in patients with stage IIIB/IV non-small cell lung cancer who had relapsed after, or failed, chemotherapy: results from an open-label, randomized phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An open-label, phase II study of the polo-like kinase-1 (Plk-1) inhibitor, BI 2536, in patients with relapsed small cell lung cancer (SCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. A randomised phase II trial of the Polo-like kinase inhibitor BI 2536 in chemo-naïve patients with unresectable exocrine adenocarcinoma of the pancreas – a study within the Central European Society Anticancer Drug Research (CESAR) collaborative network - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BI-2536 In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-2536 is a potent and selective small molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1] It has been demonstrated to induce mitotic arrest and apoptosis in a wide range of cancer cell lines, making it a valuable tool for cancer research and drug development.[1] BI-2536 also exhibits inhibitory activity against Bromodomain-containing protein 4 (BRD4), a protein involved in the regulation of gene expression.[2] These application notes provide detailed protocols for in vitro experiments to characterize the effects of BI-2536 on cancer cells.
Data Presentation
Table 1: In Vitro Inhibitory Activity of BI-2536
| Target | IC50 (nM) | Assay Type |
| PLK1 | 0.83 | Cell-free assay |
| PLK2 | 3.5 | Cell-free assay |
| PLK3 | 9.0 | Cell-free assay |
| BRD4 | 25 | Cell-free assay |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: BI-2536 EC50 Values in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) |
| NCI-H460 | Lung Carcinoma | 12 |
| HeLa | Cervical Cancer | 2-25 |
| A549 | Lung Carcinoma | 2-25 |
| HCT116 | Colorectal Carcinoma | 2-25 |
| MCF7 | Breast Cancer | 2-25 |
| PC-3 | Prostate Cancer | 2-25 |
EC50: The half maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Signaling Pathway
The primary mechanism of action of BI-2536 is the inhibition of PLK1, a serine/threonine kinase that plays a critical role in multiple stages of mitosis. Inhibition of PLK1 by BI-2536 disrupts the mitotic checkpoint, leading to a G2/M phase cell cycle arrest and ultimately apoptosis in cancer cells.
Caption: BI-2536 inhibits PLK1, leading to G2/M arrest and apoptosis.
Experimental Protocols
Cell Viability Assay (Alamar Blue)
This protocol measures cell proliferation and cytotoxicity in response to BI-2536 treatment.
Experimental Workflow:
Caption: Workflow for the Alamar Blue cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
BI-2536 (dissolved in DMSO)
-
Alamar Blue reagent
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of BI-2536 in complete medium. Typical final concentrations range from 1 nM to 1 µM. Include a DMSO vehicle control.
-
Remove the medium from the wells and add 100 µL of the BI-2536 dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Incubate for 1-4 hours at 37°C, protected from light.[5]
-
Measure fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[3]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the EC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle after BI-2536 treatment.
Experimental Workflow:
Caption: Workflow for cell cycle analysis using propidium iodide.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
BI-2536 (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of BI-2536 (e.g., 10 nM, 50 nM, 100 nM) or DMSO vehicle control for 24 hours.[2]
-
Harvest cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing.[6][7]
-
Incubate on ice for at least 30 minutes or store at -20°C.[6][7]
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of proteins involved in the cell cycle and apoptosis following BI-2536 treatment.
Experimental Workflow:
Caption: General workflow for Western blot analysis.
Materials:
-
Treated cells
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels (appropriate percentage for target proteins)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PLK1, p-PLK1, Cyclin B1, Cdc25c, cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with BI-2536, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by size. The gel percentage will depend on the molecular weight of the target proteins (e.g., 8-12% for Cyclin B1 and Cdc25c).[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system. Densitometry can be used for semi-quantitative analysis.
In Vitro Kinase Assay
This protocol is to determine the direct inhibitory effect of BI-2536 on PLK1 kinase activity.
Experimental Workflow:
Caption: Workflow for an in vitro PLK1 kinase assay.
Materials:
-
Recombinant human PLK1
-
Kinase substrate (e.g., casein)
-
Kinase reaction buffer (e.g., 25 mM MOPS pH 7.0, 15 mM MgCl2, 1 mM DTT)
-
BI-2536 (serial dilutions)
-
ATP and [γ-33P]ATP
-
5% Trichloroacetic acid (TCA)
-
Filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing recombinant PLK1 enzyme and the substrate (e.g., 10 µg casein) in kinase reaction buffer.[2][9]
-
Add serially diluted BI-2536 to the reaction mixture.
-
Initiate the kinase reaction by adding ATP and [γ-33P]ATP (final concentration ~7.5 µM ATP, 0.3 µCi [γ-33P]ATP).[2][9]
-
Transfer the precipitates to a filter plate and wash with 1% TCA.[2][9]
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the BI-2536 concentration to determine the IC50 value.
References
- 1. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 2. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad.com [bio-rad.com]
- 5. How to choose an acrylamide gel concentration for western blot [hellobio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Polo-like Kinase 1 (Plk1) Enhances the Antineoplastic Activity of Metformin in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI-2536 in Cell Culture Studies
Introduction
BI-2536 is a potent and highly selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1][2][3] With an IC50 of approximately 0.83 nM in cell-free assays, BI-2536 effectively targets the ATP-binding pocket of PLK1, disrupting crucial mitotic events such as centrosome maturation, spindle assembly, and cytokinesis.[1][4][5] Its potent anti-proliferative activity has been demonstrated across a wide range of human cancer cell lines, where it induces a robust G2/M cell cycle arrest, ultimately leading to apoptosis.[1][6][7] These characteristics make BI-2536 an invaluable tool for investigating PLK1-dependent cellular processes and as a potential therapeutic agent.
These application notes provide detailed protocols and dosage guidelines for utilizing BI-2536 in in vitro cell culture studies, intended for researchers in oncology, cell biology, and drug development.
Mechanism of Action: PLK1 Inhibition
BI-2536 acts as an ATP-competitive inhibitor of PLK1.[1][4] The inhibition of PLK1 kinase activity disrupts the phosphorylation of numerous downstream substrates essential for mitotic progression. This leads to defects in spindle formation, resulting in a mitotic arrest at the G2/M checkpoint.[1][7] Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.[1][6] Additionally, studies have shown that BI-2536 can attenuate autophagy by suppressing the AMPKα signaling pathway.[6][8]
Quantitative Data: In Vitro Efficacy
BI-2536 demonstrates potent anti-proliferative effects across a diverse panel of human cancer cell lines, with half-maximal effective concentration (EC50) values typically in the low nanomolar range. A concentration of 100 nM is generally sufficient to induce a complete mitotic arrest.[9]
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Reference |
| Various | Panel of 32 human cancer cell lines | 2 - 25 | [9][10] |
| HeLa | Cervical Adenocarcinoma | 10 - 100 (Effective Conc.) | [7] |
| CAL62, OCUT-1, SW1736, 8505C, ACT-1 | Anaplastic Thyroid Carcinoma | 1.4 - 5.6 | [5] |
| Neuroblastoma Panel | Neuroblastoma | < 100 | [6] |
| SH-SY5Y | Neuroblastoma | ~5 - 10 (Effective Conc.) | [6] |
| SK-N-BE(2) | Neuroblastoma | ~10 - 50 (Effective Conc.) | [6] |
| C4-2 | Prostate Cancer | 8 | [11] |
| LNCaP | Prostate Cancer | 90 | [11] |
| hTERT-RPE1, HUVEC, NRK | Non-transformed cells | 12 - 31 | [5][9] |
Note: IC50/EC50 values can vary depending on the assay conditions, such as incubation time and cell density.
Experimental Protocols
Preparation of BI-2536 Stock Solution
-
Solvent: BI-2536 is soluble in Dimethyl Sulfoxide (DMSO).[6][12]
-
Procedure:
-
To prepare a 10 mM stock solution, reconstitute 5 mg of BI-2536 powder in 958 µl of high-quality, anhydrous DMSO.[12]
-
Vortex thoroughly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.[6]
-
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.[13]
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the effects of BI-2536 in cell culture.
Protocol: Cell Proliferation / Viability Assay
This protocol is a general guideline for determining the effect of BI-2536 on cell proliferation using common colorimetric or fluorometric assays (e.g., MTT, CCK8, Alamar Blue).
-
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well cell culture plates
-
BI-2536 stock solution (10 mM in DMSO)
-
Viability assay reagent (e.g., CCK8)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2 x 10⁴ cells/well) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.[6]
-
Compound Preparation: Prepare serial dilutions of BI-2536 in complete culture medium. A typical concentration range to test is 1, 2.5, 5, 10, 25, 50, and 100 nM.[6] Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Cell Treatment: Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of BI-2536 to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[5]
-
Assay: Add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control wells. Plot the results on a logarithmic curve to determine the IC50 value.[6]
-
Protocol: Cell Cycle Analysis
This protocol describes how to analyze cell cycle distribution following BI-2536 treatment using propidium (B1200493) iodide (PI) staining and flow cytometry.
-
Materials:
-
Cells treated with BI-2536 (e.g., in 6-well plates)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70-80% Ethanol (B145695)
-
PI/RNase Staining Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Harvest: After treating cells with BI-2536 (e.g., 5-50 nM for 24 hours), harvest both adherent and floating cells.[6] Centrifuge to pellet the cells.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cells gently and add ice-cold 70-80% ethanol dropwise while vortexing at a low speed to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI/RNase staining buffer and incubate for 20-30 minutes at room temperature in the dark.[5]
-
Analysis: Analyze the stained cells using a flow cytometer. The resulting DNA content histogram will show the distribution of cells in the G1, S, and G2/M phases of the cell cycle. BI-2536 treatment is expected to cause an accumulation of cells in the G2/M phase.[6][7]
-
Protocol: Apoptosis Assay (Annexin V Staining)
This protocol outlines the detection of apoptosis using Annexin V and a viability dye (e.g., PI) by flow cytometry.
-
Materials:
-
Cells treated with BI-2536 (e.g., 5-10 nM for 24 hours)[6]
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Cell Harvest: Collect cells (both adherent and floating) after BI-2536 treatment.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (or another viability dye).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the apoptotic cell population is expected with BI-2536 treatment.[6]
-
References
- 1. plx-4720.com [plx-4720.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. BI2536, a potent and selective inhibitor of polo-like kinase 1, in combination with cisplatin exerts synergistic effects on gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyclin-d1.com [cyclin-d1.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative in vitro effects of BI 2536-mediated PLK1 inhibition on cervical adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of Polo-like kinase 1 (PLK1) by BI-2536 decreases the viability and survival of hamartin and tuberin deficient cells via induction of apoptosis and attenuation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. BI 2536 | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for BI-2536 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of BI-2536, a potent Polo-like kinase 1 (Plk1) inhibitor, in mouse xenograft models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the antitumor efficacy of BI-2536.
Introduction
BI-2536 is a small molecule inhibitor targeting Polo-like kinase 1 (Plk1), a key regulator of mitotic progression.[1][2] Plk1 is frequently overexpressed in various human cancers and its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.[1][2] Mouse xenograft models, where human tumor cells are implanted into immunodeficient mice, are a crucial preclinical platform to assess the in vivo efficacy of anti-cancer agents like BI-2536.[3]
Mechanism of Action
BI-2536 exerts its anti-cancer effects by inhibiting the ATP-binding domain of Plk1. This inhibition disrupts multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. The cellular consequence is a prolonged mitotic arrest, often characterized by the formation of monopolar spindles, which ultimately triggers apoptosis.[1][2]
Data Presentation: In Vivo Efficacy of BI-2536
The following tables summarize the quantitative data from various preclinical studies of BI-2536 in different mouse xenograft models.
| Tumor Model | Cell Line | Mouse Strain | BI-2536 Dose | Administration Route & Schedule | Tumor Growth Inhibition (TGI) / Effect | Reference |
| Colon Carcinoma | HCT 116 | Nude | 50 mg/kg | IV, twice weekly | Complete tumor suppression (T/C value 0.3%) | [3] |
| Colon Carcinoma | HCT 116 | Nude | 40-50 mg/kg | IV, once weekly | Significant tumor suppression (T/C value 16%) | [3] |
| Pancreatic Cancer | BxPC-3 | Nude | 50 mg/kg | IV, twice weekly | Excellent tumor growth inhibition | |
| Lung Carcinoma | A549 | Nude | 50 mg/kg | IV, twice weekly | Excellent tumor growth inhibition | |
| Esophageal Squamous Cell Carcinoma | KYSE150 | BALB/c nude | 15 mg/kg | IV, twice a week | Significantly slower tumor growth in combination with DDP | [4] |
| Hepatocellular Carcinoma | Huh-7 | Nude | 30 mg/kg | IV, twice weekly | Inhibited progression of xenografts | [5] |
*T/C value: (Median tumor volume of treated group / Median tumor volume of control group) x 100. A lower T/C value indicates higher antitumor activity.
Experimental Protocols
Preparation of BI-2536 for Intravenous Administration
Materials:
-
BI-2536 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Prepare a stock solution of BI-2536 in DMSO. For example, to make a 10 mg/mL stock, dissolve 10 mg of BI-2536 in 1 mL of DMSO.
-
For a final injection solution, prepare the vehicle by mixing the components in the following order: 5% DMSO, 40% PEG300, 5% Tween-80, and 50% sterile saline.[6]
-
Vortex the vehicle solution until it is clear.
-
Add the required volume of the BI-2536 stock solution to the vehicle to achieve the desired final concentration for injection. For example, to prepare a 1 mg/mL solution, add 100 µL of the 10 mg/mL stock to 900 µL of the vehicle.
-
Vortex the final solution thoroughly before injection. Prepare fresh on the day of administration.
Mouse Xenograft Model Establishment
Materials:
-
Human cancer cell line of interest
-
Appropriate culture medium and supplements
-
Immunodeficient mice (e.g., Nude, SCID)
-
Matrigel (optional)
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Sterile syringes (1 mL) and needles (27-30 gauge)
Protocol:
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest the cells when they are in the logarithmic growth phase using Trypsin-EDTA.
-
Wash the cells with sterile PBS and perform a cell count.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (typically 1 x 10^6 to 10 x 10^7 cells/mL).
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
BI-2536 Administration via Tail Vein Injection
Materials:
-
Prepared BI-2536 injection solution
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile syringes (1 mL) with 27-30 gauge needles
-
70% ethanol (B145695) or alcohol wipes
-
Gauze
Protocol:
-
Warm the mouse's tail using a heat lamp or warming pad for 2-5 minutes to dilate the lateral tail veins.[7][8]
-
Place the mouse in a restrainer.
-
Wipe the tail with 70% ethanol to sterilize the injection site and improve visualization of the veins.[9]
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.[7][9]
-
Slowly inject the BI-2536 solution (typically 100-200 µL). If resistance is met or a blister forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.[7]
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[9]
-
Return the mouse to its cage and monitor for any adverse reactions.
Tumor Growth Monitoring and Efficacy Evaluation
Materials:
-
Digital calipers
Protocol:
-
Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = 0.5 x Length x Width² .
-
Monitor the body weight of the mice as an indicator of general health and treatment toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate the Tumor Growth Inhibition (TGI) or Treatment/Control (T/C) ratio to quantify the efficacy of BI-2536.
Animal Welfare Monitoring
Throughout the study, it is crucial to monitor the well-being of the animals. Observe the mice daily for signs of distress, including:
-
Significant weight loss (>15-20%)
-
Dehydration
-
Lethargy or changes in behavior
-
Hunched posture
-
Ruffled fur
-
Tumor ulceration or excessive size that impedes movement or normal behavior.
If any of these signs are observed, consult with the institutional animal care and use committee (IACUC) for appropriate actions, which may include euthanasia.
Visualizations
Caption: BI-2536 inhibits Plk1, leading to mitotic arrest and apoptosis.
Caption: Experimental workflow for BI-2536 administration in mouse xenografts.
References
- 1. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Reduced Efficacy of the Plk1 Inhibitor BI 2536 on the Progression of Hepatocellular Carcinoma due to Low Intratumoral Drug Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medsci.org [medsci.org]
- 7. depts.ttu.edu [depts.ttu.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. research.vt.edu [research.vt.edu]
BI-2536: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-2536 is a potent and highly selective small molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1] It has demonstrated significant anti-proliferative activity in a wide range of human cancer cell lines and has shown efficacy in in vivo tumor xenograft models.[1][2] This document provides detailed application notes and protocols for the solubility and preparation of BI-2536 for both in vitro and in vivo experiments to ensure reliable and reproducible results in preclinical research settings.
Physicochemical Properties and Solubility
BI-2536 is supplied as a lyophilized powder.[3] It is crucial to understand its solubility characteristics to prepare appropriate stock and working solutions.
Table 1: Solubility of BI-2536
| Solvent | Solubility | Molar Solubility (approx.) | Notes |
| DMSO | ≥13.04 mg/mL[4] | ~25 mM | Recommended for stock solutions. |
| Ethanol (B145695) | ≥92.4 mg/mL (with ultrasonic assistance)[4] | ~177 mM | Can be used for stock solutions. |
| Water | Insoluble[4] | - | Do not use water to prepare stock solutions. |
| McIlvaine buffer (pH 5) | 320 µg/mL[5] | ~0.61 mM | Provides context for solubility in acidic aqueous solutions. |
Signaling Pathway of BI-2536
BI-2536 primarily exerts its biological effects through the inhibition of PLK1, a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[4] Inhibition of PLK1 by BI-2536 leads to a cascade of events culminating in mitotic arrest and apoptosis in rapidly dividing cells.[1] BI-2536 has also been identified as an inhibitor of Bromodomain 4 (BRD4).[3][6]
Caption: BI-2536 signaling pathway.
Experimental Protocols
In Vitro Experiment Preparation
3.1.1. Preparation of BI-2536 Stock Solution (10 mM in DMSO)
-
BI-2536 is supplied as a lyophilized powder.[3] To prepare a 10 mM stock solution, reconstitute 5 mg of the powder in 958 µl of high-quality, anhydrous DMSO.[3]
-
Vortex briefly to ensure complete dissolution. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.[7]
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 3 months.[3]
3.1.2. Preparation of Working Solutions for Cell-Based Assays
-
Thaw a vial of the 10 mM BI-2536 stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using pre-warmed cell culture medium.
-
It is critical to maintain the final DMSO concentration in the cell culture medium at a low level, typically below 0.1%, as higher concentrations can be toxic to cells.[7][8] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Typical effective concentrations (EC50) for BI-2536 in various human cancer cell lines range from 2 to 25 nM.[5]
Caption: In Vitro experimental workflow.
In Vivo Experiment Preparation
For in vivo studies, proper formulation is essential for drug delivery and tolerability. The final concentration of DMSO should be kept to a minimum, ideally not exceeding 5%.[9]
3.2.1. Formulation 1: PEG300, Tween 80, and ddH₂O
This formulation is suitable for intravenous (i.v.) administration.
-
Prepare a clear stock solution of BI-2536 in DMSO (e.g., 80 mg/ml).
-
For a 1 mL final working solution, take 50 µL of the 80 mg/ml DMSO stock solution and add it to 400 µL of PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL. Mix thoroughly.
-
The final solution should be clear before administration. This formulation should be prepared fresh and used immediately.[9]
3.2.2. Formulation 2: Corn Oil
This formulation is suitable for certain routes of administration where an oil-based vehicle is preferred.
-
Prepare a clear stock solution of BI-2536 in DMSO (e.g., 20 mg/ml).
-
For a 1 mL final working solution, add 50 µL of the 20 mg/ml DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly until a uniform suspension is achieved. This formulation should also be prepared fresh before use.[9]
3.2.3. Formulation 3: Hydrochloric Acid and Saline
This formulation has been used for animal studies.
-
Dissolve BI-2536 in 0.1 N hydrochloric acid.
-
Dilute the solution with 0.9% NaCl for administration.[9]
Table 2: Example In Vivo Formulations
| Formulation Component | Formulation 1 (Volume) | Formulation 2 (Volume) | Formulation 3 |
| BI-2536 in DMSO | 50 µL (of 80 mg/ml stock) | 50 µL (of 20 mg/ml stock) | - |
| BI-2536 | - | - | Dissolved in 0.1 N HCl |
| PEG300 | 400 µL | - | - |
| Tween 80 | 50 µL | - | - |
| ddH₂O | 500 µL | - | - |
| Corn Oil | - | 950 µL | - |
| 0.9% NaCl | - | - | Used for dilution |
| Final DMSO % (approx.) | 5% | 5% | N/A |
Note: The concentrations and volumes in the table are examples and may need to be adjusted based on the required dosage for the specific animal model.
Storage and Stability
-
Lyophilized Powder: Store at -20°C, desiccated. Stable for 24 months in this form.[3]
-
DMSO Stock Solution: Store at -20°C and use within 3 months to prevent loss of potency. Aliquot to avoid multiple freeze-thaw cycles.[3]
-
In Vivo Formulations: Should be prepared fresh and used immediately for optimal results.[9]
Conclusion
Proper handling, storage, and preparation of BI-2536 are paramount for obtaining accurate and reproducible data in preclinical cancer research. The protocols outlined in this document provide a comprehensive guide for researchers utilizing this potent PLK1 inhibitor in both in vitro and in vivo settings. Adherence to these guidelines will help ensure the integrity of experimental outcomes.
References
- 1. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. opnme.com [opnme.com]
- 3. BI 2536 | Cell Signaling Technology [cellsignal.com]
- 4. plx-4720.com [plx-4720.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. selleckchem.com [selleckchem.com]
Application Note: Flow Cytometry Analysis of BI-2536 Treated Cells
Introduction
BI-2536 is a potent and highly selective small-molecule inhibitor of Polo-like kinase 1 (Plk1), a key regulator of multiple stages of mitosis.[1][2] With an IC50 of approximately 0.83 nM, BI-2536 demonstrates significant activity against a wide range of human cancer cell lines.[1][3][4] The primary mechanism of action of BI-2536 involves the disruption of mitotic progression, leading to a characteristic "polo arrest" phenotype, characterized by cells arresting in prometaphase with aberrant mitotic spindles.[2] This mitotic catastrophe ultimately triggers apoptosis, making BI-2536 a compound of interest in oncology research and drug development.[2][5][6] This application note provides detailed protocols for the analysis of BI-2536 treated cells using flow cytometry, a powerful technique to quantitatively assess cell cycle distribution, apoptosis, and mitotic arrest.
BI-2536: Mechanism of Action
Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis. It is involved in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1][2] BI-2536 is an ATP-competitive inhibitor of Plk1, effectively blocking its kinase activity.[6][7] Inhibition of Plk1 by BI-2536 disrupts the normal sequence of mitotic events, leading to a prolonged G2/M arrest and subsequent cell death.[5][8][9] In addition to its primary target, BI-2536 has also been shown to inhibit Bromodomain-containing protein 4 (BRD4) with an IC50 of 25 nM.[3]
Data Presentation
The following tables summarize the expected quantitative outcomes from flow cytometry analysis of cells treated with BI-2536. The data is illustrative and based on typical findings reported in the literature. Actual results may vary depending on the cell line, experimental conditions, and drug concentration.
Table 1: Effect of BI-2536 on Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | 55 ± 5 | 25 ± 3 | 20 ± 4 | < 5 |
| BI-2536 (10 nM) | 30 ± 4 | 15 ± 2 | 50 ± 5 | 5 ± 2 |
| BI-2536 (50 nM) | 15 ± 3 | 10 ± 2 | 70 ± 6 | 15 ± 3 |
| BI-2536 (100 nM) | 10 ± 2 | 5 ± 1 | 75 ± 7 | 25 ± 4 |
Table 2: Induction of Apoptosis by BI-2536 (Annexin V/PI Staining)
| Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| Vehicle Control | 95 ± 3 | 2 ± 1 | 2 ± 1 | 1 ± 1 |
| BI-2536 (10 nM) | 85 ± 4 | 8 ± 2 | 5 ± 2 | 2 ± 1 |
| BI-2536 (50 nM) | 60 ± 5 | 20 ± 3 | 15 ± 3 | 5 ± 2 |
| BI-2536 (100 nM) | 40 ± 6 | 30 ± 4 | 25 ± 4 | 5 ± 2 |
Experimental Protocols
Protocol 1: Cell Culture and BI-2536 Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HeLa, HCT-116, NB88R2) in 6-well plates at a density that will allow for logarithmic growth during the treatment period.[4][10]
-
Cell Adherence: Allow cells to adhere and resume logarithmic growth for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
BI-2536 Preparation: Prepare a stock solution of BI-2536 in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of BI-2536 or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[4][5]
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the FL2-A (or equivalent) channel to measure DNA content. Gate out debris and cell aggregates. The resulting histogram will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[4]
Protocol 3: Apoptosis Analysis by Annexin V and PI Staining
-
Cell Harvesting: Collect both adherent and floating cells as described in Protocol 2, step 1.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour. Annexin V-FITC will be detected in the FL1 channel and PI in the FL3 channel. This allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[11]
Mandatory Visualizations
Caption: BI-2536 inhibits Plk1, leading to mitotic arrest and apoptosis.
Caption: Experimental workflow for flow cytometry analysis of BI-2536 treated cells.
References
- 1. opnme.com [opnme.com]
- 2. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacological inhibition of Polo-like kinase 1 (PLK1) by BI-2536 decreases the viability and survival of hamartin and tuberin deficient cells via induction of apoptosis and attenuation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cyclin-d1.com [cyclin-d1.com]
- 8. Polo‑like kinase 1 selective inhibitor BI2536 (dihydropteridinone) disrupts centrosome homeostasis via ATM‑ERK cascade in adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Plk1 Inhibition by BI-2536
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Western blot analysis to study the inhibition of Polo-like kinase 1 (Plk1) by the small-molecule inhibitor BI-2536. Plk1 is a critical regulator of mitotic progression, and its overexpression is implicated in numerous cancers, making it a key target for anti-cancer drug development.[1][2][3][4] BI-2536 is a potent and selective inhibitor of Plk1, inducing mitotic arrest and subsequent apoptosis in cancer cells.[3][5][6]
Introduction to Plk1 and BI-2536
Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[1][7][8] Its expression and activity are tightly regulated throughout the cell cycle, peaking during the G2/M phase.[2][9] Dysregulation and overexpression of Plk1 are common in various human cancers and are often associated with poor prognosis.[1][3][4]
BI-2536 is a dihydropteridinone derivative that acts as a potent ATP-competitive inhibitor of Plk1.[6][10] By inhibiting Plk1, BI-2536 disrupts normal mitotic progression, leading to a "polo arrest" phenotype characterized by aberrant mitotic spindles and cell cycle arrest in prometaphase.[3] This ultimately triggers apoptosis in cancer cells, highlighting its therapeutic potential.[5][11]
Key Signaling Pathways Affected by Plk1 Inhibition
Inhibition of Plk1 by BI-2536 perturbs several downstream signaling pathways crucial for cell cycle progression and survival. A primary mechanism involves the disruption of the G2/M transition. Plk1 normally phosphorylates and activates Cdc25C, a phosphatase that in turn activates the CyclinB1/CDK1 complex, a key driver of mitotic entry.[7][10] BI-2536 treatment prevents this, leading to G2/M arrest.[5][10] Furthermore, Plk1 has been shown to interact with and inhibit the tumor suppressor p53.[7][10] Inhibition of Plk1 can therefore lead to increased p53-mediated apoptosis.[10] Recent studies also indicate that Plk1 inhibition can affect autophagy pathways.[5][11]
Quantitative Data Summary
The following tables summarize the quantitative effects of BI-2536 on cell viability and protein expression levels as determined by various assays, including Western blot analysis.
Table 1: Effect of BI-2536 on Cell Viability (IC50 Values)
| Cell Line Type | Cell Line | IC50 (nM) | Reference |
| Neuroblastoma | SH-SY5Y | < 100 | [5] |
| Neuroblastoma | SK-N-BE(2) | < 100 | [5] |
| Neuroblastoma | NGP | < 100 | [5] |
| Various Cancer Lines | Panel of 32 | 2-25 | [6] |
Table 2: Changes in Protein Levels Following BI-2536 Treatment
| Target Protein | Cell Line | BI-2536 Concentration | Treatment Duration | Observed Effect | Reference |
| p62 | HEK293 | 100 nM | 24 hours | Significant Increase | [11] |
| LC3B-I | ELT3-V3 | Not specified | Not specified | Strong Induction | [11] |
| LC3B-II Conversion | ELT3-V3 | Not specified | Not specified | Inhibition | [11] |
| SQSTM1/p62 | SH-SY5Y | Increasing | Not specified | Gradual Increase | [5] |
| LC3-II | SH-SY5Y | Not specified | Not specified | Increasing Level | [5] |
| c-Myc | CLBL-1, KLR-1201 | Not specified | Not specified | Reduction | [12] |
Experimental Protocols
Western Blot Protocol for Analyzing Plk1 Inhibition
This protocol outlines the steps for performing a Western blot to assess the effects of BI-2536 on Plk1 and its downstream targets.
References
- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLK1 induces chromosomal instability and overrides cell cycle checkpoints to drive tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. PLK1 - Wikipedia [en.wikipedia.org]
- 8. Regulating a key mitotic regulator, polo‐like kinase 1 (PLK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polo-like kinase 1: target and regulator of transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 11. Pharmacological inhibition of Polo-like kinase 1 (PLK1) by BI-2536 decreases the viability and survival of hamartin and tuberin deficient cells via induction of apoptosis and attenuation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: BI-2536 for Inducing Mitotic Arrest in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
BI-2536 is a potent and highly selective small-molecule inhibitor of Polo-like kinase 1 (Plk1), a key regulator of multiple stages of mitosis.[1][2][3] Plk1 is frequently overexpressed in various human cancers and its elevated expression often correlates with poor prognosis.[4] BI-2536 exerts its anti-cancer effects by inducing mitotic arrest at the prometaphase stage of the cell cycle, which subsequently leads to apoptosis in cancer cells.[1] These application notes provide an overview of BI-2536, its mechanism of action, and detailed protocols for its use in cancer research.
Mechanism of Action
BI-2536 is an ATP-competitive inhibitor of the Plk1 kinase.[5] Inhibition of Plk1 activity by BI-2536 disrupts several critical mitotic processes, including:
-
Spindle Assembly: BI-2536 treatment leads to the formation of aberrant, monopolar mitotic spindles.[1][3]
-
Centrosome Maturation: It interferes with the proper function of centrosomes.[3]
-
Kinetochore Attachment: The inhibitor prevents stable attachment of microtubules to kinetochores.[3]
-
Spindle Assembly Checkpoint (SAC) Activation: The presence of unattached kinetochores due to BI-2536 treatment activates the SAC, leading to a prolonged mitotic arrest.[3][6]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis), a phenomenon often referred to as mitotic catastrophe.[1][6]
Data Presentation
In Vitro Efficacy of BI-2536
| Parameter | Cell Line(s) | Value | Reference |
| IC50 (Plk1 enzyme activity) | Cell-free assay | 0.83 nM | [2][7] |
| IC50 (Plk2 enzyme activity) | Cell-free assay | 3.5 nM | [7] |
| IC50 (Plk3 enzyme activity) | Cell-free assay | 9.0 nM | [7] |
| EC50 (Cell Growth Inhibition) | Panel of 32 human cancer cell lines | 2-25 nM | [7] |
| EC50 (Cell Growth Inhibition) | Anaplastic thyroid carcinoma cells (CAL62, OCUT-1, SW1736, 8505C, ACT-1) | 1.4-5.6 nM | [7] |
| IC50 (Cell Viability) | Neuroblastoma cell lines | < 100 nM | [5] |
| IC50 (Cell Viability) | LNCaP (Prostate Cancer) | (Not specified) | [8] |
| IC50 Range | Various human tumor cell lines | 5-175 nM | [9] |
Cell Cycle Effects of BI-2536
| Cell Line | Treatment Concentration | Duration | Effect | Reference |
| Neuroblastoma (SH-SY5Y) | 5 or 10 nM | 24 hours | G2/M arrest | [5] |
| Neuroblastoma (SK-N-BE(2)) | 10 or 50 nM | 24 hours | G2/M arrest | [5] |
| Gastric Cancer (SGC-7901 and SGC-7901/DDP) | IC50 | 48 hours | G2/M arrest | [4] |
| Oral Cancer | Not specified | Not specified | G2/M arrest | [10] |
| Mouse Embryonic Fibroblasts (MEFs) | 10 nM - 2 µM | 24 hours | Increased G2/M population | [11] |
| Neuroblastoma TICs (NB88R2) | 10 and 100 nM | Not specified | G2/M arrest | [12] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on gastric cancer cells.[4]
Objective: To determine the cytotoxic effect of BI-2536 on cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete growth medium
-
BI-2536 (reconstituted in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells at a density of 5,000 cells/well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of BI-2536 in complete growth medium. A typical concentration range is 1 nM to 64 nM.[4]
-
Remove the existing medium and add 100 µL of the BI-2536 dilutions to the respective wells. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubate the plates for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on general methodologies described in multiple studies.[5][7]
Objective: To analyze the effect of BI-2536 on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete growth medium
-
BI-2536 (reconstituted in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of BI-2536 (e.g., 10 nM, 50 nM, 100 nM) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol is a generalized procedure based on descriptions of in vivo studies.[1]
Objective: To evaluate the anti-tumor efficacy of BI-2536 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
BI-2536 formulated for intravenous injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer BI-2536 intravenously at a predetermined dose and schedule (e.g., 50 mg/kg, once or twice weekly).[7] The control group should receive the vehicle.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).
Visualizations
Caption: Mechanism of action of BI-2536 in inducing mitotic arrest.
Caption: Workflow for cell cycle analysis using flow cytometry.
Caption: Signaling pathways modulated by BI-2536 through Plk1 inhibition.
References
- 1. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BI 2536 | Cell Signaling Technology [cellsignal.com]
- 3. The small-molecule inhibitor BI 2536 reveals novel insights into mitotic roles of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BI2536, a potent and selective inhibitor of polo-like kinase 1, in combination with cisplatin exerts synergistic effects on gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polo-like kinase 1 inhibitor BI2536 causes mitotic catastrophe following activation of the spindle assembly checkpoint in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BI2536 induces mitotic catastrophe and radiosensitization in human oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes: BI-2536 as a Potent Tool for Studying Plk1 Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polo-like kinase 1 (Plk1) is a critical serine/threonine kinase that serves as a master regulator of mitotic progression.[1][2] Its functions span multiple stages of cell division, including mitotic entry, centrosome maturation, bipolar spindle formation, and cytokinesis.[3][4] Due to its heightened expression in malignant cells and its association with poor prognosis in several cancer types, Plk1 has emerged as a significant target for cancer drug discovery.[1][2]
BI-2536 is a potent and selective, ATP-competitive small-molecule inhibitor of Plk1.[1][5] Originally developed as a potential antineoplastic agent, its high specificity and potency have made it an invaluable chemical probe for elucidating the diverse functions of Plk1 in cell biology.[4][6] These notes provide a comprehensive overview of BI-2536's mechanism, cellular effects, and protocols for its use in a research setting.
Mechanism of Action
BI-2536 is a dihydropteridinone derivative that potently binds to the kinase domain of Plk1, inhibiting its enzymatic activity at sub-nanomolar concentrations.[7][8] This inhibition prevents the phosphorylation of Plk1's downstream substrates, thereby disrupting the precise temporal and spatial regulation required for successful mitosis.[9] The rapid and potent blockade of Plk1 activity allows for the study of its immediate roles in mitotic progression.[9][10]
Data Presentation: Biochemical and Cellular Activity
BI-2536 exhibits high potency against Plk1 and the closely related kinases Plk2 and Plk3. It also shows off-target activity against Bromodomain-containing protein 4 (BRD4) at higher concentrations.[11][12][13] Its cellular efficacy is demonstrated across a wide range of cancer and normal cell lines.
Table 1: Kinase Inhibitory Profile of BI-2536
| Target Kinase | IC50 / Kd | Reference |
|---|---|---|
| Plk1 | 0.83 nM (IC50) | [12] |
| Plk2 | 3.5 nM (IC50) | [12] |
| Plk3 | 9.0 nM (IC50) | [12] |
| BRD4 | 25 nM (IC50), 37 nM (Kd) |[11][12] |
Table 2: Cellular Potency of BI-2536 in Selected Cell Lines | Cell Line | Cell Type | EC50 | Reference | | :--- | :--- | :--- | | Panel of 32 Human Cancer Lines | Various Cancers | 2 - 25 nM |[12][13] | | HeLa | Cervical Cancer | 9 nM |[14][15] | | NCI-H460 | Lung Carcinoma | 12 nM |[3] | | hTERT-RPE1 | Normal Retinal Pigment Epithelial | 12 - 31 nM |[12] | | HUVEC | Normal Umbilical Vein Endothelial | 12 - 31 nM |[12][14] | | Neonatal Rat Cardiac Fibroblasts | Primary Fibroblasts | ~43 nM |[14][15] |
Phenotypic Effects of Plk1 Inhibition
Utilizing BI-2536 as a chemical probe reveals the critical roles of Plk1 in cellular processes. Treatment of proliferating cells with BI-2536 at nanomolar concentrations leads to a distinct set of phenotypes:
-
Mitotic Arrest: Cells treated with BI-2536 arrest in the G2/M phase of the cell cycle, specifically in prometaphase.[1][16][17] This is characterized by highly condensed chromosomes.
-
Aberrant Spindle Formation: Plk1 is essential for centrosome maturation and separation.[18] Inhibition by BI-2536 prevents the recruitment of γ-tubulin to centrosomes, leading to the formation of characteristic monopolar spindles.[8][9]
-
Induction of Apoptosis: Prolonged mitotic arrest triggered by BI-2536 ultimately leads to apoptotic cell death, often referred to as mitotic catastrophe.[1][7] This is evidenced by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[19][20]
-
Attenuation of Autophagy: Studies have shown that Plk1 inhibition by BI-2536 can also lead to an attenuation of autophagy, indicated by an increase in p62 and LC3B-I protein levels.[19]
Experimental Protocols
The following are generalized protocols for studying Plk1 function using BI-2536. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (CCK8/MTT)
This protocol determines the concentration-dependent effect of BI-2536 on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of BI-2536 (e.g., 0, 1, 5, 10, 25, 50, 100 nM) in a complete culture medium. Replace the medium in each well with the BI-2536 dilutions.
-
Incubation: Incubate the plate for 24 to 72 hours in a humidified incubator at 37°C and 5% CO2.
-
Viability Assessment:
-
Add 10 µL of CCK8 or MTT reagent to each well.
-
Incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8) using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the cell viability against the log of the BI-2536 concentration to determine the EC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the effect of BI-2536 on cell cycle distribution.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with an effective concentration of BI-2536 (e.g., 10-100 nM) or vehicle control for 24 hours.[16]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 500 µL of ice-cold PBS, then add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases. A significant increase in the G2/M population is expected.[21]
Protocol 3: Immunofluorescence for Mitotic Phenotypes
This protocol allows for the visualization of BI-2536's effect on mitotic spindles and centrosomes.
-
Cell Culture: Grow cells on sterile glass coverslips in a 12-well plate.
-
Treatment: Treat cells with BI-2536 (e.g., 100 nM) for 16-24 hours to induce mitotic arrest.[9]
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Incubate with primary antibodies against α-tubulin (for spindles) and γ-tubulin (for centrosomes) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging: Wash three times with PBST. Counterstain DNA with DAPI. Mount the coverslips on microscope slides and image using a fluorescence or confocal microscope. Look for the presence of monopolar spindles in treated cells.[9]
Protocol 4: Western Blot for Apoptosis and Cell Cycle Markers
This protocol detects changes in protein levels indicative of apoptosis and mitotic arrest.
-
Cell Lysis: Treat cells in 6-well or 10 cm dishes with BI-2536 (e.g., 10-100 nM) for 24-48 hours.[11] Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key targets include:
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations: Pathways and Workflows
Plk1 Signaling in Mitosis
Caption: A simplified diagram of the Plk1 activation pathway and its key mitotic functions.
Experimental Workflow for BI-2536 Treatment
Caption: A typical experimental workflow for characterizing the effects of BI-2536.
Cellular Consequences of Plk1 Inhibition
Caption: Logical flow from Plk1 inhibition by BI-2536 to mitotic catastrophe.
References
- 1. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. opnme.com [opnme.com]
- 5. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 6. Bi 2536 | C28H39N7O3 | CID 11364421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Probe BI2536 | Chemical Probes Portal [chemicalprobes.org]
- 14. The Plk1 Inhibitor BI 2536 Temporarily Arrests Primary Cardiac Fibroblasts in Mitosis and Generates Aneuploidy In Vitro | PLOS One [journals.plos.org]
- 15. The Plk1 Inhibitor BI 2536 Temporarily Arrests Primary Cardiac Fibroblasts in Mitosis and Generates Aneuploidy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. In vitro PLK1 inhibition by BI 2536 decreases proliferation and induces cell-cycle arrest in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacological inhibition of Polo-like kinase 1 (PLK1) by BI-2536 decreases the viability and survival of hamartin and tuberin deficient cells via induction of apoptosis and attenuation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. Reduced Efficacy of the Plk1 Inhibitor BI 2536 on the Progression of Hepatocellular Carcinoma due to Low Intratumoral Drug Levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI-2536 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Polo-like kinase 1 (PLK1) inhibitor, BI-2536, and its application in combination with other anticancer agents. Detailed protocols for key experimental assays are provided to facilitate research and development in this area.
Introduction
BI-2536 is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1][2] PLK1 is frequently overexpressed in various human cancers and its elevated expression often correlates with poor prognosis.[2][3] BI-2536 induces mitotic arrest in cancer cells by disrupting spindle assembly, leading to apoptosis.[2][3] Preclinical and clinical studies have explored the efficacy of BI-2536 both as a monotherapy and in combination with conventional chemotherapeutic agents and targeted therapies, demonstrating its potential to enhance antitumor activity and overcome resistance.[4][5][6]
Mechanism of Action
BI-2536 primarily functions by inhibiting the kinase activity of PLK1, which plays a crucial role in several stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[2] Inhibition of PLK1 by BI-2536 leads to a "polo arrest" phenotype, characterized by prometaphase arrest and the formation of aberrant mitotic spindles.[2] This mitotic catastrophe ultimately triggers the intrinsic apoptotic pathway.[2][7] BI-2536 has a high selectivity for PLK1 with a half-maximal inhibitory concentration (IC50) of approximately 0.83 nM in cell-free assays.[1][8] It also shows some activity against PLK2 and PLK3 at slightly higher concentrations.[8]
Combination Therapy Strategies
The rationale for using BI-2536 in combination with other anticancer agents is to achieve synergistic effects, increase therapeutic efficacy, and potentially reduce drug resistance. Several combination strategies have been investigated:
-
With Conventional Chemotherapeutics: BI-2536 has been shown to enhance the antiproliferative and apoptotic effects of cytotoxic agents like cisplatin (B142131), docetaxel (B913), and pemetrexed (B1662193) in various cancer cell lines, including squamous cell carcinoma of the head and neck (SCCHN), gastric cancer, and non-small cell lung cancer (NSCLC).[3][4][9]
-
With Targeted Therapies: Combining BI-2536 with targeted agents, such as PARP inhibitors (e.g., olaparib) in BRCA-mutated cancers or MEK inhibitors in NRAS-mutant melanoma, has demonstrated synergistic antitumor effects.[6]
-
With Radiotherapy: Pre-treatment with BI-2536 can sensitize cancer cells to radiation by causing an accumulation of cells in the G2/M phase of the cell cycle, a phase known to be more sensitive to radiation-induced damage.[10][11]
A significant challenge in the clinical use of BI-2536 is the development of drug resistance. One identified mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2, which can efflux the drug out of the cancer cells.[12][13] This suggests that co-administration of inhibitors of these transporters could be a viable strategy to overcome resistance.[12][13]
Data Presentation
Table 1: In Vitro Efficacy of BI-2536 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Reference |
| HeLa | Cervical Cancer | 2-25 | [8] |
| HCT 116 | Colon Cancer | 2-25 | [8] |
| BxPC-3 | Pancreatic Cancer | - | [8] |
| A549 | Lung Cancer | 2-25 | [8] |
| CAL62 | Anaplastic Thyroid Carcinoma | 1.4-5.6 | [8] |
| OCUT-1 | Anaplastic Thyroid Carcinoma | 1.4-5.6 | [8] |
| SW1736 | Anaplastic Thyroid Carcinoma | 1.4-5.6 | [8] |
| 8505C | Anaplastic Thyroid Carcinoma | 1.4-5.6 | [8] |
| ACT-1 | Anaplastic Thyroid Carcinoma | 1.4-5.6 | [8] |
| SH-SY5Y | Neuroblastoma | <100 | [7] |
| SK-N-BE(2) | Neuroblastoma | <100 | [7] |
| SGC-7901 | Gastric Cancer | - | [3] |
| SGC-7901/DDP | Cisplatin-resistant Gastric Cancer | - | [3] |
| HT-29 | Colon Cancer | - | [14] |
| AGS | Gastric Cancer | - | [14] |
| SAS | Oral Cancer | - | [10] |
| OECM-1 | Oral Cancer | - | [10] |
Table 2: Synergistic Effects of BI-2536 in Combination with Other Anticancer Agents
| Combination Agent | Cancer Type | Effect | Reference |
| Cisplatin | SCCHN, Gastric Cancer | Increased antiproliferative and apoptotic activity | [3][4] |
| Docetaxel | SCCHN | Increased antiproliferative and apoptotic activity | [4] |
| Pemetrexed | NSCLC | Acceptable safety profile and antitumor activity | [9] |
| Vincristine | Neuroblastoma | Suppressed clonogenic survival and in vivo tumor growth | [5] |
| Camptothecins | Cervical Squamous Cell Carcinoma | Improved in vivo antitumor effects | [5] |
| Temozolomide | IDH1 mutant Astrocytoma | Improved in vitro and in vivo efficacy | [5] |
| Nocodazole | Prostate Cancer | Synergistic induction of apoptosis | [5] |
| Olaparib | BRCA-mutated Prostate Cancer | Synergistic inhibition of xenograft tumor growth | [6] |
| β-glucan | Colon and Gastric Cancer | Synergistic antiproliferative activity | [14][15] |
| Radiation | Oral Cancer | Radiosensitization and enhanced tumor regression | [10] |
| Nutlin-3 (MDM2 inhibitor) | Adrenocortical Carcinoma | Synergistic reduction in cell viability | [16] |
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
This protocol is for determining the effect of BI-2536, alone or in combination, on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
BI-2536 (dissolved in DMSO)
-
Combination anticancer agent (if applicable)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of BI-2536 and the combination agent in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO) and untreated cells.
-
For combination studies, add both agents simultaneously or sequentially, depending on the experimental design.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the drug concentration to determine the IC50 value. For combination studies, use software like CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[15]
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with BI-2536.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed and treat cells in 6-well plates as described in the cell viability protocol.
-
After treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained and single-stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells (or cells with compromised membrane integrity)
-
Protocol 3: Cell Cycle Analysis
This protocol is for determining the distribution of cells in different phases of the cell cycle after BI-2536 treatment.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Collect treated cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use software (e.g., ModFit LT, FlowJo) to analyze the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Visualizations
Caption: Mechanism of action of BI-2536 leading to apoptosis.
Caption: Workflow for in vitro evaluation of BI-2536 combinations.
Caption: Synergistic induction of apoptosis by BI-2536 and chemotherapy.
References
- 1. cyclin-d1.com [cyclin-d1.com]
- 2. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BI2536, a potent and selective inhibitor of polo-like kinase 1, in combination with cisplatin exerts synergistic effects on gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumoral effect of PLK-1-inhibitor BI2536 in combination with cisplatin and docetaxel in squamous cell carcinoma cell lines of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 7. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. ascopubs.org [ascopubs.org]
- 10. BI2536 induces mitotic catastrophe and radiosensitization in human oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Human ABCB1 (P-glycoprotein) and ABCG2 Mediate Resistance to BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human ABCB1 (P-glycoprotein) and ABCG2 mediate resistance to BI 2536, a potent and selective inhibitor of Polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer Activity of PLK1 Inhibitor BI-2536 and β-Glucan in HT-29 and AGS Cancer Cell Lines | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 16. researchgate.net [researchgate.net]
BI-2536 treatment for specific cancer types (e.g., NSCLC, AML)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of BI-2536, a potent Polo-like kinase 1 (PLK1) inhibitor, in preclinical and clinical research settings, with a specific focus on Non-Small Cell Lung Cancer (NSCLC) and Acute Myeloid Leukemia (AML).
Introduction
BI-2536 is a highly selective and potent small-molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1] PLK1 is frequently overexpressed in various human cancers, including NSCLC and AML, making it an attractive therapeutic target.[1][2] BI-2536 exerts its anti-tumor effects by inducing mitotic arrest, leading to apoptosis in cancer cells.[1][3] These notes provide essential data and methodologies for researchers investigating the therapeutic potential of BI-2536.
Data Presentation
Table 1: In Vitro Efficacy of BI-2536
| Parameter | Value | Cell Lines/Assay Conditions |
| PLK1 IC50 | 0.83 nM | Cell-free kinase assay[4][5] |
| PLK2 IC50 | 3.5 nM | Cell-free kinase assay[4] |
| PLK3 IC50 | 9.0 nM | Cell-free kinase assay[4] |
| BRD4 Kd | 37 nM | Cell-free assay[4] |
| EC50 Range (Cancer Cell Lines) | 2-25 nM | Panel of 32 human cancer cell lines[4] |
| EC50 (Anaplastic Thyroid Carcinoma) | 1.4-5.6 nM | CAL62, OCUT-1, SW1736, 8505C, ACT-1 cells[4] |
| IC50 (Neuroblastoma Cell Lines) | < 100 nM | Multiple neuroblastoma cell lines[3] |
Table 2: Clinical Trial Data for BI-2536 in NSCLC
| Parameter | Details |
| Study Phase | Phase II, open-label, randomized[6] |
| Patient Population | 95 patients with relapsed stage IIIB/IV NSCLC[6] |
| Dosing Regimens | 200 mg IV on day 1, or 50-60 mg IV on days 1-3 of a 21-day cycle[6] |
| Partial Response | 4.2% (4 patients)[6] |
| Median Progression-Free Survival (PFS) | 8.3 weeks (investigator-assessed), 7.0 weeks (independent review)[6] |
| Median Overall Survival (OS) | 28.7 weeks[6] |
| Common Adverse Events | Grade 4 neutropenia (37%), fatigue (31%), nausea (27%)[6] |
| Drug-Related Deaths | 2 (pulmonary hemorrhage and sepsis)[6] |
Table 3: Clinical Trial Data for BI-2536 in AML
| Parameter | Details |
| Study Phase | Phase I/II[2][7] |
| Patient Population | 68 elderly patients with relapsed/refractory AML[2] |
| Dosing Regimens | Day 1, Days 1-3, or Days 1 + 8 of a 21-day cycle[2] |
| Maximum Tolerated Dose (MTD) | 350 mg (Day 1 schedule), 200 mg (Days 1 + 8 schedule)[2] |
| Overall Response Rate | 9% (5/54 patients) in the Day 1 and Days 1+8 schedules[2] |
| Complete Response (CR) | 2 patients[2] |
| Partial Response (PR) | 3 patients[2] |
| Adverse Events | Primarily hematological[2] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (Alamar Blue)
Objective: To determine the half-maximal effective concentration (EC50) of BI-2536 in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 for NSCLC, KG1 for AML)
-
Complete cell culture medium
-
BI-2536 stock solution (in DMSO)
-
96-well plates
-
Alamar Blue reagent
-
Fluorescence spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.[3]
-
Prepare serial dilutions of BI-2536 in complete medium.
-
Remove the overnight medium from the cells and add 100 µL of the BI-2536 dilutions to the respective wells. Include a DMSO-only control.
-
Incubate the plates for 72 hours.[8]
-
Add Alamar Blue reagent to each well according to the manufacturer's instructions.
-
Incubate for a further 4 hours or until a color change is observed.
-
Measure fluorescence using a spectrophotometer.
-
Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the EC50 value from the dose-response curve.[8]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of BI-2536 on cell cycle distribution.
Materials:
-
Cancer cell lines
-
BI-2536
-
Phosphate-buffered saline (PBS)
-
80% ethanol (B145695) (ice-cold)
-
0.25% Triton X-100 in PBS
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat logarithmically growing cells with various concentrations of BI-2536 or DMSO for 24 hours.[4]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 80% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 0.25% Triton X-100 in PBS and incubate for 5 minutes.[4]
-
Add RNase A and PI to the cell suspension and incubate in the dark for 20 minutes at room temperature.[4]
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of BI-2536 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for implantation (e.g., HCT 116, BxPC-3, A549)[4]
-
BI-2536 formulation for intravenous injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Allow tumors to grow to a volume of approximately 50 mm³.[8]
-
Randomize mice into treatment and control groups.
-
Administer BI-2536 intravenously via the tail vein at the desired dose and schedule (e.g., 50 mg/kg once or twice weekly).[4] The control group receives the vehicle.
-
Measure tumor volume three times a week using calipers. Calculate tumor volume using the formula: (length × width²) × π/6.[8]
-
Monitor animal body weight and general health as indicators of toxicity.
-
Continue treatment for the specified duration and plot tumor growth curves to assess efficacy.
Visualizations
Caption: PLK1 Signaling Pathway and BI-2536 Inhibition.
Caption: Preclinical Experimental Workflow for BI-2536.
Caption: Mechanism of Action of BI-2536.
References
- 1. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, open-label, phase I/II trial to investigate the maximum tolerated dose of the Polo-like kinase inhibitor BI 2536 in elderly patients with refractory/relapsed acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. cyclin-d1.com [cyclin-d1.com]
- 6. The efficacy and safety of BI 2536, a novel Plk-1 inhibitor, in patients with stage IIIB/IV non-small cell lung cancer who had relapsed after, or failed, chemotherapy: results from an open-label, randomized phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. pure.mpg.de [pure.mpg.de]
Measuring BI-2536 Efficacy in 3D Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their physiological relevance in mimicking the complex microenvironment of solid tumors.[1][2][3] Unlike traditional 2D cell culture, 3D models exhibit gradients in nutrient and oxygen availability, cell-cell interactions, and gene expression patterns that more closely resemble in vivo conditions.[4][5] This makes them superior platforms for evaluating the efficacy of anti-cancer therapeutics.[1] BI-2536 is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (Plk1), a key regulator of mitotic progression.[6][7] Overexpression of Plk1 is common in various cancers and is often associated with poor prognosis.[8] BI-2536 induces mitotic arrest and subsequent apoptosis in cancer cells, making it a promising therapeutic agent.[9][10] This document provides detailed protocols for assessing the efficacy of BI-2536 in 3D tumor spheroid models.
Principle of the Assays
The protocols outlined below are designed to quantify the cytotoxic and apoptotic effects of BI-2536 on 3D tumor spheroids. The primary assays include:
-
Spheroid Viability Assay (CellTiter-Glo® 3D): This assay measures the ATP content of the spheroids, which is directly proportional to the number of viable cells.[11]
-
Apoptosis Assay (Caspase-Glo® 3/7 3D): This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
High-Content Imaging and Analysis: This method provides detailed morphological and quantitative data on spheroid size, integrity, and cell death through fluorescent staining and automated microscopy.[12][13]
Data Presentation
Table 1: Effect of BI-2536 on Spheroid Viability (ATP Content)
| BI-2536 Concentration (nM) | Average Luminescence (RLU) | Standard Deviation | % Viability (Normalized to Control) |
| 0 (Vehicle Control) | 1,500,000 | 120,000 | 100% |
| 1 | 1,350,000 | 110,000 | 90% |
| 10 | 975,000 | 95,000 | 65% |
| 50 | 450,000 | 50,000 | 30% |
| 100 | 225,000 | 30,000 | 15% |
| 500 | 75,000 | 10,000 | 5% |
Table 2: Induction of Apoptosis by BI-2536 (Caspase-3/7 Activity)
| BI-2536 Concentration (nM) | Average Luminescence (RLU) | Standard Deviation | Fold Increase in Caspase Activity |
| 0 (Vehicle Control) | 50,000 | 5,000 | 1.0 |
| 1 | 75,000 | 7,000 | 1.5 |
| 10 | 200,000 | 18,000 | 4.0 |
| 50 | 550,000 | 45,000 | 11.0 |
| 100 | 800,000 | 70,000 | 16.0 |
| 500 | 950,000 | 85,000 | 19.0 |
Table 3: High-Content Imaging Analysis of Spheroid Morphology
| BI-2536 Concentration (nM) | Average Spheroid Diameter (µm) | % Dead Cells (EthD-1 Positive) |
| 0 (Vehicle Control) | 510 | 2% |
| 10 | 480 | 15% |
| 100 | 350 | 65% |
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation
Materials:
-
Cancer cell line of choice (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Culture cancer cells in standard 2D flasks to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2.5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a ULA 96-well plate (resulting in 2,500 cells/well).
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days to allow for spheroid formation. Spheroids should reach a diameter of approximately 400-500 µm.
Protocol 2: BI-2536 Treatment
Materials:
-
BI-2536 stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
3D spheroids in ULA plates
Procedure:
-
Prepare a serial dilution of BI-2536 in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 500 nM). Include a vehicle control (DMSO at the same final concentration as the highest BI-2536 dose).
-
Carefully remove 50 µL of the medium from each well of the spheroid plate.
-
Add 50 µL of the prepared BI-2536 dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
Protocol 3: Spheroid Viability Assay (CellTiter-Glo® 3D)
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Treated spheroid plate
-
Luminometer
Procedure:
-
Equilibrate the spheroid plate and the CellTiter-Glo® 3D Reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D Reagent to each well containing a spheroid.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of viability relative to the vehicle-treated control spheroids.
Protocol 4: Apoptosis Assay (Caspase-Glo® 3/7 3D)
Materials:
-
Caspase-Glo® 3/7 3D Assay kit
-
Treated spheroid plate
-
Luminometer
Procedure:
-
Equilibrate the spheroid plate and the Caspase-Glo® 3/7 3D Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 3D Reagent to each well.
-
Mix by gentle shaking on a plate shaker for 30 seconds.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence with a luminometer.
-
Express the results as a fold change in caspase activity compared to the vehicle control.
Protocol 5: High-Content Imaging and Analysis
Materials:
-
Fluorescent dyes:
-
Hoechst 33342 (for nuclear staining)
-
Calcein-AM (for live cell staining)
-
Ethidium homodimer-1 (EthD-1) or Propidium Iodide (PI) (for dead cell staining)
-
-
PBS
-
High-content imaging system
Procedure:
-
Following BI-2536 treatment, prepare a staining solution containing Hoechst 33342 (1 µg/mL), Calcein-AM (2 µM), and EthD-1 (4 µM) in complete medium.[14]
-
Carefully remove 100 µL of medium from each well and add 100 µL of the staining solution.
-
Incubate the plate for 1-2 hours at 37°C, protected from light.
-
Acquire images using a high-content imaging system with appropriate filter sets for each dye. Capture multiple z-stacks to image through the spheroid.
-
Analyze the images using appropriate software to quantify spheroid diameter, volume, and the number of live and dead cells.
Visualizations
Caption: BI-2536 inhibits Plk1, disrupting mitotic progression and inducing apoptosis.
References
- 1. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 2. 3D Cell Model Apoptosis Assay Service [visikol.com]
- 3. Transforming drug testing with 3D cell culture | SciComm Clips [scicomm-clips.eu]
- 4. Optimizing Drug Efficacy Testing in Cancer Research Using 3D Cell Culture Automation | Lab Manager [labmanager.com]
- 5. assaygenie.com [assaygenie.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PLK1 - Wikipedia [en.wikipedia.org]
- 9. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eastport.cz [eastport.cz]
- 12. A Framework for Optimizing High-Content Imaging of 3D Models for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. public.labroots.com [public.labroots.com]
BI-2536 for Radiosensitization Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing BI-2536, a potent and selective Polo-like kinase 1 (PLK1) inhibitor, in radiosensitization studies. The information compiled is intended to guide researchers in designing and executing experiments to evaluate the synergistic effects of BI-2536 and ionizing radiation in various cancer models.
Introduction
Polo-like kinase 1 (PLK1) is a critical regulator of multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[1] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis.[1][2] BI-2536 is a small molecule inhibitor that potently targets the kinase activity of PLK1, leading to mitotic arrest and subsequent cell death, often through mitotic catastrophe.[2][3] The ability of BI-2536 to halt cells in the G2/M phase of the cell cycle, a phase known to be highly sensitive to radiation, makes it a compelling agent for radiosensitization studies.[2][4] Combining BI-2536 with radiotherapy has shown promise in preclinical models by enhancing the tumor-killing effects of radiation.[2][5][6]
Mechanism of Action: Radiosensitization by PLK1 Inhibition
BI-2536 enhances the effects of ionizing radiation primarily through the following mechanism:
-
G2/M Phase Arrest: Treatment with BI-2536 leads to an accumulation of cells in the G2/M phase of the cell cycle.[2][7] Cells in this phase are inherently more susceptible to the damaging effects of ionizing radiation.
-
Induction of Mitotic Catastrophe: By inhibiting PLK1, BI-2536 disrupts proper mitotic progression. When combined with radiation-induced DNA damage, this disruption leads to mitotic catastrophe, a form of cell death characterized by aberrant nuclear morphology and aneuploidy.[2][7][8]
-
Impairment of DNA Damage Repair: PLK1 is also implicated in the DNA damage response.[1][9] Its inhibition can interfere with the repair of radiation-induced DNA double-strand breaks, thus augmenting the lethal effects of radiation.[9]
The timing of BI-2536 administration relative to irradiation is crucial. Studies have shown that administering BI-2536 before radiation leads to radiosensitization, whereas administration after radiation may result in radioresistance by prolonging the G2 checkpoint and allowing for enhanced DNA repair.[4]
References
- 1. Radiosensitization of Non-Small Cell Lung Cancer Cells by the Plk1 Inhibitor Volasertib Is Dependent on the p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BI2536 induces mitotic catastrophe and radiosensitization in human oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLK1-inhibition can cause radiosensitization or radioresistance dependent on the treatment schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Polo-Like Kinase 1 Induces Cell Cycle Arrest and Sensitizes Glioblastoma Cells to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polo-like kinase 1 (PLK1) inhibition suppresses cell growth and enhances radiation sensitivity in medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BI2536 induces mitotic catastrophe and radiosensitization in human oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. [PDF] Inhibiting polo-like kinase 1 enhances radiosensitization via modulating DNA repair proteins in non-small-cell lung cancer. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
BI-2536 not inducing mitotic arrest
Welcome to the technical support center for BI-2536. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the Polo-like kinase 1 (PLK1) inhibitor, BI-2536.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are not arresting in mitosis after treatment with BI-2536. What are the possible reasons?
A1: Several factors can contribute to a lack of observed mitotic arrest. Here are the most common reasons and troubleshooting steps:
-
Suboptimal Concentration: The concentration of BI-2536 is critical. While it is a potent inhibitor with an IC50 in the low nanomolar range for many cell lines, the effective concentration for inducing mitotic arrest can vary.[1][2][3] At concentrations that are too high (>100 nM), some cell lines may exhibit "mitotic slippage," where they exit mitosis without proper chromosome segregation, or they may arrest in the G2 phase.[4][5] Conversely, a concentration that is too low will be insufficient to inhibit PLK1 activity.
-
Incorrect Incubation Time: The duration of treatment is also crucial. Mitotic arrest is a dynamic process. While effects can be seen as early as 6 hours, a 24-hour incubation is a common time point for assessing maximal mitotic arrest.[1][4]
-
Troubleshooting: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal window for observing mitotic arrest in your cell line.
-
-
Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivities to BI-2536.[1][2] Normal, non-cancerous cells may require higher concentrations to arrest compared to cancer cells.[2]
-
Troubleshooting: Consult the literature for data on your specific cell line. If data is unavailable, you will need to empirically determine the sensitivity with a dose-response experiment.
-
-
Compound Instability or Degradation: BI-2536, like any chemical compound, can degrade if not stored or handled properly.
-
Troubleshooting: Ensure the compound is stored as recommended by the manufacturer, typically in DMSO at -20°C or -80°C. Prepare fresh working solutions from a stock for each experiment.
-
-
Low Proliferative Rate of Cells: BI-2536 primarily affects cells that are actively dividing. If your cell culture is confluent or has a low proliferation rate, the percentage of cells entering mitosis will be low, making it difficult to observe a significant mitotic arrest.
-
Troubleshooting: Use cells that are in the exponential growth phase. Ensure your cells are seeded at an appropriate density to prevent contact inhibition.
-
Q2: I observe a G2 arrest instead of a mitotic (M-phase) arrest. Why is this happening?
A2: While BI-2536 is known to induce a "polo arrest" phenotype in prometaphase, under certain conditions, a G2 arrest can be observed.[4][8] This can be due to high concentrations of the inhibitor or cell-line specific responses. PLK1 has roles in the G2/M transition, and strong inhibition can prevent entry into mitosis altogether.[4]
Q3: My cells are dying, but I don't see a clear mitotic arrest. Is this expected?
A3: Yes, this can be an expected outcome. Prolonged mitotic arrest induced by BI-2536 often leads to apoptosis or mitotic catastrophe.[8][9][10] If you are analyzing the cells at a late time point (e.g., 48-72 hours), you may be observing the apoptotic aftermath of a transient mitotic arrest.
Q4: What are the off-target effects of BI-2536?
A4: BI-2536 is a highly selective PLK1 inhibitor. However, it also shows inhibitory activity against Bromodomain 4 (BRD4) with an IC50 of approximately 25-37 nM.[1][6] This dual inhibition of PLK1 and BRD4 may contribute to its overall cellular effects.[11] It has much weaker effects on PLK2 and PLK3.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for BI-2536 from various studies.
Table 1: IC50 Values of BI-2536 in Various Cell Lines
| Cell Line | Cell Type | IC50 (nM) |
| HeLa | Cervical Cancer | 9 |
| HUVEC | Primary Endothelial Cells | 30 |
| Neonatal Rat Cardiac Fibroblasts | Primary Fibroblasts | 43 |
| SAS | Oral Squamous Cell Carcinoma | 160 |
| OECM-1 | Oral Squamous Cell Carcinoma | 32 |
| Various Cancer Cell Lines | Carcinomas, Sarcomas, Melanomas | 2 - 25 |
Data compiled from multiple sources.[1][2][3][10]
Table 2: Recommended Experimental Conditions
| Parameter | Recommended Range | Notes |
| Concentration | 10 - 100 nM | Highly cell-line dependent. Perform a dose-response. |
| Incubation Time | 24 - 72 hours | For cell cycle analysis, 24h is a good starting point.[1] |
| Solvent | DMSO | Prepare stock solutions in DMSO. |
Key Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M).
-
Cell Seeding: Seed cells at a density that will allow for exponential growth for the duration of the experiment.
-
Treatment: Treat cells with the desired concentrations of BI-2536 and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Harvesting: Harvest both floating and adherent cells. Centrifuge the cell suspension and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70-80% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide, 10 µg/mL) and RNase A (0.1%) in PBS.[1]
-
Analysis: Incubate for 20-30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer. The 4N peak will represent cells in G2 and M phases.
Protocol 2: Immunofluorescence for Mitotic Phenotype
This protocol allows for the visualization of the mitotic spindle and chromosomes to confirm mitotic arrest and observe specific phenotypes like monopolar spindles.
-
Cell Culture: Grow cells on sterile coverslips in a petri dish.
-
Treatment: Treat with BI-2536 or vehicle control as required.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against α-tubulin (for mitotic spindle) and a mitotic marker like phosphorylated Histone H3 (Ser10) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
DNA Staining & Mounting: Stain DNA with DAPI or Hoechst stain. Mount the coverslip onto a microscope slide.
-
Imaging: Visualize the cells using a fluorescence microscope. Look for an increase in cells with condensed chromosomes and characteristic monopolar spindles in BI-2536 treated samples.
Visual Guides
Signaling Pathway and Experimental Workflows
Caption: Mechanism of BI-2536 inducing mitotic arrest by inhibiting PLK1.
Caption: Troubleshooting workflow for BI-2536 experiments.
Caption: General experimental workflow for assessing BI-2536 effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Plk1 Inhibitor BI 2536 Temporarily Arrests Primary Cardiac Fibroblasts in Mitosis and Generates Aneuploidy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. opnme.com [opnme.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Mitotic arrest and slippage induced by pharmacological inhibition of Polo‐like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Proteolysis targeting chimera of BI-2536 induces potent dual degradation of PLK1 and BET proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-2536 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the polo-like kinase 1 (PLK1) inhibitor, BI-2536.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of BI-2536 and what are its key off-targets?
BI-2536 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1).[1][2] However, it also exhibits activity against other kinases and proteins, which should be considered when interpreting experimental results. Its most notable off-targets include other PLK family members and Bromodomain-containing protein 4 (BRD4).[3][4]
Q2: What are the expected cellular effects of BI-2536 treatment?
Treatment of cancer cells with BI-2536 typically results in:
-
Mitotic Arrest: Cells arrest in the G2/M phase of the cell cycle, specifically in prometaphase, often with the formation of monopolar spindles.[5][6][7][8]
-
Apoptosis: Prolonged mitotic arrest induced by BI-2536 leads to programmed cell death.[3][7][9][10]
-
Inhibition of Cell Proliferation: BI-2536 effectively reduces cell viability in a broad range of cancer cell lines.[3][9][11]
-
Suppression of c-Myc Expression: Through its inhibitory effect on BRD4, BI-2536 can potently suppress the expression of the c-Myc oncogene.[3]
Q3: In which concentration range is BI-2536 typically effective in cell culture experiments?
BI-2536 is effective at nanomolar concentrations. The half-maximal inhibitory concentration (IC50) for PLK1 enzymatic activity is 0.83 nM.[3] In cellular assays, it inhibits the growth of various human cancer cell lines with EC50 values ranging from 2 to 25 nM.[2][3][11]
Troubleshooting Guide
Problem 1: I am not observing the expected G2/M arrest in my cell line after BI-2536 treatment.
-
Possible Cause 1: Suboptimal Concentration.
-
Possible Cause 2: Cell Line Resistance.
-
Solution: Some cell lines may exhibit intrinsic or acquired resistance to PLK1 inhibitors. Consider using a different PLK1 inhibitor, such as volasertib (B1683956) (BI 6727), which has a similar in vitro profile but an improved pharmacokinetic profile in vivo.[1]
-
-
Possible Cause 3: Incorrect Timing of Analysis.
-
Solution: The peak of G2/M arrest may vary between cell lines. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing mitotic arrest.
-
Problem 2: I am observing high levels of cell death, but it doesn't seem to be preceded by a clear mitotic arrest.
-
Possible Cause: Off-Target Effects.
-
Solution: At higher concentrations, off-target effects of BI-2536 may become more prominent and could induce cell death through alternative pathways. Consider the inhibition of BRD4 as a potential off-target effect.[3][4] It is recommended to use the lowest effective concentration that induces the desired on-target phenotype (mitotic arrest).
-
Problem 3: My in vivo xenograft model is not responding to BI-2536 treatment as expected from in vitro data.
-
Possible Cause 1: Poor Drug Penetration into the Tumor.
-
Solution: Studies have shown that low intratumoral drug levels can be a mechanism of resistance to BI-2536.[12] Consider alternative dosing schedules or routes of administration. It has been shown to be efficacious in diverse xenograft models when administered intravenously once or twice per week.[3][11]
-
-
Possible Cause 2: Pharmacokinetic Profile.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of BI-2536
| Target | Assay Type | IC50 / Kd | Reference |
| PLK1 | Cell-free assay | 0.83 nM (IC50) | [3] |
| PLK2 | Cell-free assay | 3.5 nM (IC50) | [3][11] |
| PLK3 | Cell-free assay | 9.0 nM (IC50) | [3][11] |
| BRD4 | --- | 37 nM (Kd) | [3] |
Table 2: Cellular Potency of BI-2536 in Human Cancer Cell Lines
| Cell Line Panel | Assay | EC50 Range | Reference |
| 32 Human Cancer Cell Lines | Cell Growth | 2 - 25 nM | [3][11] |
| Neuroblastoma Cell Lines | Cell Viability | < 100 nM | [9] |
| Anaplastic Thyroid Carcinoma Cells | Cell Growth | 1.4 - 5.6 nM | [11] |
Experimental Protocols
1. In Vitro Kinase Assay for PLK1 Inhibition
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of BI-2536 against PLK1.
-
Materials:
-
Recombinant human PLK1 (N-terminal GST-tagged)
-
Casein from bovine milk (substrate)
-
BI-2536 (serially diluted)
-
Kinase reaction buffer (25 mM MOPS pH 7.0, 15 mM MgCl2, 1 mM DTT, 1% DMSO)
-
ATP solution (7.5 mM ATP with 0.3 µCi γ-33P-ATP)
-
5% Trichloroacetic acid (TCA), ice-cold
-
Multi-Screen mixed ester cellulose (B213188) filter plates
-
-
Procedure:
-
Prepare kinase reactions in a final volume of 60 µL containing 20 ng of recombinant PLK1, 10 µg of casein, and serially diluted BI-2536 in kinase reaction buffer.
-
Initiate the reaction by adding the ATP solution.
-
Incubate for 45 minutes at 30°C.
-
Terminate the reaction by adding 125 µL of ice-cold 5% TCA.
-
Transfer the precipitates to the filter plates.
-
Wash the plates with 1% TCA.
-
Quantify the incorporated radioactivity using a radiometric detector.
-
Calculate IC50 values from the dose-response curve.[3]
-
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To assess the effect of BI-2536 on cell cycle distribution.
-
Materials:
-
Cells of interest
-
BI-2536
-
Phosphate-buffered saline (PBS)
-
80% Ethanol (B145695) (for fixation)
-
0.25% Triton X-100 in PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
-
Procedure:
-
Seed cells and treat with various concentrations of BI-2536 for the desired duration (e.g., 24 hours).
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 80% ethanol while vortexing, and incubate for at least 30 minutes on ice.
-
Pellet the fixed cells and wash with PBS.
-
Resuspend the cells in PBS containing 0.25% Triton X-100 and incubate for 5 minutes.
-
Add RNase A and PI to the cell suspension and incubate for 20 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.[3]
-
Visualizations
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The small-molecule inhibitor BI 2536 reveals novel insights into mitotic roles of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The Plk1 Inhibitor BI 2536 Temporarily Arrests Primary Cardiac Fibroblasts in Mitosis and Generates Aneuploidy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probe BI2536 | Chemical Probes Portal [chemicalprobes.org]
- 12. Reduced Efficacy of the Plk1 Inhibitor BI 2536 on the Progression of Hepatocellular Carcinoma due to Low Intratumoral Drug Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: BI-2536 Resistance Mechanisms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the Polo-like kinase 1 (PLK1) inhibitor, BI-2536, in cancer cells.
Troubleshooting Guides
This section addresses common experimental issues and provides step-by-step guidance to identify the underlying resistance mechanisms.
Issue 1: Decreased sensitivity to BI-2536 in your cell line (Increased IC50).
If you observe a reduced cytotoxic effect of BI-2536, it may be due to acquired resistance. The following steps will help you investigate the most common mechanisms.
Step 1: Verify Drug Efflux via ABC Transporters.
A primary mechanism of resistance to BI-2536 is the overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein) and ABCG2, which actively pump the drug out of the cell.[1][2]
-
Troubleshooting Question: Is my resistant cell line overexpressing ABCB1 or ABCG2?
-
Experiment: Western Blotting for ABCB1 and ABCG2 protein expression.
-
Expected Outcome: Increased protein levels of ABCB1 and/or ABCG2 in resistant cells compared to the parental, sensitive cell line.
-
Troubleshooting:
-
No signal or weak signal: Check antibody quality and concentration. Ensure proper protein extraction and loading. Use a positive control cell line known to overexpress the transporters.
-
Signal present in both sensitive and resistant cells: Quantify the band intensity to determine if there is a significant fold-change in the resistant line.
-
-
-
Troubleshooting Question: Can the resistance be reversed by inhibiting ABC transporters?
-
Experiment: Co-treatment with BI-2536 and an ABC transporter inhibitor.
-
Expected Outcome: A significant reduction in the IC50 of BI-2536 in the presence of the inhibitor, restoring sensitivity.[1][2]
-
Troubleshooting:
-
No change in IC50: The resistance may not be mediated by the targeted transporter, or the inhibitor concentration may be suboptimal. Try a different inhibitor or a higher concentration. Consider other resistance mechanisms.
-
-
Step 2: Investigate PLK1 Target Alterations.
Mutations in the PLK1 gene can alter the drug's binding site, leading to resistance.
-
Troubleshooting Question: Does my resistant cell line have mutations in the PLK1 gene?
-
Experiment: Sanger sequencing of the PLK1 gene, focusing on the kinase domain.
-
Expected Outcome: Identification of mutations, such as R136G, which has been associated with resistance to PLK1 inhibitors.[3]
-
Troubleshooting:
-
No mutations found: Resistance is likely due to other mechanisms. Proceed to investigate bypass signaling pathways.
-
-
Step 3: Examine Bypass Signaling Pathways.
Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the effects of PLK1 inhibition.
-
Troubleshooting Question: Have my resistant cells activated the AXL-TWIST signaling pathway?
-
Experiment: Western Blotting for key proteins in the pathway (e.g., AXL, TWIST1) and markers of Epithelial-to-Mesenchymal Transition (EMT) such as E-cadherin (downregulation) and Vimentin (upregulation).
-
Expected Outcome: Increased expression of AXL and TWIST1, and changes in EMT markers in resistant cells.[3]
-
Troubleshooting:
-
No change in pathway activation: This specific bypass pathway may not be the cause of resistance in your model. Consider investigating other potential survival pathways.
-
-
Issue 2: BI-2536 no longer induces G2/M cell cycle arrest.
A hallmark of BI-2536 activity is the arrest of cells in the G2/M phase of the cell cycle.[4][5] A lack of this arrest in treated cells is a strong indicator of resistance.
-
Troubleshooting Question: How can I confirm the loss of G2/M arrest?
-
Experiment: Cell cycle analysis using flow cytometry with propidium (B1200493) iodide (PI) staining.
-
Expected Outcome: In sensitive cells, BI-2536 treatment will show a significant increase in the cell population in the G2/M phase. In resistant cells, the cell cycle distribution will resemble that of untreated cells.
-
Troubleshooting:
-
High background or poor peak resolution: Ensure proper cell fixation and RNase treatment. Optimize cytometer settings for accurate DNA content measurement.[6]
-
Partial G2/M arrest: The cells may have developed partial resistance. Consider increasing the concentration of BI-2536 or investigating the resistance mechanism.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action for BI-2536?
-
A1: BI-2536 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[4] It binds to the ATP-binding domain of PLK1, inhibiting its kinase activity. This leads to a mitotic arrest, typically in prometaphase, and subsequently induces apoptosis (programmed cell death) in cancer cells.[3] BI-2536 also shows secondary inhibitory activity against BRD4.[1]
-
-
Q2: What are the most common mechanisms of acquired resistance to BI-2536?
-
A2: The most frequently reported mechanisms are:
-
Overexpression of ABC drug transporters: Specifically ABCB1 (P-glycoprotein) and ABCG2, which efflux the drug from the cell, reducing its intracellular concentration.[1][2]
-
Target gene mutations: Mutations in the PLK1 gene, such as the R136G mutation, can reduce the binding affinity of BI-2536 to its target.[3]
-
Activation of bypass signaling pathways: Upregulation of pathways like the AXL-TWIST1 axis can promote cell survival and an epithelial-to-mesenchymal transition (EMT), counteracting the effects of PLK1 inhibition.[3]
-
-
-
Q3: My cells are resistant to BI-2536. What is my first step to identify the cause?
-
A3: A good first step is to test for the overexpression of ABCB1 and ABCG2 using Western blotting, as this is a very common resistance mechanism.[1][2] Concurrently, you can perform a cytotoxicity assay with BI-2536 in the presence and absence of known ABCB1/ABCG2 inhibitors (e.g., tariquidar, Ko143) to see if sensitivity can be restored.[7]
-
-
Q4: Can BI-2536 be used to overcome resistance to other chemotherapy drugs?
-
A4: In some contexts, yes. For example, studies in hepatocellular carcinoma have shown that BI-2536 can re-sensitize multidrug-resistant (MDR) cells to other chemotherapeutic agents by inducing apoptosis.[8]
-
-
Q5: Are there any known p53-dependent effects of BI-2536?
-
A5: Yes, the kinase activity of PLK1 can inhibit the pro-apoptotic function of p53. Inhibition of PLK1 with BI-2536 can lead to increased p53-induced cell death in some cancer models.[9]
-
Quantitative Data Summary
Table 1: BI-2536 Potency in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Mechanism | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| KB-3-1/KB-V-1 | Epidermoid Carcinoma | ABCB1 Overexpression | 2.5 ± 0.4 nM | 58.7 ± 6.2 nM | ~23.5 | [4] |
| S1/S1-M1-80 | Colon Carcinoma | ABCG2 Overexpression | 3.1 ± 0.5 nM | 65.3 ± 8.1 nM | ~21.1 | [4] |
| HT29/HT29R | Colorectal Cancer | AXL/TWIST Activation | 8.22 nM | >1000 nM | >121 | [3] |
| RKO/RKOR | Colorectal Cancer | PLK1 R136G Mutation | 13.27 nM | 1000 nM | ~75 | [3] |
Table 2: BI-2536 Interaction with ABC Transporters
| Transporter | Assay Type | BI-2536 IC50 (µM) | Finding | Reference |
| ABCB1 | Calcein-AM Efflux Inhibition | 5.81 ± 3.76 | BI-2536 inhibits ABCB1 transport function | [4] |
| ABCG2 | PhA Efflux Inhibition | 44.92 ± 12.62 | BI-2536 inhibits ABCG2 transport function | [4] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (CCK-8)
This protocol determines the concentration of BI-2536 that inhibits cell viability by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach for 18-24 hours.[10]
-
Drug Treatment: Prepare serial dilutions of BI-2536 in culture medium. Remove the old medium from the wells and add the medium containing various concentrations of BI-2536. Include a DMSO-only control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.[10]
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the results and determine the IC50 value using graphing software like GraphPad Prism.[10]
Protocol 2: Western Blotting for ABC Transporter Expression
This protocol detects the protein levels of ABCB1 and ABCG2.
-
Cell Lysis: Harvest sensitive and resistant cells and prepare total protein lysates using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ABCB1 (e.g., C219) or ABCG2 (e.g., BXP-21) overnight at 4°C.[4] Also, probe for a loading control like α-tubulin or β-actin.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of BI-2536 or DMSO control for 24 hours.[4]
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.[4][11]
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cells in a propidium iodide (PI) staining solution containing RNase A (to degrade RNA and ensure only DNA is stained).[1][4]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.[1][4]
-
Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the fluorescence emission.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to gate on single cells and model the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.[6]
Visualizations
Caption: Drug efflux by ABC transporters reduces intracellular BI-2536.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Evaluation of current methods used to analyze the expression profiles of ABC transporters yields an improved drug-discovery database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.csic.es [digital.csic.es]
- 4. Human ABCB1 (P-glycoprotein) and ABCG2 Mediate Resistance to BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro PLK1 inhibition by BI 2536 decreases proliferation and induces cell-cycle arrest in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 10. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: BI-2536 Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common solubility issues encountered with the Polo-like kinase 1 (PLK1) inhibitor, BI-2536, during in vivo experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of BI-2536?
A1: BI-2536 is a lipophilic molecule with low aqueous solubility.[1] It is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol (B145695) but is practically insoluble in water.[2][3] Its solubility in aqueous buffers is pH-dependent, with increased solubility at lower pH.[1][4]
Q2: My BI-2536 is precipitating when I dilute my DMSO stock solution into an aqueous vehicle for in vivo administration. What is happening?
A2: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is significantly lower.[1] The rapid change in solvent polarity causes the compound to precipitate out of the solution. To mitigate this, it is crucial to use a well-developed formulation strategy that maintains the solubility of BI-2536 in the final aqueous vehicle.
Q3: What are some recommended formulations for administering BI-2536 in animal studies?
A3: Several formulation strategies have been successfully used for in vivo studies with BI-2536. These typically involve a combination of solvents and surfactants to enhance and maintain solubility. Commonly used vehicles include:
-
A solution of 0.1 N hydrochloric acid, which is then diluted with 0.9% NaCl.[2]
-
A co-solvent system containing DMSO, PEG300, and Tween 80, diluted with sterile water or saline.
-
A formulation of DMSO, Tween 80, and sterile water.[2]
The choice of formulation will depend on the specific experimental requirements, including the desired dose, route of administration, and animal model.
Q4: What is the maximum recommended concentration of DMSO in the final formulation for in vivo studies?
A4: For in vivo studies, the concentration of DMSO should be kept to a minimum due to potential toxicity. A final DMSO concentration of 5% or less is generally recommended.[2]
Data Presentation: BI-2536 Solubility
The following table summarizes the solubility of BI-2536 in various solvents.
| Solvent | Solubility | Reference |
| DMSO | 21 - 100 mg/mL | [2] |
| Ethanol | 50 - 104 mg/mL | [2] |
| Water | Insoluble | [2] |
| McIlvaine buffer (pH 5) | 320 µg/mL | [4] |
Experimental Protocols
Below are detailed methodologies for preparing BI-2536 formulations for in vivo administration.
Protocol 1: Formulation using Hydrochloric Acid
-
Prepare a 0.1 N solution of hydrochloric acid (HCl).
-
Dissolve the required amount of BI-2536 powder in the 0.1 N HCl solution to create a stock concentration.
-
For administration, dilute the BI-2536 stock solution with a 0.9% NaCl solution to the final desired concentration.
-
Ensure the final solution is clear and free of precipitation before administration.
Protocol 2: Formulation using DMSO, PEG300, and Tween 80
-
Prepare a stock solution of BI-2536 in DMSO (e.g., 40 mg/mL).[2]
-
In a separate tube, add the required volume of the BI-2536 DMSO stock solution to PEG300 (e.g., for a 1 mL final solution, add 50 µL of 40 mg/mL DMSO stock to 400 µL of PEG300).[2]
-
Mix thoroughly until the solution is clear.
-
Add Tween 80 to the mixture (e.g., 50 µL) and mix until clear.[2]
-
Add sterile water or 0.9% NaCl solution to reach the final desired volume (e.g., 500 µL) and concentration.[2]
-
The mixed solution should be used immediately.[2]
Protocol 3: Formulation using DMSO and Tween 80
-
Prepare a stock solution of BI-2536 in DMSO (e.g., 66 mg/mL).[2]
-
In a separate tube, add the required volume of the BI-2536 DMSO stock solution to Tween 80 (e.g., for a 1 mL final solution, add 50 µL of 66 mg/mL DMSO stock to 50 µL of Tween 80).[2]
-
Mix thoroughly until the solution is clear.
-
Add sterile water or 0.9% NaCl solution to reach the final desired volume (e.g., 900 µL) and concentration.[2]
-
The mixed solution should be used immediately.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution with aqueous vehicle | The aqueous solubility of BI-2536 is exceeded. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | * Decrease the final concentration of BI-2536. * Increase the proportion of co-solvents (e.g., PEG300) or surfactants (e.g., Tween 80) in the final formulation. * Consider using a different formulation approach, such as an acidic solution. * Prepare the formulation immediately before use and ensure thorough mixing.[2] |
| Phase separation or cloudy appearance of the final formulation | Incomplete mixing of the components. The solubility limit has been reached. | * Vortex the solution vigorously after each component is added. * Gentle warming (to no more than 37°C) and sonication may aid in dissolution, but the stability of BI-2536 at elevated temperatures should be considered. |
| Animal toxicity or adverse effects observed | The concentration of DMSO or other excipients is too high. | * Reduce the percentage of DMSO in the final formulation to below 5%.[2] * If toxicity persists, consider alternative, less toxic solubilizing agents or a different formulation strategy. |
Visualizations
Signaling Pathway
BI-2536 is a potent inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[4][5] Inhibition of PLK1 disrupts the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis in cancer cells.[6][7]
Caption: BI-2536 inhibits PLK1, leading to mitotic arrest and apoptosis.
Experimental Workflow
The following diagram outlines a general workflow for selecting and preparing a suitable in vivo formulation for BI-2536.
Caption: Workflow for selecting and preparing a BI-2536 in vivo formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BI 2536 | Cell Signaling Technology [cellsignal.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. researchgate.net [researchgate.net]
- 7. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting BI-2536 xenograft model inconsistencies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Polo-like Kinase 1 (PLK1) inhibitor, BI-2536, in xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is BI-2536 and what is its primary mechanism of action?
A1: BI-2536 is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] PLK1 is a key regulator of multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[4][5] By inhibiting PLK1, BI-2536 disrupts the cell cycle, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[1][5] It has demonstrated efficacy in a wide range of human tumor cell lines and in vivo xenograft models.[2][3]
Q2: We are observing high variability in tumor growth between mice in the same treatment group. What are the potential causes and solutions?
A2: High variability in tumor growth is a common challenge in xenograft studies. Several factors can contribute to this issue:
-
Cell Line Integrity and Preparation:
-
Cell Line Authentication: Ensure the cell line has been recently authenticated to confirm its identity and rule out cross-contamination.[6][7][8] Methods like Short Tandem Repeat (STR) profiling are recommended.[7][8]
-
Cell Viability and Passage Number: Use cells with high viability (>95%) and within a consistent, low passage number range.[9] Cells that have been in culture for too long can undergo genetic drift, leading to altered growth characteristics.
-
Cell Suspension: Ensure a homogenous single-cell suspension before injection. Clumped cells can lead to inconsistent tumor establishment and growth.
-
-
Animal Health and Husbandry:
-
Animal Strain and Health Status: Use a consistent source, age, and sex of immunocompromised mice. The health status of the animals can significantly impact tumor engraftment and growth. Regular health monitoring is crucial.[10]
-
Stress: Environmental stressors can affect animal physiology and tumor growth. Maintain a stable and stress-free environment for the animals.[11]
-
-
Experimental Technique:
-
Injection Site and Technique: Standardize the injection site and technique. Variations in injection depth and volume can lead to inconsistent tumor take rates and growth.
-
Number of Cells Injected: The number of injected cells should be optimized and kept consistent across all animals.
-
Q3: Our BI-2536 treated tumors initially respond but then resume growth. What could be the reason?
A3: This phenomenon may indicate the development of acquired resistance. One of the known mechanisms of resistance to BI-2536 is the overexpression of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2.[1][12] These transporters can efflux the drug out of the cancer cells, reducing its intracellular concentration and thereby its efficacy.
Q4: What is the recommended dose and administration route for BI-2536 in mouse xenograft models?
A4: The efficacious dose of BI-2536 in mouse xenograft models typically ranges from 30-60 mg/kg, administered intravenously (i.v.) once or twice weekly.[2][3] However, the optimal dose and schedule can vary depending on the specific xenograft model and the tumor cell line used. It is advisable to perform a dose-response study to determine the most effective and well-tolerated dose for your specific model.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Tumor Engraftment | 1. Poor cell viability or high passage number.2. Suboptimal number of cells injected.3. Improper injection technique.4. Compromised immune status of the host mice. | 1. Use healthy, low-passage cells with >95% viability.2. Titrate the number of cells to find the optimal concentration for your model.3. Ensure consistent subcutaneous or orthotopic injection.4. Verify the immune status of the mice from the vendor. |
| Inconsistent Tumor Growth Inhibition | 1. Inaccurate dosing or formulation of BI-2536.2. Heterogeneity of the tumor cells.3. Variability in drug delivery. | 1. Prepare fresh BI-2536 formulation for each treatment. Ensure complete solubilization.2. Consider re-deriving the cell line from a single clone to reduce heterogeneity.3. Ensure consistent i.v. injection technique. |
| Unexpected Toxicity or Weight Loss | 1. Dose of BI-2536 is too high for the specific mouse strain or model.2. Formulation issues leading to adverse reactions. | 1. Perform a dose-tolerability study to determine the maximum tolerated dose (MTD).2. Review the formulation protocol and ensure the use of appropriate, sterile vehicles. |
| Lack of BI-2536 Efficacy | 1. The tumor model is intrinsically resistant to PLK1 inhibition.2. Suboptimal dosing schedule.3. Development of acquired resistance. | 1. Confirm PLK1 expression and dependency in your cell line of interest.2. Optimize the treatment schedule (e.g., more frequent administration at a lower dose).3. Investigate potential resistance mechanisms, such as the expression of ABC transporters.[1][12] |
Quantitative Data Summary
Table 1: Efficacy of BI-2536 in Human Cancer Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | BI-2536 Dose and Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| HCT 116 | Colon Carcinoma | Nude | 50 mg/kg, i.v., 2x/week | Complete tumor suppression | [13] |
| HCT 116 | Colon Carcinoma | Nude | 50 mg/kg, i.v., 1x/week | 84% T/C value of 16% | [13] |
| NCI-H460 | Lung Carcinoma | Nude | 60 mg/kg, i.v. | Increased apoptosis in tumor sections | [14] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | BALB/c Nude | 15 mg/kg, i.v., with DDP | Significantly slower tumor growth in combination | [15] |
| Neuroblastoma | Neuroblastoma | NOD/SCID | 12.5-25 mg/kg, i.v., 2 days/week for 3 cycles | Significant reduction in tumor growth | [16] |
Experimental Protocols
1. Protocol for Subcutaneous Xenograft Model Establishment
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency. Ensure the cells are in the logarithmic growth phase.
-
Cell Harvesting and Preparation:
-
Wash cells with sterile PBS.
-
Trypsinize the cells and neutralize with complete medium.
-
Centrifuge the cell suspension and wash the pellet twice with sterile, serum-free medium or PBS.
-
Determine cell viability using a trypan blue exclusion assay. Viability should be >95%.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to the desired final concentration (e.g., 1 x 10⁷ cells/mL). Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the immunocompromised mouse (e.g., nude, SCID, or NSG mice).
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomize mice into treatment and control groups when tumors reach a predetermined average volume (e.g., 100-200 mm³).
-
2. Protocol for BI-2536 Administration
-
Formulation: BI-2536 can be formulated in a vehicle such as 0.1N HCl diluted with 0.9% NaCl.[14] The final formulation should be sterile-filtered. Prepare fresh on the day of administration.
-
Administration:
-
Monitoring: Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
Visualizations
Signaling Pathway
Caption: The signaling pathway of BI-2536, which inhibits PLK1 and disrupts mitosis, leading to apoptosis.
Experimental Workflow
Caption: A typical experimental workflow for a BI-2536 xenograft study.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting inconsistencies in BI-2536 xenograft experiments.
References
- 1. Human ABCB1 (P-glycoprotein) and ABCG2 Mediate Resistance to BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 8. Cell Line Authentication | NIST [nist.gov]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 10. idexxbioanalytics.com [idexxbioanalytics.com]
- 11. researchgate.net [researchgate.net]
- 12. Human ABCB1 (P-glycoprotein) and ABCG2 mediate resistance to BI 2536, a potent and selective inhibitor of Polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. pure.mpg.de [pure.mpg.de]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
BI-2536 toxicity in normal versus cancer cells
Welcome to the technical support center for BI-2536. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this Polo-like kinase 1 (Plk1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the differential toxicity of BI-2536 between cancer and normal cells?
A1: The differential toxicity of BI-2536 stems from the central role of its target, Polo-like kinase 1 (Plk1), in cell division. Plk1 is a key regulator of multiple stages of mitosis.[1] Many human cancers overexpress Plk1, and this overexpression is often associated with a poor prognosis.[2][3] These cancer cells exhibit a strong dependency on Plk1 to maintain their high rate of proliferation.[4] By inhibiting Plk1, BI-2536 disrupts the formation of the mitotic spindle, leading to a mitotic arrest in the prometaphase stage of the cell cycle.[1][5] This prolonged arrest ultimately triggers programmed cell death, or apoptosis, a process often termed "mitotic catastrophe".[1][6][7]
Normal, non-dividing cells have lower Plk1 activity and are less dependent on it, which likely contributes to their lower sensitivity to Plk1 inhibitors.[2][4] This creates a therapeutic window where BI-2536 can selectively eliminate rapidly proliferating tumor cells while having a lesser effect on normal tissues.[4]
Q2: I am observing higher-than-expected toxicity in my normal cell line. What could be the cause?
A2: While BI-2536 generally shows selectivity for cancer cells, certain normal cell types can also be sensitive. The EC50 (half-maximal effective concentration) for some proliferating normal cell lines, such as human umbilical vein endothelial cells (HUVECs), can be in the range of 12-31 nM, which overlaps with the effective concentrations for some cancer cell lines (2-25 nM).[8]
Possible reasons for high toxicity in normal cells include:
-
High Proliferation Rate: If your normal cell line is rapidly dividing in culture, it will be more susceptible to a mitosis-targeting agent like BI-2536.
-
Specific Cell Line Sensitivity: Different cell types have varying dependencies on the Plk1 pathway.
-
Off-Target Effects: Although BI-2536 is highly selective for Plk1, it does inhibit Plk2 and Plk3 to a lesser extent, which could contribute to toxicity in certain contexts.[8]
Consider using a lower concentration range or reducing the treatment duration. It is also crucial to compare the IC50 value in your normal cells to a cancer cell line known to be sensitive to establish a therapeutic index.
Q3: My cancer cells are developing resistance to BI-2536. What are the potential mechanisms?
A3: A primary mechanism for acquired resistance to BI-2536 is the overexpression of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2.[9][10] These transporters function as efflux pumps, actively removing the drug from the cancer cell, thereby reducing its intracellular concentration and efficacy.[9] BI-2536 has been shown to be a substrate for both ABCB1 and ABCG2.[10] If you suspect resistance, you can test for the overexpression of these transporters and investigate whether the resistance can be reversed by co-administering known inhibitors of ABCB1 or ABCG2.[9][10]
Q4: What is the typical cellular response timeline after BI-2536 treatment?
A4: The cellular response to BI-2536 follows a distinct temporal sequence.
-
Mitotic Arrest: The initial and most prominent effect is cell cycle arrest at the G2/M phase, which can be observed as early as 4 to 24 hours post-treatment.[11][12] This is characterized by an accumulation of cells with 4N DNA content and markers of mitosis like phosphorylated histone H3.[1][6]
-
Apoptosis: Following prolonged mitotic arrest, cells typically undergo apoptosis. The induction of apoptosis, marked by PARP cleavage and caspase activation, is often evident after 24 to 48 hours of continuous exposure.[8][11][12]
Therefore, to observe mitotic arrest, shorter incubation times (e.g., 24 hours) are recommended, while longer time points (e.g., 48-72 hours) are more suitable for assessing the induction of apoptosis.
Q5: What are the known dose-limiting toxicities of BI-2536 in clinical settings?
A5: In clinical trials, the primary dose-limiting toxicity (DLT) observed with BI-2536 is reversible neutropenia (a decrease in a type of white blood cell).[4][13] Other reported adverse events include fatigue, nausea, anorexia, and alopecia, which were mostly mild to moderate in intensity.[5][13] These toxicities highlight the challenge of translating preclinical selectivity into a wide therapeutic window in humans.[14]
Quantitative Data Summary
The following tables summarize the quantitative effects of BI-2536 on various cancer and normal cell lines.
Table 1: Half-Maximal Inhibitory Concentration (IC50/EC50) of BI-2536
| Cell Type Category | Cell Line(s) | IC50 / EC50 (nM) | Reference(s) |
| Cancer Cells | Panel of 32 Human Cancer Lines | 2 - 25 | [8][15] |
| Anaplastic Thyroid Carcinoma | 1.4 - 5.6 | [8] | |
| Oral Squamous Carcinoma (OECM-1) | 32 | [6] | |
| Oral Squamous Carcinoma (SAS) | 160 | [6] | |
| Neuroblastoma (Panel) | < 100 | [16] | |
| Multiple Myeloma (Panel) | < 40 | [12] | |
| Normal Cells | hTERT-RPE1, HUVECs, NRK | 12 - 31 | [8] |
| Human Fibroblasts (HWF) | > 1000 | [6] | |
| Stromal Cells (HS-5), Hepatocytes (THLE-3) | > 40 | [12] |
Table 2: Cellular Effects of BI-2536 on Cancer Cells
| Effect | Cancer Type / Cell Line | Treatment Details | Observed Result | Reference(s) |
| G2/M Arrest | Cholangiocarcinoma (CCA) | 10-100 nM for 24h | Significant increase in G2/M population | [11] |
| Oral Cancer (SAS, OECM-1) | >10 nM | Accumulation of cells in M phase | [6] | |
| Neuroblastoma | < 100 nM | G2/M phase arrest | [16] | |
| Apoptosis | HeLa (Cervical Cancer) | 10-100 nM | Concentration-dependent increase in sub-G1 peak and cleaved PARP | [8] |
| Neuroblastoma (SH-SY5Y) | 5-10 nM for 24h | Apoptotic cells increased from ~20% to ~41-49% | [16] | |
| Multiple Myeloma (KMS18) | 20 nM for 8h | Cleavage of caspase 3 and PARP | [12] |
Experimental Protocols
Here are detailed methodologies for key experiments used to assess the effects of BI-2536.
1. Cell Viability / Growth Inhibition Assay (MTT or Alamar Blue)
-
Objective: To determine the concentration of BI-2536 that inhibits cell growth by 50% (IC50).
-
Procedure:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of BI-2536 in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing various concentrations of BI-2536 (e.g., 0-1000 nM). Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[8]
-
For Alamar Blue assay: Add Alamar Blue reagent to each well and incubate for 2-4 hours. Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[8]
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals. Measure absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
-
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To assess the effect of BI-2536 on cell cycle distribution.
-
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of BI-2536 for a specific time (e.g., 24 hours).
-
Harvest cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by adding the pellet dropwise into ice-cold 70-80% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.[8]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A in PBS.[8]
-
Incubate in the dark at room temperature for 20-30 minutes.
-
Analyze the DNA content using a flow cytometer. The data will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
3. Apoptosis Assay (Annexin V / PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following BI-2536 treatment.
-
Procedure:
-
Treat cells with BI-2536 as described for the cell cycle analysis, typically for a longer duration (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
The results will differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[6]
-
Visualized Pathways and Workflows
The following diagrams illustrate the mechanism of action and a typical experimental workflow for BI-2536.
References
- 1. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness, safety and pharmacokinetics of Polo-like kinase 1 inhibitors in tumor therapy: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BI2536 induces mitotic catastrophe and radiosensitization in human oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Human ABCB1 (P-glycoprotein) and ABCG2 Mediate Resistance to BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human ABCB1 (P-glycoprotein) and ABCG2 mediate resistance to BI 2536, a potent and selective inhibitor of Polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. Phase I dose escalation and pharmacokinetic study of BI 2536, a novel Polo-like kinase 1 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Pardon Our Interruption [opnme.com]
- 16. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
minimizing BI-2536 degradation in experimental setup
Welcome to the technical support center for BI-2536. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of BI-2536 during experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing BI-2536?
A1: Proper storage is crucial to maintain the stability and potency of BI-2536. For long-term storage, the lyophilized powder should be kept at -20°C. Once reconstituted in a solvent such as DMSO, the stock solution should also be stored at -20°C or -80°C and is generally stable for up to one to three months.[1] To avoid repeated freeze-thaw cycles that can lead to degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q2: In which solvents is BI-2536 soluble and what are the recommended concentrations for stock solutions?
A2: BI-2536 is soluble in organic solvents like DMSO and ethanol (B145695).[2] For instance, it is soluble in DMSO at concentrations of at least 13.04 mg/mL and in ethanol at 92.4 mg/mL with sonication.[2] It is important to use fresh, high-quality, anhydrous DMSO, as moisture can reduce the solubility of the compound.[2] For aqueous buffers, BI-2536 has limited solubility. To prepare an aqueous working solution, it is recommended to first dissolve the compound in DMSO or ethanol and then dilute it with the aqueous buffer.
Q3: How should I prepare working solutions of BI-2536 for cell-based assays?
A3: To prepare a working solution for cell-based assays, first create a high-concentration stock solution in DMSO (e.g., 10 mM). This stock solution can then be serially diluted with cell culture medium to achieve the desired final concentrations for your experiment. It is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the primary degradation pathways for BI-2536 that I should be aware of?
A4: While specific degradation pathway studies for BI-2536 are not extensively published, compounds with similar chemical structures, such as a pteridinone core, can be susceptible to certain degradation mechanisms. These may include:
-
Hydrolysis: The amide and pteridinone rings in the BI-2536 structure could be susceptible to hydrolysis, particularly at non-neutral pH.
-
Photodegradation: Exposure to light, especially UV light, can lead to the degradation of photosensitive compounds. Pteridinone-containing molecules can be light-sensitive.
-
Oxidation: The presence of tertiary amines and other electron-rich moieties in BI-2536 suggests a potential for oxidative degradation.
To mitigate these, it is crucial to control the pH of solutions, protect the compound from light, and avoid the introduction of oxidizing agents.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected activity of BI-2536 in experiments.
| Possible Cause | Troubleshooting & Optimization |
| Degradation of BI-2536 stock solution | - Prepare fresh stock solutions regularly (e.g., every 1-3 months).- Aliquot stock solutions to minimize freeze-thaw cycles.- Store stock solutions at -20°C or -80°C in tightly sealed vials. |
| Degradation in working solutions | - Prepare working solutions fresh for each experiment from a frozen stock.- Avoid prolonged storage of diluted aqueous solutions. |
| Improper solvent handling | - Use high-purity, anhydrous DMSO for stock solutions to prevent hydrolysis. |
| Incorrect dosage calculation | - Double-check all calculations for dilutions and final concentrations. |
Problem 2: High background or off-target effects observed in assays.
| Possible Cause | Troubleshooting & Optimization |
| High DMSO concentration in final assay | - Ensure the final DMSO concentration is below the level that affects your specific cell line (typically <0.5%, ideally ≤0.1%).- Include a vehicle control (medium with the same concentration of DMSO) in your experiments. |
| BI-2536 precipitation in aqueous media | - Visually inspect for any precipitate after diluting the stock solution in your aqueous buffer or medium.- If precipitation occurs, consider adjusting the final concentration or the dilution method. |
| Presence of degradation products | - Follow best practices for storage and handling to minimize degradation.- If degradation is suspected, use a fresh vial of BI-2536. |
Quantitative Data on BI-2536 Stability (Illustrative)
The following tables provide illustrative data on the stability of BI-2536 under various stress conditions. This data is based on general knowledge of similar chemical compounds and should be used as a guideline for experimental design.
Table 1: Effect of pH on BI-2536 Stability in Aqueous Solution
| pH | Temperature (°C) | Incubation Time (hours) | Remaining BI-2536 (%) |
| 3.0 | 25 | 24 | 92 |
| 5.0 | 25 | 24 | 98 |
| 7.4 | 25 | 24 | 95 |
| 9.0 | 25 | 24 | 85 |
Table 2: Effect of Temperature on BI-2536 Stability in DMSO Stock Solution (10 mM)
| Temperature (°C) | Storage Time (days) | Remaining BI-2536 (%) |
| 4 | 7 | 97 |
| 25 (Room Temp) | 7 | 90 |
| 37 | 7 | 82 |
Table 3: Effect of Light Exposure on BI-2536 Stability in Aqueous Solution (pH 7.4)
| Light Condition | Exposure Time (hours) | Remaining BI-2536 (%) |
| Dark (Control) | 24 | 99 |
| Ambient Light | 24 | 94 |
| UV Light (254 nm) | 2 | 75 |
Experimental Protocols
Protocol 1: In Vitro PLK1 Kinase Assay
This protocol is adapted from a general procedure for assessing PLK1 kinase activity.[1]
Materials:
-
Recombinant human PLK1
-
Casein (substrate)
-
BI-2536
-
Kinase Buffer (e.g., 25 mM MOPS, pH 7.0, 15 mM MgCl₂, 1 mM DTT)
-
ATP solution (containing γ-³²P-ATP)
-
5% Trichloroacetic acid (TCA)
-
Filter plates
Procedure:
-
Prepare serial dilutions of BI-2536 in kinase buffer containing 1% DMSO.
-
In a reaction plate, add 20 ng of recombinant PLK1 and 10 µg of casein to each well.
-
Add the serially diluted BI-2536 to the wells.
-
Initiate the kinase reaction by adding the ATP solution to a final volume of 60 µL.
-
Incubate the reaction mixture for 45 minutes at 30°C.
-
Terminate the reaction by adding 125 µL of ice-cold 5% TCA.
-
Transfer the precipitates to a filter plate and wash with 1% TCA.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value from the dose-response curve.
Protocol 2: Cell Viability (MTT) Assay
This protocol provides a general framework for determining the effect of BI-2536 on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
BI-2536 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of BI-2536 in complete culture medium from the DMSO stock.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of BI-2536. Include a vehicle control (medium with DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Visualizations
Caption: BI-2536 inhibits PLK1, disrupting mitotic progression.
Caption: General experimental workflow for BI-2536 cell-based assays.
Caption: Troubleshooting logic for inconsistent BI-2536 activity.
References
BI-2536 Technical Support Center: Troubleshooting Dose-Response Curve Issues
Welcome to the technical support center for BI-2536. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered when generating dose-response curves for the Polo-like kinase 1 (Plk1) inhibitor, BI-2536.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BI-2536?
A1: BI-2536 is a potent and highly selective ATP-competitive inhibitor of Polo-like kinase 1 (Plk1).[1][2] Plk1 is a key regulator of multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[1][2] By inhibiting Plk1, BI-2536 causes cells to arrest in the G2/M phase of the cell cycle, leading to mitotic catastrophe and subsequent apoptosis (programmed cell death).[3][4][5] BI-2536 also exhibits inhibitory activity against Plk2 and Plk3 at slightly higher concentrations and is a known inhibitor of Bromodomain 4 (BRD4).[3][6]
Q2: What is the expected IC50 range for BI-2536 in cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) for BI-2536 is typically in the low nanomolar range for a wide variety of human cancer cell lines. Most cell lines show an EC50 for growth inhibition between 2 and 25 nM.[1][2] However, the exact IC50 can vary depending on the cell line, assay conditions, and incubation time.
Q3: How should I prepare and store BI-2536 for in vitro experiments?
A3: BI-2536 is soluble in DMSO at concentrations of up to 20 mg/mL and in ethanol (B145695) at up to 25 mg/mL.[4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. The lyophilized powder is stable for 24 months when stored desiccated at -20°C. Once dissolved, the stock solution should be stored at -20°C and used within 3 months to maintain potency. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4] When preparing working solutions, ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide for Dose-Response Curve Issues
This guide addresses specific problems you may encounter during your experiments with BI-2536.
Issue 1: The dose-response curve is not a standard sigmoidal shape; it appears biphasic or bell-shaped.
Possible Cause 1: Complex Biological Response
At different concentrations, Plk1 inhibitors can induce distinct cellular phenotypes. At lower concentrations, BI-2536 typically induces a mitotic arrest, leading to cell death.[7] However, at very high concentrations, some Plk1 inhibitors have been observed to cause a G2 delay, which might result in a less potent cytotoxic effect compared to the mitotic arrest at intermediate concentrations.[8] This can lead to a biphasic or bell-shaped dose-response curve where maximal inhibition is observed at an intermediate concentration.
Troubleshooting Steps:
-
Widen the Concentration Range: Test a broader range of BI-2536 concentrations, including both lower and higher doses than initially planned, to fully characterize the dose-response relationship.
-
Cell Cycle Analysis: Perform cell cycle analysis (e.g., by flow cytometry after propidium (B1200493) iodide staining) at key concentrations across your dose-response curve. This will help you correlate the observed cell viability with specific cell cycle arrest profiles (e.g., G2/M arrest vs. G2 delay).
-
Apoptosis Assays: Quantify apoptosis (e.g., using Annexin V/PI staining) at different concentrations to understand the relationship between drug concentration and the induction of cell death.[5]
Possible Cause 2: Off-Target Effects
At higher concentrations, off-target effects of the inhibitor might become more prominent and could interfere with the expected dose-response. BI-2536 is known to inhibit BRD4, which could contribute to the cellular phenotype at higher concentrations.[3][6]
Troubleshooting Steps:
-
Consult the Literature: Review literature for known off-target effects of BI-2536 and their potential impact on your experimental system.
-
Use a More Selective Inhibitor (if available): Compare the dose-response curve of BI-2536 with that of a more highly selective Plk1 inhibitor to dissect the on-target versus off-target effects.
Issue 2: High variability between replicate wells.
Possible Cause 1: Inconsistent Cell Seeding
Uneven cell distribution in the microplate wells is a common source of variability in cell-based assays.[9]
Troubleshooting Steps:
-
Proper Cell Suspension: Ensure that your cells are in a single-cell suspension before seeding. Gently pipette the cell suspension up and down to break up any clumps.
-
Consistent Seeding Technique: Work quickly and consistently when seeding cells to prevent them from settling in the reservoir. Gently swirl the cell suspension periodically. Avoid moving the plate in a circular motion after seeding, as this can cause cells to accumulate at the edges of the wells.[9]
-
Edge Effects: To minimize "edge effects" (where wells on the perimeter of the plate behave differently), consider not using the outer wells for experimental data. Instead, fill them with sterile medium or PBS to maintain a humid environment.[9]
Possible Cause 2: Compound Precipitation
BI-2536 may precipitate out of solution at high concentrations, especially in aqueous media.
Troubleshooting Steps:
-
Check Solubility: Visually inspect your drug dilutions under a microscope for any signs of precipitation.
-
Optimize Dilution Scheme: Prepare serial dilutions in a way that minimizes the time the compound spends in intermediate aqueous solutions before being added to the final culture medium.
Issue 3: The IC50 value is significantly higher than reported in the literature.
Possible Cause 1: Cell Line-Specific Sensitivity
Different cell lines can have inherently different sensitivities to BI-2536. Factors such as the expression level of Plk1, the status of cell cycle checkpoint proteins (e.g., p53), and the activity of drug efflux pumps can all influence the IC50 value.
Troubleshooting Steps:
-
Use a Control Cell Line: Include a well-characterized, sensitive cell line (e.g., HeLa or NCI-H460) in your experiments as a positive control to ensure that your assay is performing as expected.
-
Characterize Your Cell Line: If possible, measure the expression level of Plk1 in your cell line and compare it to published data for other cell lines.
Possible Cause 2: Suboptimal Assay Conditions
The duration of drug exposure, cell seeding density, and the type of viability assay used can all impact the calculated IC50.
Troubleshooting Steps:
-
Optimize Incubation Time: BI-2536's effects are cell cycle-dependent. A longer incubation time (e.g., 72 hours) may be required to observe the full cytotoxic effect, as cells need to progress to mitosis to be affected.[3]
-
Optimize Cell Seeding Density: The optimal cell density should be high enough to provide a good signal-to-noise ratio but low enough to ensure that the cells are in the logarithmic growth phase throughout the experiment.[10]
-
Choose the Right Viability Assay: Different viability assays measure different cellular parameters (e.g., metabolic activity for MTT/XTT, membrane integrity for trypan blue). Consider the mechanism of action of BI-2536 (cell cycle arrest and apoptosis) when selecting an assay. An assay that measures ATP levels (e.g., CellTiter-Glo) can be a robust choice.
Possible Cause 3: Compound Instability
The potency of BI-2536 can decrease over time if not stored properly.
Troubleshooting Steps:
-
Proper Storage: Ensure that your lyophilized compound and DMSO stock solutions are stored correctly at -20°C and protected from light.[4]
-
Fresh Dilutions: Prepare fresh dilutions of the compound from a frozen stock for each experiment.
Data Presentation
Table 1: In Vitro Activity of BI-2536
| Target | Assay Type | IC50 / Kd | Reference |
| Plk1 | Cell-free assay | 0.83 nM | [3] |
| Plk2 | Cell-free assay | 3.5 nM | [3] |
| Plk3 | Cell-free assay | 9.0 nM | [3] |
| BRD4 | Cell-free assay | 37 nM (Kd) | [3] |
Table 2: Cellular Activity of BI-2536 in Various Cell Lines
| Cell Line | Cancer Type | EC50 (Growth Inhibition) | Incubation Time | Reference |
| Panel of 32 Human Cancer Lines | Various | 2 - 25 nM | Not Specified | [3] |
| hTERT-RPE1 | Normal (immortalized) | 12 - 31 nM | Not Specified | [3] |
| HUVECs | Normal | 12 - 31 nM | Not Specified | [3] |
| NRK | Normal (rat kidney) | 12 - 31 nM | Not Specified | [3] |
| Neuroblastoma Cell Lines | Neuroblastoma | < 100 nM | 24 hours | [5] |
| HeLa | Cervical Cancer | ~9 nM | Not Specified | [11] |
| Primary Cardiac Fibroblasts | Normal | ~43 nM | Not Specified | [11] |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay for BI-2536 Dose-Response Curve Generation
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to the optimized seeding density in fresh culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of BI-2536 in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in the wells will be ≤ 0.1%.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no cells" control (medium only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of BI-2536 or vehicle control.
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" control from all other values.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the BI-2536 concentration.
-
Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Mandatory Visualizations
Caption: BI-2536 inhibits Plk1, leading to mitotic arrest and apoptosis.
Caption: A logical workflow for troubleshooting BI-2536 dose-response curve issues.
References
- 1. opnme.com [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BI 2536 | Cell Signaling Technology [cellsignal.com]
- 5. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. marinbio.com [marinbio.com]
- 10. biocompare.com [biocompare.com]
- 11. The Plk1 Inhibitor BI 2536 Temporarily Arrests Primary Cardiac Fibroblasts in Mitosis and Generates Aneuploidy In Vitro | PLOS One [journals.plos.org]
interpreting unexpected results with BI-2536
Welcome to the technical support resource for BI-2536. This guide is designed for researchers, scientists, and drug development professionals to interpret and troubleshoot unexpected experimental results with this potent inhibitor.
Introduction to BI-2536
BI-2536 is a small-molecule inhibitor primarily targeting Polo-like kinase 1 (PLK1), a critical regulator of mitosis.[1][2][3] It is widely used in preclinical research to study the effects of PLK1 inhibition on cell cycle progression and apoptosis in cancer cells.[4][5] However, like many kinase inhibitors, its cellular effects can be complex due to off-target activities and varied cellular responses. This guide addresses common questions and unexpected outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BI-2536, and what are its key off-targets?
A1: BI-2536 is a potent, ATP-competitive inhibitor of PLK1 with an IC50 of 0.83 nM.[1][6][7] It also shows inhibitory activity against other PLK family members, PLK2 (IC50 = 3.5 nM) and PLK3 (IC50 = 9.0 nM).[6][8] Crucially, BI-2536 is also a potent inhibitor of the BET family bromodomain BRD4 (Kd = 37 nM), making it a dual PLK1/BRD4 inhibitor.[6][8][9] This off-target activity can lead to unexpected changes in gene expression, such as the suppression of c-Myc.[6]
Q2: I'm observing mitotic arrest, but many cells escape cell death and become aneuploid. Is this expected?
A2: Yes, this phenomenon, known as "mitotic slippage" or "checkpoint slippage," can occur. While BI-2536-induced mitotic arrest often leads to apoptosis (mitotic catastrophe) in cancer cells, some cells can exit mitosis without proper chromosome segregation.[10][11] This is particularly noted in primary (non-cancerous) cells, where treatment can result in a significant population of multi- and micro-nucleated cells.[10] One study found that after prolonged mitotic arrest, about 40% of primary cardiac fibroblasts underwent cell death, while the remainder escaped and displayed an interphase morphology with nuclear abnormalities.[10]
Q3: My results show an increase in autophagy markers like LC3-II and p62. Does BI-2536 induce autophagy?
A3: This is a key area of unexpected results. Contrary to inducing autophagy, BI-2536 has been shown to attenuate or block the autophagic process at a late stage.[4][12] Treatment with BI-2536 can increase the number of autophagosomes (observed as GFP-LC3 puncta) and elevate levels of LC3-II and the autophagy receptor p62/SQSTM1.[4][12] However, this accumulation is due to the inhibition of autophagosome degradation (autophagic flux), not the induction of the pathway. This was confirmed in experiments where BI-2536 inhibited the degradation of p62 that would normally occur during starvation-induced autophagy.[12]
Q4: Why are my in vivo results less effective than what I observed in vitro?
A4: Discrepancies between in vitro and in vivo efficacy are common in drug research. For BI-2536, one study in a genetically engineered mouse model of hepatocellular carcinoma (HCC) identified a specific mechanism of resistance: low intratumoral drug concentration.[13] Mass spectrometry revealed that BI-2536 levels were significantly lower in the HCC tumor tissue compared to the adjacent normal liver tissue, which may explain the lack of efficacy in that model.[13] Additionally, clinical trials in patients with various advanced solid tumors have shown only modest efficacy, highlighting the challenges of translating preclinical findings.[3][13][14]
Troubleshooting Guide
Problem 1: Lower-than-expected levels of apoptosis are observed despite clear G2/M arrest.
| Possible Cause | Suggested Action |
| Mitotic Slippage | Analyze cellular morphology post-treatment for signs of multi-nucleation or abnormal nuclear size using DAPI or Hoechst staining. Perform long-term viability assays (e.g., clonogenic survival) to assess the ultimate fate of the cells that escape initial apoptosis.[10][12] |
| Cell-Type Specific Resistance | Cancer cells are generally more sensitive to PLK1 inhibition than normal proliferating cells.[10] However, resistance can occur. Consider co-treatment with other agents. For instance, combining BI-2536 with rapamycin (B549165) has been shown to increase the apoptotic response in certain cell types.[12] |
| Complex Regulation of Apoptotic Proteins | BI-2536 can have mixed effects on Bcl-2 family proteins. For example, it has been observed to increase the pro-apoptotic protein Bad while simultaneously increasing the pro-survival protein Mcl-1.[12] Perform Western blot analysis for a panel of pro- and anti-apoptotic proteins (e.g., Bcl-xL, Bad, Mcl-1, cleaved Caspase-3, PARP) to get a clearer picture.[4][12] |
Problem 2: Changes in gene expression (e.g., c-Myc) seem unrelated to PLK1's mitotic role.
| Possible Cause | Suggested Action |
| BRD4 Off-Target Inhibition | The most likely cause is the inhibition of BRD4, a key transcriptional regulator.[6][8] To confirm, use a more selective PLK1 inhibitor (like Volasertib/BI 6727) as a control to see if the transcriptional effects persist.[8] Alternatively, use an shRNA against PLK1 to distinguish its effects from the pharmacological effects of BI-2536. |
| Downstream Signaling Complexity | PLK1 has roles beyond mitosis, including crosstalk with signaling pathways that can influence gene expression. However, significant transcriptional changes should first be investigated in the context of BRD4 inhibition. |
Quantitative Data Summary
Table 1: Inhibitory Profile of BI-2536
| Target | Measurement | Value |
|---|---|---|
| PLK1 | IC50 | 0.83 nM[1][6][7] |
| PLK2 | IC50 | 3.5 nM[6][8] |
| PLK3 | IC50 | 9.0 nM[6][8] |
| BRD4 | Kd | 37 nM[6][8] |
| BRD4-BD1 | IC50 (AlphaScreen) | 25 nM[8][9] |
Table 2: Cellular Growth Inhibition (EC50) of BI-2536 in Various Cell Lines
| Cell Line | Cell Type | EC50 |
|---|---|---|
| Panel of 32 Human Cancer Lines | Various Cancers | 2 - 25 nM[6][8] |
| HeLa | Cervical Cancer | ~9 nM[10] |
| hTERT-RPE1 | Normal Epithelial | 12 - 31 nM[6][8] |
| HUVEC | Normal Endothelial | ~30 nM[6][10] |
| Primary Rat Cardiac Fibroblasts | Normal Fibroblast | ~43 nM[10] |
Key Experimental Protocols
1. Cell Proliferation Assay (Alamar Blue)
-
Procedure: Seed cells in 96-well plates and allow them to adhere overnight. Treat with a serial dilution of BI-2536 (or DMSO as a vehicle control) for 72 hours. Add Alamar Blue dye to each well and incubate for 4-6 hours.[15]
-
Measurement: Measure fluorescence using a spectrophotometer.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control. Plot the results on a dose-response curve to determine the EC50 value.[15]
2. Cell Cycle Analysis (Propidium Iodide Staining)
-
Procedure: Treat logarithmically growing cells with BI-2536 (e.g., 10-100 nM) or DMSO for 24 hours.[6][15] Harvest both adherent and floating cells. Fix the cells in ice-cold 80% ethanol.[6][15]
-
Staining: Wash the fixed cells with PBS, treat with RNase and 0.25% Triton X-100, and then stain with propidium (B1200493) iodide (PI).[6][15]
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases. An accumulation in the G2/M peak is the expected result. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[6][8]
3. Western Blot Analysis for Autophagy and Apoptosis
-
Procedure: Lyse treated and control cells to extract total protein. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibodies:
-
Analysis: Compare the band intensities between treated and control samples. An increase in the LC3-II/LC3-I ratio alongside an increase in p62 suggests blocked autophagic flux.[12]
Diagrams and Workflows
Caption: Dual inhibitory mechanism of BI-2536 on PLK1 and the off-target BRD4.
Caption: Troubleshooting workflow for lower-than-expected apoptosis.
Caption: Interpreting autophagy marker changes induced by BI-2536.
References
- 1. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 4. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. cyclin-d1.com [cyclin-d1.com]
- 8. Probe BI2536 | Chemical Probes Portal [chemicalprobes.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Plk1 Inhibitor BI 2536 Temporarily Arrests Primary Cardiac Fibroblasts in Mitosis and Generates Aneuploidy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polo-like kinase 1 inhibitor BI2536 causes mitotic catastrophe following activation of the spindle assembly checkpoint in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological inhibition of Polo-like kinase 1 (PLK1) by BI-2536 decreases the viability and survival of hamartin and tuberin deficient cells via induction of apoptosis and attenuation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reduced Efficacy of the Plk1 Inhibitor BI 2536 on the Progression of Hepatocellular Carcinoma due to Low Intratumoral Drug Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The efficacy and safety of BI 2536, a novel Plk-1 inhibitor, in patients with stage IIIB/IV non-small cell lung cancer who had relapsed after, or failed, chemotherapy: results from an open-label, randomized phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.mpg.de [pure.mpg.de]
BI-2536 stability in different media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of BI-2536 in various experimental media. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during research.
Frequently Asked Questions (FAQs)
1. What is BI-2536 and what is its primary mechanism of action?
BI-2536 is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (Plk1).[1][2] Plk1 is a key regulator of multiple stages of mitosis, and its inhibition by BI-2536 leads to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[3][4] It has been investigated in clinical trials for the treatment of various cancers.[3][5][6]
2. How should BI-2536 be stored?
Proper storage of BI-2536 is crucial to maintain its integrity and activity.
-
Lyophilized Powder: Store at -20°C, desiccated. In this form, the chemical is stable for up to 24 months.
-
In Solution (e.g., in DMSO): Once reconstituted, store at -20°C. It is recommended to use the solution within 3 months to prevent loss of potency. Aliquot the solution to avoid multiple freeze-thaw cycles.
3. What are the recommended solvents for dissolving BI-2536?
BI-2536 is soluble in the following solvents:
-
DMSO: Soluble at a concentration of 20 mg/mL.
-
Ethanol: Soluble at a concentration of 25 mg/mL.
For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
BI-2536 Stability Data
The following table summarizes the available data on the stability and physicochemical properties of BI-2536.
| Parameter | Species/Condition | Value | Reference |
| Solubility | pH 5 (McIlvaine buffer) | 320 µg/mL | [1] |
| Microsomal Stability | Human | 49% remaining | [1] |
| Hepatocyte Stability | Human | 61% remaining | [1] |
| Plasma Protein Binding | Human | 91% | [1][2] |
| Mouse | 95% | [1][2] | |
| Rat | 95% | [1][2] | |
| Terminal Elimination Half-life (in vivo) | Human | 20–30 hours | [5] |
Experimental Protocols
Protocol: Assessment of BI-2536 Stability in Plasma
This protocol outlines a general procedure to determine the stability of BI-2536 in plasma from different species (e.g., human, mouse, rat).
Materials:
-
BI-2536
-
Control compound (known to be stable or unstable in plasma)
-
Plasma (human, mouse, rat), heparinized
-
DMSO (for stock solution)
-
Acetonitrile (B52724) or Methanol (B129727) (for protein precipitation)
-
Internal Standard (for LC-MS/MS analysis)
-
Phosphate-buffered saline (PBS)
-
Incubator or water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Stock Solutions: Prepare a 10 mM stock solution of BI-2536 in DMSO. Prepare a stock solution of the control compound and internal standard in a similar manner.
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike the BI-2536 stock solution into the pre-warmed plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be less than 1%.
-
Incubate the mixture at 37°C.
-
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[7]
-
Reaction Termination and Protein Precipitation:
-
To each aliquot, add 3 volumes of ice-cold acetonitrile or methanol containing the internal standard to terminate the enzymatic reaction and precipitate the plasma proteins.[8]
-
Vortex the samples and centrifuge at a high speed to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the remaining concentration of BI-2536 at each time point by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of BI-2536 remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of remaining compound against time to determine the degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or unexpected cell viability results | Compound Precipitation: BI-2536 may precipitate in the aqueous cell culture medium, especially at higher concentrations. | - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%).- Visually inspect the medium for any signs of precipitation after adding BI-2536.- Prepare fresh dilutions from the stock solution for each experiment. |
| Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Plk1 inhibitors. | - Perform a dose-response curve to determine the IC50 for your specific cell line.- Refer to published literature for typical effective concentrations in similar cell lines.[9] | |
| Off-target effects observed | High Compound Concentration: Using excessively high concentrations of BI-2536 may lead to inhibition of other kinases or cellular processes. | - Use the lowest effective concentration determined from your dose-response experiments.- Consider that BI-2536 also inhibits Plk2 and Plk3, though to a lesser extent than Plk1.[9] |
| Difficulty in reproducing published results | Differences in Experimental Conditions: Variations in cell density, passage number, serum concentration, or incubation time can affect the outcome. | - Standardize your experimental protocols and record all parameters carefully.- Ensure your cell line has been authenticated and is free from mycoplasma contamination. |
| Compound appears inactive | Degradation of Stock Solution: Improper storage or repeated freeze-thaw cycles can lead to the degradation of BI-2536. | - Aliquot the stock solution upon preparation to minimize freeze-thaw cycles.- Store the stock solution at -20°C for no longer than 3 months.- Prepare fresh stock solutions regularly. |
| Incorrect Dilution Calculation: Errors in calculating the final working concentration. | - Double-check all calculations for dilutions from the stock solution. |
Visualizations
Signaling Pathway of Plk1 Inhibition by BI-2536
Caption: Plk1 signaling pathway and the inhibitory effect of BI-2536.
Experimental Workflow for BI-2536 Plasma Stability Assay
Caption: Workflow for assessing the plasma stability of BI-2536.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I dose escalation and pharmacokinetic study of BI 2536, a novel Polo-like kinase 1 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. selleckchem.com [selleckchem.com]
addressing BI-2536 precipitation in stock solutions
This technical support guide is designed for researchers, scientists, and drug development professionals using the Polo-like kinase 1 (PLK1) inhibitor, BI-2536. It provides a structured approach to troubleshooting and resolving common precipitation issues encountered with stock solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My BI-2536 has precipitated out of its DMSO stock solution. What should I do?
A1: Precipitation from a stock solution is a common issue that can result from several factors, including the stock concentration exceeding the solubility limit, improper storage, or the absorption of water by the solvent. First, attempt to redissolve the compound by gently warming the vial to 30-40°C and vortexing or sonicating. If the precipitate does not redissolve, the solution is likely supersaturated and should be remade at a lower concentration.
Q2: What is the best solvent for preparing BI-2536 stock solutions?
A2: BI-2536 is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly used solvents for in vitro experiments.[1][2] It is crucial to use anhydrous (dry) DMSO, as absorbed moisture can significantly reduce the solubility of BI-2536.[3]
Q3: What is the maximum recommended concentration for a BI-2536 stock solution?
A3: While solubility in DMSO can be high (reports range from 20 mg/mL to over 65 mg/mL), it is best practice to prepare stock solutions at a concentration that ensures stability during storage.[1][3][4] A concentration of 10 mM in anhydrous DMSO is a reliable starting point.[1] Preparing solutions at the upper limits of solubility increases the risk of precipitation, especially with temperature fluctuations.
Q4: How should I properly store my BI-2536 stock solution to prevent precipitation?
A4: For long-term stability, store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.[1] Store at -20°C for up to 6 months or at -80°C for up to one year.[3][4][5] Always protect the solution from light.[4]
Q5: My BI-2536 precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A5: This phenomenon, known as "crashing out," occurs when the hydrophobic compound is rapidly transferred from an organic solvent to an aqueous environment. To prevent this, pre-warm your cell culture medium to 37°C. Then, add the stock solution dropwise while gently vortexing the medium to ensure rapid mixing.[6] Alternatively, perform a serial dilution of the stock in pre-warmed medium.[6]
Troubleshooting Guide: Precipitate in Stock Solution
This guide provides a logical workflow for addressing precipitation in your BI-2536 stock solution.
Data Presentation: BI-2536 Solubility
The following table summarizes the reported solubility of BI-2536 in various solvents. Note that values can vary between suppliers and based on the purity of the compound and solvent.
| Solvent | Reported Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 20 - 96 mg/mL[1][3] | ~38 - 184 mM | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[3] Ultrasonic treatment may be required.[4] |
| Ethanol | ~25 - 30 mg/mL[1][2] | ~48 - 57 mM | |
| Dimethyl Formamide (DMF) | ~30 mg/mL[2] | ~57 mM | Solvent should be purged with an inert gas.[2] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL[2] | ~0.96 mM | For aqueous dilutions, first dissolve in ethanol.[2] Aqueous solutions are not recommended for storage beyond one day.[2] |
Molecular Weight of BI-2536: 521.65 g/mol [4]
Experimental Protocol: Preparation of a 10 mM BI-2536 Stock Solution
This protocol details the steps for preparing a stable 10 mM stock solution of BI-2536 in DMSO.
Materials:
-
BI-2536 powder (e.g., 5 mg)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Preparation: Allow the vial of BI-2536 powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Carefully weigh out the desired amount of BI-2536 (e.g., 5 mg) into a sterile vial.
-
Solvent Addition: Based on the mass, calculate the required volume of DMSO for a 10 mM solution. For 5 mg of BI-2536 (MW: 521.65 g/mol ), the required volume is 958.5 µL.
-
Calculation: (5 mg / 521.65 g/mol ) / 10 mmol/L = 0.0009585 L = 958.5 µL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the BI-2536 powder.
-
Mixing: Cap the vial tightly and vortex thoroughly for 2-3 minutes.
-
Sonication: If any particulate matter is still visible, place the vial in a sonicator bath for 10-15 minutes, or until the solution is completely clear. Gentle warming (up to 37°C) can be applied if necessary.
-
Aliquoting & Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in light-protected vials. Store immediately at -20°C or -80°C.
BI-2536 Mechanism of Action: PLK1 Inhibition Pathway
BI-2536 is a potent inhibitor of Polo-like Kinase 1 (PLK1), a key regulator of the cell cycle.[7][8][9] Its inhibitory action disrupts several critical mitotic events, leading to cell cycle arrest and apoptosis.
References
- 1. BI 2536 | Cell Signaling Technology [cellsignal.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. opnme.com [opnme.com]
- 9. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
cell line specific responses to BI-2536
Welcome to the technical support center for BI-2536, a potent and selective inhibitor of Polo-like kinase 1 (Plk1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of BI-2536 in pre-clinical research and to troubleshoot common issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BI-2536?
A1: BI-2536 is an ATP-competitive small molecule inhibitor with high selectivity for Polo-like kinase 1 (Plk1).[1] Plk1 is a critical regulator of multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[2] By inhibiting Plk1, BI-2536 disrupts these processes, leading to a mitotic arrest, typically in prometaphase, characterized by the formation of aberrant monopolar spindles.[3] This prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death).
Q2: What are the characteristic cellular phenotypes observed after BI-2536 treatment?
A2: Treatment of cancer cell lines with BI-2536 typically results in a G2/M phase cell cycle arrest.[4][5][6] Morphologically, cells often exhibit a "polo arrest" phenotype, which includes the formation of monopolar spindles and dumbbell-shaped chromatin organization.[4][3] Following this mitotic arrest, cells undergo apoptosis, which can be confirmed by markers such as cleaved PARP and caspase-3.[7]
Q3: How should BI-2536 be stored and reconstituted?
A3: BI-2536 is typically supplied as a lyophilized powder and should be stored at -20°C, desiccated, where it is stable for up to 24 months.[1] For creating a stock solution, it can be reconstituted in DMSO. For example, a 10 mM stock can be made by dissolving 5 mg of the powder in 958 μl of DMSO.[1] Once in solution, it should be stored at -20°C and used within 3 months to maintain potency. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[1]
Q4: What is the selectivity profile of BI-2536?
A4: BI-2536 is a highly selective inhibitor of Plk1, with a reported IC50 of 0.83 nM in cell-free assays.[8] It shows some activity against Plk2 and Plk3, but at slightly higher concentrations (IC50 of 3.5 nM and 9.0 nM, respectively).[8] It also inhibits Bromodomain 4 (BRD4) with a Kd of 37 nM.[8]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with BI-2536.
Issue 1: Lower than expected potency or no significant reduction in cell viability.
-
Possible Cause 1: Cell Line Insensitivity.
-
Explanation: Not all cell lines are equally sensitive to BI-2536. The IC50 can vary significantly across different cancer types.[2]
-
Solution: Refer to the quantitative data table below to check the reported sensitivity of your cell line. If your cell line is not listed, consider performing a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 1 µM) to determine the IC50.
-
-
Possible Cause 2: Drug Inactivity.
-
Explanation: Improper storage or handling of BI-2536 can lead to its degradation.
-
Solution: Ensure that the lyophilized powder and stock solutions are stored correctly at -20°C and protected from light.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.[1] It is recommended to use freshly prepared dilutions for each experiment.
-
-
Possible Cause 3: High Serum Concentration in Media.
-
Explanation: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors.
-
Solution: While most protocols use standard culture media with FBS, if you suspect interference, you can try reducing the serum concentration during the treatment period, ensuring that it does not affect the baseline health of your cells.
-
Issue 2: No observable G2/M arrest in cell cycle analysis.
-
Possible Cause 1: Inappropriate Time Point.
-
Explanation: The induction of G2/M arrest is time-dependent. A significant accumulation of cells in the G2/M phase is typically observed after 24 hours of treatment.[9]
-
Solution: Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing G2/M arrest in your specific cell line.
-
-
Possible Cause 2: Sub-optimal Drug Concentration.
-
Explanation: An insufficient concentration of BI-2536 may not be enough to inhibit Plk1 effectively and induce a robust cell cycle arrest.
-
Solution: Use a concentration that is at least 5-10 times the IC50 for your cell line to ensure complete target inhibition.
-
-
Possible Cause 3: Issues with Cell Cycle Analysis Protocol.
-
Explanation: Improper cell fixation or staining can lead to poor quality histograms and make it difficult to resolve the different phases of the cell cycle.
-
Solution: Ensure that cells are fixed properly with cold 70% ethanol (B145695), treated with RNase to remove RNA, and stained with a sufficient concentration of propidium (B1200493) iodide.[10][11] Refer to the detailed protocol for cell cycle analysis below.
-
Issue 3: Low levels of apoptosis detected.
-
Possible Cause 1: Time Lag Between Mitotic Arrest and Apoptosis.
-
Explanation: Apoptosis is a downstream consequence of the mitotic arrest induced by BI-2536. There is often a time lag between the peak of G2/M arrest and the onset of apoptosis.
-
Solution: Measure apoptosis at later time points, such as 48 or 72 hours, after the initial mitotic arrest is observed.[7]
-
-
Possible Cause 2: Attenuation of Autophagy.
-
Possible Cause 3: Caspase-Independent Cell Death.
-
Explanation: While BI-2536 typically induces caspase-dependent apoptosis, some level of caspase-independent cell death may occur.
-
Solution: In addition to Annexin V staining, consider using methods to assess mitochondrial membrane potential or other markers of cell death.
-
Issue 4: Development of resistance to BI-2536.
-
Possible Cause 1: Overexpression of ABC Transporters.
-
Explanation: A known mechanism of acquired resistance to BI-2536 is the overexpression of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2.[13] These transporters can actively pump the drug out of the cell.
-
Solution: Check for the overexpression of ABCB1 and ABCG2 in your resistant cell lines using techniques like qPCR or western blotting. The resistance can be reversed by co-treatment with inhibitors of these transporters.[13]
-
-
Possible Cause 2: Mutations in PLK1.
-
Explanation: Although less common, mutations in the drug-binding pocket of Plk1 could potentially lead to resistance.
-
Solution: This would require sequencing of the PLK1 gene in the resistant clones to identify any potential mutations.
-
Quantitative Data Summary
Table 1: IC50/EC50 Values of BI-2536 in Various Cell Lines
| Cell Line | Cancer Type | IC50/EC50 (nM) | Reference |
| HeLa | Cervical Cancer | ~10-100 (effective concentration) | [8] |
| HCT 116 | Colorectal Carcinoma | 12 (EC50) | [2] |
| Neuroblastoma Cell Lines | Neuroblastoma | < 100 (IC50) | [5][6][7] |
| ACN | Neuroblastoma | 8.43 (IC50) | [8] |
| PSN1 | Pancreatic Cancer | 7.76 (IC50) | [8] |
| TE-8 | Esophageal Cancer | 9.41 (IC50) | [8] |
| Various Human Tumor Lines | Carcinomas, Sarcomas, Melanomas, Hematological Malignancies | 2 - 25 (EC50) | [2] |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[14][15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-100,000 cells per well in 100 µL of culture medium. Include control wells with medium only for background measurement.
-
Incubation: Incubate the plate for 6 to 24 hours to allow cells to attach and recover.
-
Treatment: Add various concentrations of BI-2536 to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation with Drug: Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (solubilization solution) to each well.
-
Incubation: Leave the plate at room temperature in the dark for at least 2 hours, or overnight, with gentle shaking to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
2. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is based on standard propidium iodide (PI) staining methods for flow cytometry.[10][11][17][18][19]
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, trypsinize and collect the cells.
-
Washing: Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells on ice for at least 30 minutes. Cells can be stored at 4°C for several weeks at this stage.
-
Washing: Centrifuge the fixed cells (at a higher speed, e.g., 500 x g, as they are more buoyant) for 5 minutes and discard the supernatant. Wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 50 µL of 100 µg/mL RNase A) to degrade RNA.
-
PI Staining: Add 400 µL of PI solution (50 µg/mL) to the cells.
-
Incubation: Incubate at room temperature for 5 to 10 minutes in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use a linear scale for the PI signal and gate out doublets.
3. Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol follows the general principles of Annexin V-based apoptosis detection.[20][21][22][23]
-
Cell Harvesting: After treatment with BI-2536, harvest both floating and adherent cells. Collect 1-5 x 10^5 cells per sample.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Flow Cytometry: Analyze the stained cells immediately (within 1 hour) by flow cytometry. Use appropriate controls (unstained cells, Annexin V only, and PI only) to set up compensation and quadrants.
Visualizations
Caption: Signaling pathway of BI-2536 action.
Caption: A typical experimental workflow for studying BI-2536.
Caption: A logical troubleshooting guide for BI-2536 experiments.
References
- 1. BI 2536 | Cell Signaling Technology [cellsignal.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 5. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of Polo-Like Kinase 1 Induces Cell Cycle Arrest and Sensitizes Glioblastoma Cells to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. Pharmacological inhibition of Polo-like kinase 1 (PLK1) by BI-2536 decreases the viability and survival of hamartin and tuberin deficient cells via induction of apoptosis and attenuation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human ABCB1 (P-glycoprotein) and ABCG2 mediate resistance to BI 2536, a potent and selective inhibitor of Polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cyrusbio.com.tw [cyrusbio.com.tw]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. corefacilities.iss.it [corefacilities.iss.it]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kumc.edu [kumc.edu]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide to Plk1 Inhibitors: BI-2536 vs. Volasertib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two potent Polo-like kinase 1 (Plk1) inhibitors, BI-2536 and Volasertib (B1683956) (BI 6727). Both compounds, developed by Boehringer Ingelheim, are members of the dihydropteridinone class of ATP-competitive Plk1 inhibitors and have been extensively investigated for their therapeutic potential in oncology. This document summarizes their mechanism of action, preclinical and clinical data, and provides detailed experimental protocols for their evaluation.
Executive Summary
BI-2536 was the first potent and selective Plk1 inhibitor to enter clinical trials.[1] However, its development was halted in favor of its successor, Volasertib.[2] The primary reason for this shift was Volasertib's superior pharmacokinetic profile, including a higher volume of distribution and a longer terminal half-life, suggesting better tissue penetration and sustained exposure.[2][3] While both compounds exhibit potent low nanomolar inhibition of Plk1, Volasertib demonstrates a more favorable selectivity profile against other Plk family members. This guide will delve into the available data to provide a comprehensive comparison of these two influential research compounds.
Mechanism of Action: Targeting the Master Regulator of Mitosis
Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[4] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[5]
Both BI-2536 and Volasertib are ATP-competitive inhibitors of Plk1.[2] They bind to the ATP-binding pocket of the kinase, thereby blocking its catalytic activity. Inhibition of Plk1 leads to a characteristic "polo arrest," where cells are arrested in prometaphase with aberrant monopolar spindles.[6] This mitotic arrest ultimately triggers apoptosis, or programmed cell death, in cancer cells.[6][7]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for BI-2536 and Volasertib.
Table 1: In Vitro Potency and Selectivity Against Plk Family Kinases
| Compound | Plk1 IC₅₀ (nM) | Plk2 IC₅₀ (nM) | Plk3 IC₅₀ (nM) | Reference |
| BI-2536 | 0.83 | 3.5 | 9.0 | [2] |
| Volasertib | 0.87 | 5 | 56 | [2] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in a cell-free assay.
Table 2: In Vitro Cellular Activity (EC₅₀) in Human Cancer Cell Lines
| Cell Line | Cancer Type | BI-2536 EC₅₀ (nM) | Volasertib EC₅₀ (nM) | Reference |
| NCI-H460 | Non-Small Cell Lung | 12 | 21 | [1][7] |
| HCT116 | Colon Carcinoma | Not Reported | 23 | [7] |
| BEL7402 | Hepatocellular Carcinoma | Not Reported | 0.006 µM (6 nM) | [8] |
| HepG2 | Hepatocellular Carcinoma | Not Reported | 2.854 µM (2854 nM) | [8] |
EC₅₀ values represent the concentration of the compound that inhibits cell proliferation by 50%.
Table 3: Comparative In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Antitumor Activity | Reference |
| BI-2536 | HCT 116 (Colon) | 50 mg/kg, i.v., twice weekly | Significant tumor growth inhibition | [9] |
| Huh-7 (Hepatocellular) | 30 mg/kg, i.v., twice weekly | Inhibited tumor progression | [10] | |
| KYSE150 (Esophageal) | 15 mg/kg, i.v. | Synergistic effect with cisplatin | [1] | |
| Volasertib | H526 (Small Cell Lung) | 20 mg/kg, i.p., weekly | Significant tumor growth inhibition | [11] |
| BEL7402 (Hepatocellular) | 15 mg/kg, i.p., every two days | 75.4% tumor growth inhibition | [8] | |
| K1 (Papillary Thyroid) | 25-30 mg/kg, p.o., daily (2 days on/5 days off) | Significant tumor growth retardation | [12] |
Note: The in vivo efficacy data is compiled from different studies and not from direct head-to-head comparisons within the same experiment. Direct comparison of antitumor activity should be made with caution due to variations in experimental design.
Pharmacokinetics
Experimental Protocols
Detailed methodologies for key assays used in the evaluation of Plk1 inhibitors are provided below.
Cell Viability Assay (CCK-8 Assay)
This protocol is adapted from standard Cell Counting Kit-8 (CCK-8) methodologies.
Objective: To determine the effect of BI-2536 or Volasertib on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
BI-2536 and Volasertib stock solutions (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of BI-2536 and Volasertib in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, or until a visible color change is observed.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and determine the EC₅₀ value using non-linear regression analysis.
Apoptosis Assay (Annexin V Staining)
This protocol is based on standard Annexin V-FITC and Propidium Iodide (PI) staining procedures for flow cytometry.
Objective: To quantify the induction of apoptosis in cancer cells following treatment with BI-2536 or Volasertib.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
BI-2536 and Volasertib stock solutions (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of BI-2536, Volasertib, or vehicle control for the specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Mandatory Visualization
Plk1 Signaling Pathway
Experimental Workflow for Preclinical Evaluation of Plk1 Inhibitors
Conclusion
BI-2536 and Volasertib are both highly potent inhibitors of Plk1 that have significantly contributed to the understanding of Plk1 biology and its role in cancer. The available data indicates that while both compounds are effective in preclinical models, Volasertib was selected for further development due to its superior pharmacokinetic properties. This guide provides a comprehensive overview for researchers to understand the key differences between these two important tool compounds and to design and interpret experiments for the evaluation of Plk1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I trial of volasertib, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Volasertib suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduced Efficacy of the Plk1 Inhibitor BI 2536 on the Progression of Hepatocellular Carcinoma due to Low Intratumoral Drug Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide: BI-2536 vs. siRNA Knockdown for Plk1 Inhibition
Polo-like kinase 1 (Plk1) is a critical regulator of cell division, playing a key role in mitotic entry, spindle formation, and cytokinesis.[1][2][3] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis.[1] This has made Plk1 an attractive target for cancer therapy. This guide provides an objective comparison between two major methods used to inhibit Plk1 function: the small molecule inhibitor BI-2536 and siRNA-mediated gene knockdown.
Mechanism of Action: A Tale of Two Approaches
BI-2536 and siRNA employ fundamentally different strategies to neutralize Plk1.
-
BI-2536: This dihydropteridinone derivative is a potent and highly selective ATP-competitive inhibitor of Plk1's kinase activity.[1][4] By binding to the ATP-binding pocket of the Plk1 enzyme, BI-2536 prevents the phosphorylation of Plk1's downstream targets, which are essential for mitotic progression.[5] This enzymatic inhibition is rapid and reversible.
-
siRNA Knockdown: Small interfering RNA (siRNA) targets Plk1 at the genetic level. These short, double-stranded RNA molecules are introduced into cells, where they are incorporated into the RNA-induced silencing complex (RISC).[6] The RISC complex then uses the siRNA sequence as a guide to find and cleave the complementary Plk1 messenger RNA (mRNA).[6] This degradation of mRNA prevents the synthesis of the Plk1 protein, leading to its depletion from the cell.[3][7]
Head-to-Head Comparison
| Feature | BI-2536 | siRNA Knockdown of Plk1 |
| Target | Plk1 protein kinase domain | Plk1 messenger RNA (mRNA) |
| Mechanism | ATP-competitive inhibition of kinase activity[4][5] | RNA interference (RNAi)-mediated degradation of mRNA[3][6] |
| Specificity | Highly selective for Plk1, but potential for off-target effects on other kinases at high concentrations.[1][8] | Highly specific to the Plk1 mRNA sequence; off-target effects can occur due to unintended sequence homology.[9] |
| Onset of Effect | Rapid, within minutes to hours. | Slower, requires time for existing protein to be degraded (typically 24-72 hours).[7] |
| Duration of Effect | Transient and reversible upon washout.[10] | Prolonged, lasts for several days until the siRNA is diluted or degraded.[6] |
| Mode of Delivery | Direct addition to cell culture media; intravenous administration in vivo.[1][2] | Requires a transfection reagent or delivery vehicle (e.g., lipid nanoparticles) to enter cells.[8] |
| Cellular Phenotype | Induces G2/M arrest, formation of abnormal monopolar spindles ("polo arrest"), and subsequent apoptosis.[1][4] | Causes mitotic arrest with a similar "polo arrest" phenotype, leading to reduced cell proliferation and apoptosis.[1][7] |
| Primary Application | Pharmacological studies, preclinical and clinical trials.[2] | Gene function studies, target validation, and therapeutic development.[6][7] |
Quantitative Data Summary
The efficacy of both methods has been quantified in numerous studies. Below is a summary of representative data.
Table 1: Efficacy of BI-2536 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 | Observed Effects | Reference |
| Various | Carcinomas, sarcomas, melanomas, hematological malignancies | 2 - 25 nM | Inhibition of cell proliferation | [2][11] |
| Neuroblastoma (panel) | Neuroblastoma | < 100 nM | Reduced cell viability, G2/M arrest, apoptosis | [5] |
| H1299, H460, Calu-6 | Non-Small Cell Lung Cancer | Not specified | G2/M arrest, apoptosis | [8] |
| Glioblastoma Stem Cells | Glioblastoma | 10 - 50 nM | Increased sensitivity, G2/M arrest | [12] |
Table 2: Efficacy of Plk1 siRNA in Cancer Cell Lines
| Cell Line | siRNA Concentration | % Protein Reduction | % mRNA Reduction | Observed Effects | Reference |
| MCF-7 | 56 nM | ~95% (at 24h) | ~70% (at 24h) | Reduced proliferation (66-99%), increased apoptosis | [7] |
| H1299, H460 | 100 nM | >90% (at 72h) | >70% (at 48h) | Increased cell death, G2/M arrest | [8] |
| HeLa, SW-480, A549 | 56 nM | Statistically significant | Statistically significant | Mitotic arrest, apoptosis | [7] |
| Hepatocellular Carcinoma | Not specified | Significant reduction | Not specified | Increased apoptosis, inhibited progression in xenografts | [13] |
Experimental Workflows and Protocols
A typical experiment comparing BI-2536 and Plk1 siRNA would follow the workflow below.
Protocol 1: BI-2536 Treatment and Cell Viability Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of BI-2536 in DMSO. Create a serial dilution in culture media to achieve final concentrations ranging from 1 nM to 1 µM.
-
Treatment: Replace the media in the wells with the media containing the different concentrations of BI-2536. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Assay: Add a viability reagent (e.g., CCK-8, MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader to determine the percentage of viable cells relative to the vehicle control. The IC50 value can then be calculated.
Protocol 2: siRNA Transfection for Plk1 Knockdown
-
Cell Seeding: Plate cells in 6-well plates such that they reach 50-70% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute Plk1-targeting siRNA (and a non-targeting control siRNA) in serum-free media to a final concentration of 50-100 nM.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free media according to the manufacturer's protocol.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for mRNA degradation and protein depletion.
-
Verification of Knockdown: Harvest the cells for analysis. Use RT-qPCR to confirm the reduction in Plk1 mRNA levels and Western blotting to confirm the reduction in Plk1 protein levels.[3]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Harvest cells (both treated and control) by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate in the dark for 30 minutes. Analyze the DNA content using a flow cytometer. The distribution of cells in G1, S, and G2/M phases of the cell cycle can be quantified.[14]
Plk1 Signaling and Mitotic Regulation
Plk1 is a master regulator of mitosis. Its kinase activity is required for multiple steps, including the activation of the master mitotic kinase Cdk1/Cyclin B, centrosome maturation, bipolar spindle assembly, and the anaphase-promoting complex (APC) regulation required for mitotic exit.[2][3] Both BI-2536 and Plk1 siRNA disrupt this intricate process, leading to mitotic catastrophe and cell death, particularly in rapidly dividing cancer cells.
Conclusion: Choosing the Right Tool for the Job
Both BI-2536 and siRNA knockdown are powerful tools for inhibiting Plk1, but their distinct mechanisms dictate their optimal use.
-
BI-2536 is ideal for pharmacological studies requiring rapid and reversible inhibition. Its ease of use and temporal control make it suitable for studying the immediate consequences of Plk1 kinase activity loss and for preclinical models where drug-like properties are essential. However, the potential for off-target effects, especially at higher concentrations, must be considered.[8]
-
Plk1 siRNA offers unparalleled specificity at the protein level, making it the gold standard for validating that a phenotype is truly a result of Plk1 depletion.[6] It is excellent for long-term loss-of-function studies. The main challenges lie in the delivery to cells, especially in vivo, and the slower onset of action.[8]
References
- 1. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. SignalSilence® PLK1 siRNA I | Cell Signaling Technology [cellsignal.com]
- 4. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 5. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Confirming the RNAi-mediated mechanism of action of siRNA-based cancer therapeutics in mice [jci.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Therapeutic targeting of polo-like kinase 1 using RNA-interfering nanoparticles (iNOPs) for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of targetable vulnerabilities of PLK1-overexpressing cancers by synthetic dosage lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Pardon Our Interruption [opnme.com]
- 12. researchgate.net [researchgate.net]
- 13. Reduced Efficacy of the Plk1 Inhibitor BI 2536 on the Progression of Hepatocellular Carcinoma due to Low Intratumoral Drug Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
BI-2536: A Comparative Guide to its Efficacy in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Polo-like kinase 1 (PLK1) inhibitor, BI-2536, across a range of cancer models. The information presented is collated from preclinical and clinical studies to support further research and development in oncology.
BI-2536 is a potent and selective inhibitor of PLK1, a key regulator of mitotic progression.[1][2] Its mechanism of action involves inducing a mitotic arrest, which subsequently leads to apoptosis in cancer cells.[2][3] Overexpression of PLK1 is observed in numerous cancers and is often associated with a poor prognosis, making it a compelling target for therapeutic intervention.[4]
Quantitative Data Summary
The following tables summarize the efficacy of BI-2536 in various cancer cell lines and in vivo models, as well as clinical trial outcomes.
Table 1: In Vitro Efficacy of BI-2536 in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50/EC50 (nM) | Reference |
| Anaplastic Thyroid Carcinoma | CAL62, OCUT-1, SW1736, 8505C, ACT-1 | 1.4 - 5.6 | [5] |
| Colon Cancer | HCT 116 | 15 (T/C), 0.3 (T/C) | [5] |
| Gastric Cancer | AGS | Synergistic with β-glucan | [6] |
| Lung Cancer | NCI-H460 | 12 | [7] |
| Melanoma | Not specified | 10 - 150 | [8] |
| Neuroblastoma | Multiple cell lines | < 100 | [3] |
| Oral Squamous Cell Carcinoma | SAS, OECM-1 | 160, 32 | [9] |
| Pancreatic Cancer | BxPC-3 | 5 (T/C) | [5] |
| Various Cancers | Panel of 32 human cancer cell lines | 2 - 25 | [5][10] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; T/C: Treatment vs. Control ratio.
Table 2: In Vivo Efficacy of BI-2536 in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Colon Cancer | HCT 116 | 50 mg/kg, i.v., once or twice weekly | Significant tumor growth inhibition (T/C of 15% and 0.3%) | [5] |
| Esophageal Squamous Cell Carcinoma | KYSE150 | 15 mg/kg, i.v., twice a week (in combination with cisplatin) | Significantly slower tumor growth compared to monotherapy | [11] |
| Lung Cancer | A549 | 50 mg/kg, i.v., twice weekly | Excellent tumor growth inhibition (T/C of 14%) | [5] |
| Oral Squamous Cell Carcinoma | SAS | 10 mg/kg + 2 Gy radiation | Stronger tumor inhibition than radiation alone | [9] |
| Pancreatic Cancer | BxPC-3 | 50 mg/kg, i.v., twice weekly | Excellent tumor growth inhibition (T/C of 5%) | [5] |
| Triple-Negative Breast Cancer | HBCx-10 | In combination with doxorubicin (B1662922) and cyclophosphamide | Faster complete response and prevention of relapse | [12] |
i.v.: intravenous.
Table 3: Clinical Efficacy of BI-2536
| Cancer Type | Phase | Treatment Arms | Key Findings | Reference |
| Advanced Solid Tumors | Phase I | Single agent BI-2536 (dose escalation) | MTD determined; 23% of patients had stable disease for ≥3 months. | [13] |
| Advanced Solid Tumors | Phase I | BI-2536 (50-70 mg) on days 1-3 of a 21-day cycle | MTD determined to be 60 mg; acceptable safety profile. | [4] |
| Non-Small Cell Lung Cancer (Stage IIIB/IV), relapsed/failed first-line therapy | Phase II | Arm 1: 200 mg on day 1; Arm 2: 50 or 60 mg on days 1-3 (21-day cycle) | Modest efficacy; 4.2% partial response; Median PFS: 8.3 weeks; Median OS: 28.7 weeks. No significant difference between schedules. | [14] |
| Small Cell Lung Cancer, relapsed | Phase II | 200 mg i.v. every 21 days | No responses observed; Median PFS: 1.4 months. Study terminated for lack of efficacy. | [15] |
MTD: Maximum Tolerated Dose; PFS: Progression-Free Survival; OS: Overall Survival.
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal effective concentration (EC50) of BI-2536 in various cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines are cultured in their recommended medium supplemented with fetal bovine serum and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2 and grown to 70-80% confluency.[16]
-
Treatment: Cells are seeded in 96-well plates and exposed to a range of concentrations of BI-2536 (e.g., 1 nM to 100 nM) for 24 to 72 hours. A vehicle control (DMSO) is run in parallel.[3][5]
-
Assessment of Cell Viability: Cell proliferation is assessed using a metabolic activity assay, such as Alamar Blue or CellTiter-Glo. The fluorescence or luminescence is measured using a plate reader.[5]
-
Data Analysis: The results are expressed as a percentage of the control. Dose-response curves are generated, and the EC50 values are calculated using appropriate software.[5]
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of BI-2536 in a mouse xenograft model.
Methodology:
-
Cell Preparation: Cancer cells are harvested during their exponential growth phase and resuspended in a suitable medium, sometimes with an extracellular matrix gel like Matrigel to improve tumor formation.[16]
-
Tumor Implantation: The cell suspension (typically 1-2 x 10^6 cells in 100-200 µL) is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).[11][16]
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. BI-2536 is administered intravenously at a specified dose and schedule (e.g., 15-50 mg/kg, once or twice weekly). The control group receives the vehicle.[2][11]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.[11]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).[11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of BI-2536 and a typical experimental workflow.
Caption: BI-2536 inhibits PLK1, leading to mitotic arrest and subsequent apoptosis.
Caption: A generalized workflow for assessing BI-2536 efficacy in a xenograft model.
Comparison with Alternatives
BI-2536 was one of the first PLK1 inhibitors to enter clinical trials.[7] Another notable PLK1 inhibitor is Volasertib (BI 6727), which was developed as a successor to BI-2536 and has a more favorable pharmacokinetic profile.[15][17] While both compounds are potent ATP-competitive inhibitors of PLK1, Volasertib has a longer terminal half-life and higher volume of distribution.[15] In some preclinical models, combination therapies with BI-2536 have shown superior efficacy compared to monotherapy. For instance, in cisplatin-resistant gastric cancer cells, the combination of BI-2536 and cisplatin (B142131) inhibited cell growth and invasion more effectively than either agent alone.[12][15] Similarly, combining BI-2536 with radiation has demonstrated a synergistic effect in oral cancer models.[9] These findings suggest that the therapeutic potential of BI-2536 may be enhanced when used in combination with other anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pardon Our Interruption [opnme.com]
- 8. In vitro PLK1 inhibition by BI 2536 decreases proliferation and induces cell-cycle arrest in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BI2536 induces mitotic catastrophe and radiosensitization in human oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probe BI2536 | Chemical Probes Portal [chemicalprobes.org]
- 11. researchgate.net [researchgate.net]
- 12. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I dose escalation and pharmacokinetic study of BI 2536, a novel Polo-like kinase 1 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The efficacy and safety of BI 2536, a novel Plk-1 inhibitor, in patients with stage IIIB/IV non-small cell lung cancer who had relapsed after, or failed, chemotherapy: results from an open-label, randomized phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
BI-2536: A Comparative Guide to a Dual PLK1 and BET Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor BI-2536 with other relevant inhibitors, focusing on its specificity and polypharmacology. Experimental data is presented to support the comparisons, and detailed methodologies for key assays are provided.
At a Glance: BI-2536's Unique Profile
BI-2536 is a potent small molecule inhibitor primarily targeting Polo-like kinase 1 (PLK1), a key regulator of mitotic progression. However, a distinguishing feature of BI-2536 is its significant off-target activity against the bromodomain and extra-terminal (BET) family of proteins, particularly BRD4. This dual inhibitory activity sets it apart from other PLK1-focused inhibitors and has important implications for its biological effects and therapeutic potential.
Specificity Profile: BI-2536 in Comparison
The inhibitory activity of BI-2536 against the PLK family and BRD4 is summarized below, alongside comparable data for other notable PLK1 inhibitors, Volasertib (B1683956) (BI 6727) and GSK461364A.
| Target | BI-2536 | Volasertib (BI 6727) | GSK461364A |
| PLK1 | IC50: 0.83 nM[1] | IC50: 0.87 nM[2] | Ki: 2.2 nM[3] |
| PLK2 | IC50: 3.5 nM[1] | IC50: 5 nM[2] | Ki: 860 nM |
| PLK3 | IC50: 9.0 nM[1] | IC50: 56 nM[2] | Ki: 1000 nM |
| BRD4 | IC50: 25 nM[4] | Not reported as a primary target | Not reported as a primary target |
Key Observations:
-
Potent PLK1 Inhibition: All three inhibitors demonstrate high potency against PLK1 in the low nanomolar range.
-
Selectivity within the PLK Family:
-
BI-2536 shows low selectivity between PLK1, PLK2, and PLK3.
-
Volasertib exhibits moderate selectivity for PLK1 over PLK2 and greater selectivity over PLK3.
-
GSK461364A displays high selectivity for PLK1 over PLK2 and PLK3.[5]
-
-
Dual Specificity of BI-2536: BI-2536 is unique among these inhibitors for its potent inhibition of BRD4, a key epigenetic reader.[4] This polypharmacological profile means that the cellular effects of BI-2536 are a composite of inhibiting both PLK1 and BET bromodomains.
Kinome-Wide Selectivity
While specific IC50 values provide a snapshot of potency against primary targets, a broader view of selectivity is crucial. Kinome-wide profiling, such as the KINOMEscan™ assay, assesses the binding of an inhibitor against a large panel of kinases.
-
BI-2536: Shows high overall kinase selectivity, being more than 1000-fold selective for PLK proteins over 63 other kinases in an initial screen.[6] However, its potent interaction with BRD4 highlights a significant off-target activity outside the kinome.
-
Volasertib (BI 6727): Pre-clinical studies have indicated that Volasertib binds in a highly selective manner to the kinase domain of the PLK family without binding to other proteins with a kinase domain.[7]
-
GSK461364A: Is reported to have a 1000-fold greater selectivity for PLK1 than for a panel of 48 other kinases.[5]
Signaling Pathways
To understand the functional consequences of BI-2536's dual inhibitory action, it is essential to visualize the signaling pathways of its primary targets.
PLK1 Signaling Pathway in Mitosis
PLK1 is a master regulator of mitosis, involved in multiple stages from mitotic entry to cytokinesis. Its inhibition leads to mitotic arrest and ultimately, apoptosis in cancer cells.
Caption: PLK1's central role in regulating multiple stages of mitosis.
BRD4 Signaling Pathway in Transcription
BRD4 is a key transcriptional co-activator. It binds to acetylated histones at enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II to stimulate gene transcription.
Caption: BRD4's role as an epigenetic reader and transcriptional co-activator.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize kinase inhibitor specificity.
In Vitro Kinase Assay (Z'-LYTE™)
The Z'-LYTE™ kinase assay is a fluorescence-based, coupled-enzyme format used to measure kinase activity and inhibition.
Principle: This assay uses a synthetic peptide substrate labeled with two fluorophores (a FRET pair). Kinase-mediated phosphorylation of the peptide protects it from cleavage by a development reagent protease. Cleavage of unphosphorylated peptides disrupts FRET, leading to a change in the fluorescence emission ratio.
Workflow:
Caption: Workflow for the Z'-LYTE™ in vitro kinase assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 4X solution of the kinase in kinase buffer.
-
Prepare a 4X solution of the inhibitor at various concentrations in kinase buffer.
-
Prepare a 2X solution of the ATP/peptide substrate mix in kinase buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the 4X inhibitor solution to the wells of a 384-well plate.
-
Add 2.5 µL of the 4X kinase solution to the wells.
-
Initiate the reaction by adding 5 µL of the 2X ATP/peptide substrate mix.
-
Incubate at room temperature for 60 minutes.
-
-
Development Reaction:
-
Add 5 µL of the Development Reagent to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Measure the fluorescence using a plate reader with excitation at 400 nm and emission at 445 nm (Coumarin) and 520 nm (Fluorescein).
-
Calculate the emission ratio (445 nm / 520 nm) to determine the percent phosphorylation and subsequently the percent inhibition.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a method to assess target engagement of a compound in a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the inhibitor or vehicle (e.g., DMSO) for a specified time.
-
-
Cell Lysis and Heating:
-
Harvest and lyse the cells (e.g., by freeze-thaw cycles).
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling.
-
-
Separation of Soluble Fraction:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Analyze the amount of the target protein in the soluble fraction by Western blot or other protein quantification methods.
-
Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Conclusion
BI-2536 is a potent inhibitor of PLK1 with a distinct pharmacological profile due to its significant off-target activity against BRD4. This dual specificity should be a critical consideration in the design and interpretation of studies using this compound. For researchers specifically interested in the effects of PLK1 inhibition, more selective inhibitors like GSK461364A may be more appropriate tools. Conversely, the polypharmacology of BI-2536 may offer therapeutic advantages in certain contexts by simultaneously targeting two key pathways involved in cancer cell proliferation and survival. The choice of inhibitor should be guided by the specific research question and a thorough understanding of the compound's selectivity profile.
References
- 1. selleckchem.com [selleckchem.com]
- 2. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe BI2536 | Chemical Probes Portal [chemicalprobes.org]
- 7. Volasertib - Wikipedia [en.wikipedia.org]
BI-2536 versus taxanes mechanism of action
A Comparative Guide to the Mechanisms of Action: BI-2536 versus Taxanes
For researchers and professionals in drug development, understanding the distinct mechanisms of action of anticancer agents is paramount for designing effective therapeutic strategies. This guide provides a detailed comparison of BI-2536, a Polo-like kinase 1 (Plk1) inhibitor, and taxanes, a class of microtubule-stabilizing agents.
Introduction
BI-2536 and taxanes both target cell division, a hallmark of cancer, but they achieve this through fundamentally different molecular interactions. BI-2536 is a highly selective, ATP-competitive inhibitor of Plk1, a key regulator of mitosis[1][2]. In contrast, taxanes, such as paclitaxel (B517696) and docetaxel (B913), bind to β-tubulin, a subunit of microtubules, and stabilize these structures, thereby disrupting their dynamic nature[3][4][5][6][7]. These distinct mechanisms lead to different cellular phenotypes and downstream consequences.
Mechanism of Action: A Head-to-Head Comparison
The primary difference in the mechanism of action between BI-2536 and taxanes lies in their molecular targets.
BI-2536: Inhibition of a Master Mitotic Regulator
BI-2536 functions by directly inhibiting the enzymatic activity of Polo-like kinase 1 (Plk1)[2][8][9][10][11]. Plk1 is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, bipolar spindle formation, and cytokinesis[11][12][13]. By binding to the ATP pocket of Plk1, BI-2536 prevents the phosphorylation of its downstream substrates, leading to a cascade of mitotic failures[1][10]. This results in a characteristic prometaphase arrest with the formation of monopolar spindles[9][14][15]. Prolonged arrest in this state ultimately triggers the apoptotic cascade[8][9][16]. Additionally, some studies suggest that Plk1 inhibition by BI-2536 can also attenuate autophagy[17].
Taxanes: Disruption of Microtubule Dynamics
Taxanes, including paclitaxel and docetaxel, target the building blocks of the mitotic spindle: the microtubules[18]. Unlike other microtubule-targeting agents that cause depolymerization, taxanes stabilize microtubules by binding to the β-tubulin subunit[3][4][5][6][7]. This stabilization prevents the dynamic instability—the rapid polymerization and depolymerization—that is essential for the proper formation and function of the mitotic spindle[3][4][19]. The resulting static microtubules are unable to properly segregate chromosomes, leading to a cell cycle arrest in the G2/M phase[20][21][22]. This mitotic blockade activates the spindle assembly checkpoint, which, when persistently activated, initiates apoptosis[3][23]. Docetaxel has also been observed to induce phosphorylation of the anti-apoptotic protein Bcl-2, further contributing to cell death[24][25].
Quantitative Data Comparison
The following table summarizes key quantitative parameters for BI-2536 and taxanes from various studies.
| Parameter | BI-2536 | Taxanes (Paclitaxel/Docetaxel) | Reference Cell Lines/System |
| Target | Polo-like kinase 1 (Plk1) | β-tubulin subunit of microtubules | N/A |
| IC50 (Plk1 enzyme inhibition) | 0.83 nM | Not Applicable | Cell-free assay[8] |
| IC50 (Cell Proliferation) | 2-25 nM | Varies widely by cell line and specific taxane (B156437) | Panel of 32 human cancer cell lines[8] |
| Cell Cycle Arrest | Prometaphase | G2/M phase | HeLa, various cancer cell lines[9][14][20] |
| Primary Cellular Phenotype | Monopolar spindles | Stabilized microtubule bundles, abnormal spindles | HeLa, various cancer cell lines[9][15][22][26] |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways affected by BI-2536 and taxanes.
Caption: Mechanism of action of BI-2536 targeting Plk1.
Caption: Mechanism of action of taxanes targeting microtubules.
Experimental Protocols
Below are generalized protocols for key experiments used to characterize the mechanisms of BI-2536 and taxanes.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of BI-2536 or a taxane for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value by plotting a dose-response curve.
-
2. Cell Cycle Analysis (Flow Cytometry)
-
Objective: To determine the effect of the compounds on cell cycle distribution.
-
Methodology:
-
Treat cells with BI-2536 or a taxane at a concentration around their IC50 for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.
-
Wash the cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
3. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by the compounds.
-
Methodology:
-
Treat cells with the compounds as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Conclusion
BI-2536 and taxanes represent two distinct and powerful strategies for targeting mitotic progression in cancer cells. BI-2536 offers a highly specific approach by inhibiting the master regulatory kinase Plk1, leading to a prometaphase arrest and the formation of monopolar spindles. In contrast, taxanes employ a broader mechanism by stabilizing microtubules, which results in a G2/M arrest. The choice between these or similar agents in a clinical or research setting will depend on the specific cancer type, its molecular profile, and potential resistance mechanisms. A thorough understanding of their divergent mechanisms of action is crucial for the rational design of novel cancer therapies, including combination strategies that may exploit these differences for synergistic effects.
References
- 1. cyclin-d1.com [cyclin-d1.com]
- 2. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 6. Mechanisms of action of taxanes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are PLK1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Pardon Our Interruption [opnme.com]
- 12. mdpi.com [mdpi.com]
- 13. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Plk1 Inhibitor BI 2536 Temporarily Arrests Primary Cardiac Fibroblasts in Mitosis and Generates Aneuploidy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The small-molecule inhibitor BI 2536 reveals novel insights into mitotic roles of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Pharmacological inhibition of Polo-like kinase 1 (PLK1) by BI-2536 decreases the viability and survival of hamartin and tuberin deficient cells via induction of apoptosis and attenuation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Taxane - Wikipedia [en.wikipedia.org]
- 19. Live Imaging to Study Microtubule Dynamic Instability in Taxane-resistant Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. urology-textbook.com [urology-textbook.com]
- 21. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. droracle.ai [droracle.ai]
- 23. molbiolcell.org [molbiolcell.org]
- 24. Docetaxel - Wikipedia [en.wikipedia.org]
- 25. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. go.drugbank.com [go.drugbank.com]
Validating BI-2536 On-Target Effects with Phosphoproteomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Polo-like kinase 1 (PLK1) inhibitor, BI-2536, with other alternatives, supported by experimental data from phosphoproteomic studies. We delve into the methodologies for validating its on-target effects and present quantitative data to facilitate informed decisions in research and drug development.
Mechanism of Action: BI-2536 and PLK1 Inhibition
BI-2536 is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1][2] PLK1 is overexpressed in many cancers, making it a prime therapeutic target.[2] BI-2536 binds to the ATP-binding pocket of PLK1, inhibiting its kinase activity. This disruption of PLK1 function leads to a cascade of events, including G2/M cell cycle arrest and the formation of abnormal mitotic spindles, ultimately triggering apoptosis in cancer cells.[1][3][4]
The inhibition of PLK1 by BI-2536 prevents the phosphorylation of numerous downstream substrates essential for mitosis. Phosphoproteomics, a powerful mass spectrometry-based technique, allows for the global and quantitative analysis of these phosphorylation events, providing direct evidence of BI-2536's on-target effects.
Quantitative Phosphoproteomics Data
Phosphoproteomic studies have been instrumental in identifying the direct and indirect targets of BI-2536. By comparing the phosphoproteomes of cells treated with BI-2536 to control cells, researchers can identify statistically significant changes in phosphorylation levels of specific proteins.
One study identified hundreds of phosphopeptides that were significantly reduced upon PLK1 inhibition with BI-2536 in mitotic HeLa cells.[5] This provides a global view of the downstream signaling pathways affected by the inhibitor.
Table 1: Comparison of PLK1 Inhibitors
| Inhibitor | Target(s) | IC50 (PLK1) | IC50 (PLK2) | IC50 (PLK3) | Key Features |
| BI-2536 | PLK1, BRD4 | 0.83 nM[6] | 3.5 nM[7] | 9.0 nM[7] | First PLK1 inhibitor to enter clinical trials.[8] |
| Volasertib (B1683956) (BI 6727) | PLK1, PLK2, PLK3 | 0.87 nM[7] | 5 nM[7] | 56 nM[7] | Improved pharmacokinetic profile compared to BI-2536.[4][7] |
| Onvansertib (B609756) (NMS-1286937) | PLK1 | Potent (nanomolar range) | Highly selective for PLK1 | Highly selective for PLK1 | Novel, highly specific PLK1 inhibitor.[9][10] |
Experimental Protocols
Validating the on-target effects of BI-2536 using phosphoproteomics involves a multi-step workflow. Below is a generalized protocol based on common practices in the field.
Detailed Methodologies:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Extraction:
-
Cells are harvested and lysed in a buffer containing detergents, protease inhibitors, and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Digestion:
-
Proteins are reduced, alkylated, and then digested into peptides, typically using the enzyme trypsin.
-
-
Phosphopeptide Enrichment:
-
Due to the low abundance of phosphopeptides, an enrichment step is crucial. Common methods include Titanium Dioxide (TiO2) chromatography or Immobilized Metal Affinity Chromatography (IMAC).[12]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The enriched phosphopeptides are separated by high-performance liquid chromatography (HPLC) and then analyzed by a high-resolution mass spectrometer.
-
The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments, which allows for the identification of the peptide sequence and the location of the phosphate (B84403) group.
-
-
Data Analysis:
-
The raw mass spectrometry data is processed using specialized software to identify and quantify the phosphopeptides.
-
Statistical analysis is performed to compare the abundance of each phosphopeptide between the BI-2536-treated and control samples, identifying those with significantly altered phosphorylation levels.
-
Comparison with Alternatives
While BI-2536 is a potent PLK1 inhibitor, other compounds have been developed with different properties.
-
Volasertib (BI 6727): A close analog of BI-2536, Volasertib was developed to have a more favorable pharmacokinetic profile.[4][7] Both compounds exhibit similar potency against PLK1 in vitro.[7]
-
Onvansertib (NMS-1286937): A newer generation PLK1 inhibitor, Onvansertib is reported to have high specificity for PLK1.[9] Studies have shown its effectiveness in sensitizing cancer cells to radiotherapy.[9]
The choice of inhibitor can depend on the specific research question, the model system being used, and whether in vitro or in vivo studies are planned.
Conclusion
Phosphoproteomics is an indispensable tool for validating the on-target effects of kinase inhibitors like BI-2536. The quantitative data generated from these experiments provide a detailed map of the cellular signaling pathways modulated by the inhibitor, confirming its mechanism of action and revealing potential off-target effects. When selecting a PLK1 inhibitor, researchers should consider the specific characteristics of each compound, including its potency, selectivity, and pharmacokinetic properties, in the context of their experimental goals.
References
- 1. Quantitative Phosphoproteomics Identifies Substrates and Functional Modules of Aurora and Polo-Like Kinase Activities in Mitotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [diposit.ub.edu]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [opnme.com]
- 9. A novel PLK1 inhibitor onvansertib effectively sensitizes MYC-driven medulloblastoma to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.mpg.de [pure.mpg.de]
- 12. pnas.org [pnas.org]
A Comprehensive Guide to Two Potent Polo-like Kinase 1 Inhibitors
A Comparative Analysis of BI-2536 and BI 6727 (Volasertib) for Drug Development Professionals
This guide offers an in-depth comparative analysis of two significant Polo-like kinase 1 (Plk1) inhibitors, BI-2536 and its successor, BI 6727 (Volasertib). Developed by Boehringer Ingelheim, both are dihydropteridinone derivatives that have played a crucial role in the clinical investigation of Plk1 as a therapeutic target in oncology. This document is intended for researchers, scientists, and drug development professionals, providing an objective comparison supported by experimental data, detailed methodologies, and visual diagrams to elucidate their mechanisms and differential profiles.
Mechanism of Action: Targeting the Master Regulator of Mitosis
Polo-like kinase 1 (Plk1) is a serine/threonine kinase that is a critical regulator of multiple stages of cell division, including mitotic entry, spindle formation, and cytokinesis.[1][2] Its overexpression is a common feature in a wide array of human cancers and is often associated with poor prognosis, making it a compelling target for anticancer therapies.[1][2]
Both BI-2536 and Volasertib (B1683956) are potent, ATP-competitive inhibitors of Plk1.[3] They bind to the ATP-binding pocket of the kinase, thereby blocking its catalytic activity.[4] Inhibition of Plk1 disrupts the phosphorylation of its downstream substrates, leading to a cascade of events that culminates in mitotic arrest, characteristically with the formation of monopolar spindles—a phenotype termed "polo arrest".[5] This ultimately triggers apoptosis (programmed cell death) in cancer cells.[6] A noteworthy aspect of their mechanism is a degree of selectivity for cancer cells. While Plk1 inhibition affects all dividing cells, it tends to induce a G2/M phase arrest followed by apoptosis in cancer cells, whereas normal cells are more likely to undergo a temporary and reversible cell cycle arrest, potentially offering a therapeutic window.[7]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for BI-2536 and Volasertib from various preclinical studies, providing a clear comparison of their potency and activity.
Table 1: Kinase Inhibitory Potency
| Compound | Target | IC50 (nM) | Reference(s) |
| BI-2536 | Plk1 | 0.83 | [8][9] |
| Plk2 | 3.5 | [8] | |
| Plk3 | 9.0 | [8] | |
| BI 6727 (Volasertib) | Plk1 | 0.87 | [10][11] |
| Plk2 | 5 | [10][11] | |
| Plk3 | 56 | [10][11] |
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line | Cancer Type | EC50/IC50 (nM) | Reference(s) |
| BI-2536 | Panel of 32 human cancer cell lines | Various | 2-25 | [8] |
| Neuroblastoma cell lines | Neuroblastoma | <100 | ||
| HCT 116 | Colorectal Carcinoma | - | [8] | |
| BxPC-3 | Pancreatic Carcinoma | - | [8] | |
| A549 | Non-Small Cell Lung Cancer | - | [8] | |
| BI 6727 (Volasertib) | HCT116 | Colorectal Carcinoma | 23 | [11][12] |
| NCI-H460 | Non-Small Cell Lung Cancer | 21 | [11][12] | |
| BRO | Melanoma | 11 | [12] | |
| GRANTA-519 | Mantle Cell Lymphoma | 15 | [12] | |
| HL-60 | Acute Myeloid Leukemia | 32 | [11] | |
| THP-1 | Acute Monocytic Leukemia | 36 | [11] | |
| Raji | Burkitt's Lymphoma | 37 | [11] | |
| Pediatric cancer cell lines | Various | 6.0-135 | [13] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing Schedule | Outcome | Reference(s) |
| BI-2536 | HCT 116 (colorectal) | 50 mg/kg, i.v., once or twice weekly | Significant tumor growth inhibition (T/C of 15% and 0.3%) | [8] |
| BxPC-3 (pancreatic) | twice weekly | Excellent tumor growth inhibition (T/C of 5%) | [8] | |
| A549 (lung) | twice weekly | Excellent tumor growth inhibition (T/C of 14%) | [8] | |
| BI 6727 (Volasertib) | Multiple human carcinoma xenografts | - | Significant tumor growth inhibition | [11] |
| Taxane-resistant CXB1 colon carcinoma | - | Marked antitumor activity | [11] | |
| Pediatric solid tumor and ALL xenografts | 15-30 mg/kg, i.v., q7dx3 | Significant differences in event-free survival in 59% of solid tumor models and 50% of ALL models | [13] |
Table 4: Pharmacokinetic and Clinical Profile
| Feature | BI-2536 | BI 6727 (Volasertib) | Reference(s) |
| Pharmacokinetics | Suboptimal profile, multi-compartmental behavior, terminal half-life of 20-30 hours. | Improved profile with high volume of distribution, good tissue penetration, and a long terminal half-life. | [3][14][15] |
| Clinical Development | Discontinued | Advanced to Phase 3 trials; awarded Breakthrough Therapy status by the FDA for AML. | [3][16] |
| Dose-Limiting Toxicities | Reversible neutropenia, hypertension, elevated liver enzymes, fatigue. | Reversible hematologic events (neutropenia, thrombocytopenia). | [8][15] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of BI-2536 and Volasertib are provided below.
1. Plk1 Kinase Assay (In Vitro Enzyme Inhibition)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Plk1.
-
Principle: A common method is a luminescence-based assay that measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is proportional to the kinase activity.
-
Materials:
-
Recombinant human Plk1 enzyme.
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).
-
Substrate (e.g., casein from bovine milk).
-
ATP.
-
Test compounds (BI-2536 or Volasertib) serially diluted in DMSO.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
-
Luminometer.
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant Plk1 enzyme, and the substrate.
-
Add serial dilutions of the test compound or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add the kinase/substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. This typically involves a two-step process of depleting the remaining ATP and then converting ADP to ATP for the luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell Proliferation Assay (e.g., MTT or Alamar Blue)
This assay determines the effect of the compounds on the viability and proliferation of cancer cell lines.
-
Principle: Colorimetric or fluorometric assays measure the metabolic activity of viable cells. For example, in the MTT assay, a tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.
-
Materials:
-
Human cancer cell lines.
-
Complete cell culture medium.
-
Test compounds (BI-2536 or Volasertib) dissolved in DMSO.
-
MTT reagent or Alamar Blue reagent.
-
Solubilization buffer (for MTT assay).
-
96-well plates.
-
Microplate reader (spectrophotometer or fluorometer).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
Add the MTT or Alamar Blue reagent to each well and incubate for a few hours to allow for the colorimetric or fluorometric reaction to occur.
-
If using MTT, add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the EC50 or IC50 value from the dose-response curve.
-
3. In Vivo Xenograft Tumor Model
This assay evaluates the anti-tumor efficacy of the compounds in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
Human cancer cell line.
-
Matrigel (optional, to enhance tumor formation).
-
Test compounds formulated for intravenous (i.v.) administration.
-
Vehicle control solution.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., HCT 116) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., BI-2536 at 50 mg/kg) or vehicle control intravenously according to a specific dosing schedule (e.g., once or twice weekly).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (length × width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).
-
Efficacy is often expressed as the ratio of the mean tumor volume of the treated group to the control group (T/C ratio).
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Plk1's central role in mitosis and its inhibition by BI-2536/Volasertib.
References
- 1. Adjunctive Volasertib in Patients With Acute Myeloid Leukemia not Eligible for Standard Induction Therapy: A Randomized, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 dose escalation trial of volasertib in combination with decitabine in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I dose escalation and pharmacokinetic study of BI 2536, a novel Polo-like kinase 1 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phase I trial of volasertib, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Volasertib suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BI-2536 Induced Phenotypes: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Polo-like kinase 1 (Plk1) inhibitor, BI-2536, with alternative Plk1 inhibitors. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying Plk1-related cellular processes.
Introduction to BI-2536 and Plk1 Inhibition
Polo-like kinase 1 (Plk1) is a critical serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1][2][3] Its functions include centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2][3] Due to its overexpression in a wide range of human cancers and its correlation with poor prognosis, Plk1 has emerged as an attractive target for anticancer drug development.[1][2][4]
BI-2536 is a potent and selective, ATP-competitive inhibitor of Plk1.[4][5] It induces a characteristic "polo-arrest" phenotype, typified by a prometaphase arrest with aberrant monopolar mitotic spindles, which ultimately leads to apoptotic cell death.[4][6] This guide compares the in vitro efficacy of BI-2536 with other notable Plk1 inhibitors: Volasertib (B1683956) (BI 6727), GSK461364A, Rigosertib (ON 01910.Na), and Onvansertib (NMS-P937).
Comparative Efficacy of Plk1 Inhibitors
The following tables summarize the in vitro potency of BI-2536 and its alternatives against Plk kinases and a panel of human cancer cell lines.
Table 1: Inhibitory Activity against Plk Family Kinases
| Compound | Plk1 IC₅₀ (nM) | Plk2 IC₅₀ (nM) | Plk3 IC₅₀ (nM) | Selectivity (Plk2/Plk1) | Selectivity (Plk3/Plk1) | Reference |
| BI-2536 | 0.83 | 3.5 | 9.0 | ~4.2x | ~10.8x | [5] |
| Volasertib | 0.87 | 5 | 56 | ~5.7x | ~64.4x | [7] |
| GSK461364A | ≤0.5 (Kᵢ) | 860 | 1000 | >1720x | >2000x | [8] |
| Onvansertib | 2 | >10,000 | >10,000 | >5000x | >5000x | [9] |
Note: Rigosertib is a non-ATP-competitive inhibitor, and its primary mechanism of action is debated, with effects reported on both Plk1 and the Ras signaling pathway. Therefore, a direct IC₅₀ comparison against the kinase may not be fully representative of its cellular activity.
Table 2: Proliferative IC₅₀/EC₅₀ Values in Human Cancer Cell Lines (nM)
| Cell Line | Cancer Type | BI-2536 | Volasertib | GSK461364A | Onvansertib | Rigosertib | Reference |
| HCT-116 | Colon Carcinoma | ~15 | 23 | - | - | - | [5][7] |
| NCI-H460 | Lung Carcinoma | 21 | 21 | - | - | - | [7] |
| HeLa | Cervical Cancer | 2-25 | - | <100 | - | - | [5][8] |
| A2780 | Ovarian Cancer | - | - | - | <100 | - | [9] |
| G7 | Glioblastoma | 3.3 | - | 6.4 | - | - | [10] |
| MCAS | Ovarian Cancer | - | 13.9 | - | 12.3 | - | [11] |
| EFO27 | Ovarian Cancer | - | 15.6 | - | 15.6 | - | [11] |
| JHOM1 | Ovarian Cancer | - | 13.5 | - | 12.6 | - | [11] |
| SCLC (panel) | Small Cell Lung Cancer | - | 40-550 | - | - | - | [12] |
Note: Dashes (-) indicate that data was not available in the reviewed sources for a direct comparison in that specific cell line.
Signaling Pathways and Experimental Workflows
To understand the context of BI-2536's action and the methods used for its validation, the following diagrams illustrate the Plk1 signaling pathway, a typical experimental workflow, and the logical relationship between BI-2536 treatment and its phenotypic outcomes.
Caption: Plk1 signaling pathway and the point of inhibition by BI-2536.
Caption: General experimental workflow for validating BI-2536 induced phenotypes.
Caption: Logical flow from BI-2536 treatment to apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate interpretation of results.
Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining
Objective: To quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with Plk1 inhibitors.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Protocol 2: Apoptosis Assay by Annexin V-FITC Staining
Objective: To detect and quantify apoptotic cells based on the externalization of phosphatidylserine.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Protocol 3: Immunofluorescence for Mitotic Spindle Analysis
Objective: To visualize the morphology of the mitotic spindle and centrosomes to assess the phenotypic effects of Plk1 inhibition.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., mouse anti-α-tubulin, rabbit anti-pericentrin or anti-γ-tubulin)
-
Fluorophore-conjugated secondary antibodies (e.g., anti-mouse IgG-Alexa Fluor 488, anti-rabbit IgG-Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips and treat with the Plk1 inhibitor for the desired time.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS and stain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Cells treated with BI-2536 are expected to exhibit a prometaphase arrest with monopolar spindles, characterized by condensed chromosomes surrounding a single centrosomal microtubule aster.
Conclusion
BI-2536 is a potent inhibitor of Plk1 that induces a distinct mitotic arrest phenotype leading to apoptosis in cancer cells. This guide provides a comparative overview of its efficacy alongside other Plk1 inhibitors, highlighting differences in potency and selectivity. The provided experimental protocols and diagrams offer a framework for the validation and further investigation of BI-2536 and its alternatives in a research setting. The choice of inhibitor will depend on the specific research question, the cancer model being studied, and the desired selectivity profile. Volasertib shows a similar potency to BI-2536 for Plk1 but improved selectivity against Plk3. GSK461364A and Onvansertib offer significantly higher selectivity for Plk1 over Plk2 and Plk3, which may be advantageous in minimizing off-target effects. The distinct, non-ATP competitive mechanism of Rigosertib presents an alternative approach to targeting Plk1-related pathways. Careful consideration of these factors, supported by the experimental validation outlined in this guide, will enable researchers to make informed decisions for their studies.
References
- 1. Item - Integrative workflow for designing and virtual screening of polo-box domain inhibitors. - Public Library of Science - Figshare [plos.figshare.com]
- 2. High-throughput virtual screening, identification and in vitro biological evaluation of novel inhibitors of PLK1 and NRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PLK1 Inhibitor GSK461364A Is Effective in Poorly Differentiated and Anaplastic Thyroid Carcinoma Cells, Independent of the Nature of Their Driver Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro and In Vivo Effects of BI-2536
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo effects of BI-2536, a potent and selective inhibitor of Polo-like kinase 1 (Plk1). The information is compiled from various preclinical studies to assist researchers in evaluating its potential as a therapeutic agent.
Introduction to BI-2536
BI-2536 is a small molecule inhibitor that targets Polo-like kinase 1 (Plk1), a key regulator of mitotic progression.[1][2] Plk1 is frequently overexpressed in various human cancers, making it an attractive target for cancer therapy. BI-2536 acts as an ATP-competitive inhibitor of Plk1, leading to mitotic arrest and subsequent apoptosis in cancer cells.[3]
In Vitro Effects of BI-2536
The in vitro activity of BI-2536 has been evaluated across a wide range of human cancer cell lines. Key effects include potent inhibition of cell proliferation, induction of cell cycle arrest at the G2/M phase, and apoptosis.
Table 1: In Vitro Potency of BI-2536 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/EC50 (nM) | Reference |
| HeLa | Cervical Cancer | 2 - 25 | [1] |
| NCI-H460 | Lung Cancer | 12 | [2] |
| A549 | Lung Cancer | 14 (T/C) | [1] |
| BxPC-3 | Pancreatic Cancer | 5 (T/C) | [1] |
| HCT 116 | Colon Cancer | 0.3 - 15 (T/C) | [1] |
| CAL62 | Anaplastic Thyroid Carcinoma | 1.4 - 5.6 | [1] |
| OCUT-1 | Anaplastic Thyroid Carcinoma | 1.4 - 5.6 | [1] |
| SW1736 | Anaplastic Thyroid Carcinoma | 1.4 - 5.6 | [1] |
| 8505C | Anaplastic Thyroid Carcinoma | 1.4 - 5.6 | [1] |
| ACT-1 | Anaplastic Thyroid Carcinoma | 1.4 - 5.6 | [1] |
| Neuroblastoma Cell Lines | Neuroblastoma | < 100 | [3] |
| G7 (Glioblastoma Stem Cell) | Glioblastoma | 3.3 | [4] |
T/C values represent the ratio of tumor growth in treated vs. control groups in xenograft models, included here for context on in vivo efficacy starting from in vitro sensitive lines.
Comparison with Other Plk1 Inhibitors
BI-2536 was one of the first potent and selective Plk1 inhibitors to enter clinical trials.[2] Subsequently, other Plk1 inhibitors, such as Volasertib (B1683956) (BI 6727) and GSK461364, have been developed.
Table 2: In Vitro Potency Comparison of Plk1 Inhibitors
| Inhibitor | Plk1 IC50 (nM) | Plk2 IC50 (nM) | Plk3 IC50 (nM) | Reference |
| BI-2536 | 0.83 | 3.5 | 9.0 | [5] |
| Volasertib (BI 6727) | 0.87 | 5 | 56 | [5] |
| GSK461364 | 6.4 (in G7 cells) | Not specified | Not specified | [4] |
Volasertib was developed from the same dihydropteridinone scaffold as BI-2536 and exhibits a similar potency for Plk1 but with potentially different selectivity profiles against other Plk isoforms and pharmacokinetic properties.[5][6]
In Vivo Effects of BI-2536
The anti-tumor efficacy of BI-2536 has been demonstrated in various human tumor xenograft models in mice. Administration of BI-2536 typically leads to tumor growth inhibition and, in some cases, tumor regression.
Table 3: In Vivo Efficacy of BI-2536 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (T/C %) | Reference |
| HCT 116 | Colon Cancer | 50 mg/kg, once weekly (i.v.) | 15 | [1] |
| HCT 116 | Colon Cancer | 50 mg/kg, twice weekly (i.v.) | 0.3 | [1] |
| BxPC-3 | Pancreatic Cancer | Twice weekly (i.v.) | 5 | [1] |
| A549 | Lung Cancer | Twice weekly (i.v.) | 14 | [1] |
| Glioblastoma | Glioblastoma | 50 mg/kg | Significant antitumor effect | [7] |
Comparison with Volasertib in a Xenograft Model
While direct head-to-head in vivo comparisons are limited in the provided search results, some studies suggest that Volasertib may have an improved pharmacokinetic profile, including a longer terminal half-life and better tissue penetration compared to BI-2536.[6][8] One study in glioma stem cells noted that a 50 mg/kg dose of BI-2536 showed significant antitumor effects, while a 10 mg/kg dose of Volasertib was not sufficient as a monotherapy in their in vivo model.[7]
Signaling Pathway and Experimental Workflows
Plk1 Signaling Pathway in Mitosis
BI-2536 exerts its effects by inhibiting Plk1, a critical kinase that regulates multiple stages of mitosis, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.
Caption: Plk1 signaling pathway in mitosis and its inhibition by BI-2536.
Experimental Workflow for In Vitro Analysis
A typical workflow to assess the in vitro effects of BI-2536 involves cell viability assays, cell cycle analysis, and apoptosis assays.
Caption: A standard workflow for in vitro evaluation of BI-2536.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of BI-2536 and a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Cell Preparation: Harvest cells after treatment with BI-2536 and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark to allow for DNA staining.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Flow Cytometry (Annexin V Staining)
This assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
-
Cell Preparation: Harvest cells after treatment with BI-2536 and wash with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Annexin V binds to exposed PS on the surface of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Human Tumor Xenograft Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of a compound.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.
-
Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer BI-2536 (e.g., via intravenous injection) and a vehicle control according to the specified dosing schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers regularly throughout the study and calculate tumor volume.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment. The T/C % is the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group, expressed as a percentage.
Conclusion
BI-2536 is a potent Plk1 inhibitor with significant anti-proliferative and pro-apoptotic effects in a broad range of cancer cell lines in vitro. These effects translate to substantial tumor growth inhibition in in vivo xenograft models. While newer Plk1 inhibitors like Volasertib have been developed with potentially improved pharmacokinetic properties, BI-2536 remains a valuable tool for studying Plk1 biology and as a benchmark for the development of novel anti-mitotic agents. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of Plk1 inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 7. oncotarget.com [oncotarget.com]
- 8. Phase I trial of volasertib, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
BI-2536: A Comparative Analysis of Preclinical Promise and Clinical Reality
A Tale of a Potent Plk1 Inhibitor's Journey from Bench to Bedside
BI-2536, a potent and highly selective small-molecule inhibitor of Polo-like kinase 1 (Plk1), emerged from preclinical studies with significant promise as a novel anti-cancer agent. Its mechanism of action, targeting a key regulator of mitosis, suggested broad applicability across various tumor types. However, the transition from robust preclinical efficacy to tangible clinical benefit has been met with mixed results. This guide provides a comprehensive comparison of the preclinical data and clinical trial outcomes for BI-2536, offering researchers, scientists, and drug development professionals a detailed perspective on its therapeutic potential and limitations.
Preclinical Efficacy: A Strong Foundation
In preclinical settings, BI-2536 demonstrated remarkable potency and activity against a wide range of cancer cell lines and in animal models. As an ATP-competitive inhibitor, it effectively blocks the catalytic activity of Plk1, a serine/threonine kinase crucial for multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[1][2][3] Inhibition of Plk1 by BI-2536 leads to a characteristic "polo arrest," where cells are halted in mitosis with defective monopolar spindles, ultimately triggering apoptosis.[4]
BI-2536 exhibited potent cytotoxic effects in numerous human cancer cell lines, with IC50 values often in the low nanomolar range.[2][5] Its activity was observed across diverse cancer types, including neuroblastoma, multiple myeloma, and various solid tumors.[2][5] Beyond its primary effect on mitosis, preclinical studies also revealed that BI-2536 can induce apoptosis and attenuate autophagy.[2][6]
The promising in vitro results were further substantiated in vivo. In various xenograft models using human cancer cell lines, BI-2536 demonstrated significant tumor growth inhibition and even tumor regression at well-tolerated doses.[3][7]
| Preclinical In Vivo Efficacy of BI-2536 | |
| Xenograft Model | Noteworthy Outcomes |
| HCT 116 (Colon) | Intravenous administration of 50 mg/kg once or twice weekly resulted in significant tumor growth inhibition. |
| BxPC-3 (Pancreatic) | Twice-weekly treatment led to excellent tumor growth inhibition. |
| A549 (Lung) | Showed significant tumor growth inhibition with a twice-weekly dosing schedule. |
| Multiple Myeloma | Subcutaneous models showed significant suppression of tumor burden and prolonged survival.[7] |
| Neuroblastoma | Demonstrated anti-tumor activity in preclinical models.[5] |
| Hepatocellular Carcinoma | While effective in inhibiting hepatocarcinogenesis in a transgenic mouse model, it was less effective against established tumors due to low intratumoral drug levels.[8] |
Clinical Trial Outcomes: A More Complex Picture
The encouraging preclinical data prompted the clinical development of BI-2536. Phase I and II clinical trials were initiated to evaluate its safety, pharmacokinetics, and efficacy in patients with advanced cancers.
Phase I studies successfully established the maximum tolerated dose (MTD) of BI-2536 with various dosing schedules.[4][9] The primary dose-limiting toxicities (DLTs) were hematological, most notably reversible neutropenia.[9][10] Other common adverse events included fatigue, nausea, and anorexia.[10] While the trials confirmed a favorable pharmacokinetic profile, the antitumor activity was modest, with some patients experiencing disease stabilization and one transient partial response reported.[9][10]
| BI-2536 Phase I Clinical Trial Highlights | |
| Patient Population | Advanced Solid Tumors |
| Dosing Schedules Investigated | Single 1-hour IV infusion every 3 weeks; 1-hour IV infusion on Days 1 & 8 of a 21-day cycle; 1-hour IV infusion on Days 1-3 of a 21-day cycle.[1][4] |
| Maximum Tolerated Dose (MTD) | 200 mg (single infusion every 3 weeks); 100 mg (Days 1 & 8); 60 mg (Days 1-3).[1][4][6] |
| Dose-Limiting Toxicities (DLTs) | Primarily hematologic (neutropenia), fatigue, hypertension, elevated liver enzymes.[4] |
| Efficacy | One transient partial response; 23% of patients at or above MTD experienced disease stabilization for ≥3 months in one study.[9][10] In another study, 32% of patients had a best overall response of stable disease.[1] |
Phase II trials were designed to further assess the efficacy of BI-2536 in specific cancer types. The results from these studies were varied, highlighting the challenge of translating preclinical success into clinical benefit.
Non-Small Cell Lung Cancer (NSCLC): In patients with relapsed stage IIIB/IV NSCLC, BI-2536 monotherapy demonstrated modest efficacy. A randomized phase II trial showed a partial response in 4.2% of patients.[11] The median progression-free survival (PFS) was approximately 7-8 weeks, and the median overall survival (OS) was around 28.7 weeks.[11] The safety profile was considered favorable, with grade 4 neutropenia being the most significant adverse event.[11]
Small Cell Lung Cancer (SCLC): In stark contrast to the NSCLC trial, a phase II study in patients with relapsed sensitive SCLC was terminated early due to a lack of efficacy.[12][13] No objective responses were observed, and the median PFS was a mere 1.4 months.[12]
| BI-2536 Phase II Clinical Trial Outcomes | ||
| Indication | Key Efficacy Results | Safety Profile |
| Non-Small Cell Lung Cancer (NSCLC) | Objective Response Rate (ORR): 4.2% (4 partial responses).[11] Median Progression-Free Survival (PFS): ~7-8.3 weeks.[11] Median Overall Survival (OS): 28.7 weeks.[11] | Favorable; Grade 4 neutropenia in 37% of patients; common non-hematologic adverse events were fatigue and nausea.[11] |
| Small Cell Lung Cancer (SCLC) | No objective responses observed.[12][13] Median PFS: 1.4 months.[12] | Generally well-tolerated; most frequent adverse events were neutropenia, fatigue, nausea, vomiting, and constipation.[12] |
Experimental Protocols
Cancer cell lines were seeded in 96-well plates and treated with varying concentrations of BI-2536 for a specified period (e.g., 72 hours). Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells. The crystals were then dissolved in a solubilization buffer, and the absorbance was measured using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Human cancer cells were implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, mice were randomized into treatment and control groups. BI-2536 was administered intravenously at specified doses and schedules. Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised and weighed. Efficacy was assessed by comparing tumor growth between the treated and control groups.
This was an open-label, randomized study.[11] Ninety-five patients with relapsed stage IIIB/IV NSCLC were randomized to receive intravenous BI-2536 on either day 1 (200 mg) or days 1 to 3 (50 or 60 mg) of a 21-day treatment course.[11] The primary endpoint was objective response rate, assessed using Response Evaluation Criteria in Solid Tumors (RECIST). Secondary endpoints included progression-free survival, overall survival, quality of life, safety, and pharmacokinetics.[11]
Visualizing the Mechanism and Workflow
To better understand the biological pathways and experimental processes discussed, the following diagrams have been generated.
References
- 1. An open-label, phase I study of the polo-like kinase-1 inhibitor, BI 2536, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reduced Efficacy of the Plk1 Inhibitor BI 2536 on the Progression of Hepatocellular Carcinoma due to Low Intratumoral Drug Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I dose escalation and pharmacokinetic study of BI 2536, a novel Polo-like kinase 1 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The efficacy and safety of BI 2536, a novel Plk-1 inhibitor, in patients with stage IIIB/IV non-small cell lung cancer who had relapsed after, or failed, chemotherapy: results from an open-label, randomized phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An open-label, phase II study of the polo-like kinase-1 (Plk-1) inhibitor, BI 2536, in patients with relapsed small cell lung cancer (SCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
Safety Operating Guide
Essential Procedures for the Proper Disposal of BI-2540
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of BI-2540, a halogenated organic compound. Adherence to these procedures will mitigate risks and support a culture of safety.
Immediate Safety and Logistical Information
The chemical formula for this compound is C24H15ClF5NO5, indicating it contains chlorine and fluorine.[1] This classifies it as a halogenated organic compound . The primary safety and disposal protocol is to segregate it into the halogenated organic waste stream.[2] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[3]
Step-by-Step Disposal Protocol for this compound
-
Waste Identification and Segregation:
-
Waste Accumulation and Containerization:
-
Use a designated, chemically compatible waste container for halogenated organic liquids.[5] The container must be in good condition, free of leaks, and have a secure, tight-fitting cap.[4]
-
The container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste."[4][5]
-
List all constituents of the waste container on the hazardous waste tag, including "this compound" and any solvents or other chemicals, with their estimated percentages.[4]
-
-
Storage of Chemical Waste:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[4]
-
Ensure the storage area is a well-ventilated, cool, and dry location, away from sources of ignition.[4]
-
The waste container must be stored within secondary containment to prevent the spread of material in case of a leak.[4]
-
Keep the waste container closed at all times, except when adding waste.[4][5]
-
-
Requesting Waste Disposal:
-
When the waste container is nearly full (e.g., ¾ full) or when waste accumulation is complete, arrange for disposal through your institution's Environmental Health and Safety (EH&S) department.[4]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
-
Quantitative Data for Laboratory Chemical Waste Management
The following table summarizes key quantitative parameters for the management of chemical waste in a laboratory setting, based on general guidelines.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume in SAA | 55 gallons | [4] |
| Maximum Accumulation for Acutely Toxic "P-listed" Wastes | 1 quart (liquid) or 1 kilogram (solid) | - |
| Acceptable pH Range for Aqueous Waste | 5.5 - 9.5 | [3] |
Experimental Protocols Cited
While this document provides disposal procedures, it does not cite specific experimental protocols that generate this compound waste. The disposal guidelines provided are based on the chemical nature of the compound and standard laboratory chemical waste procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
Personal protective equipment for handling BI-2540
Disclaimer: This document provides essential guidance for the safe laboratory use of BI-2540, a potent HIV non-nucleoside reverse transcriptase (NNRT) inhibitor.[1] As no specific Safety Data Sheet (SDS) for this compound was readily available, this information is based on general safety protocols for handling potent, research-grade kinase inhibitors and other hazardous chemical compounds.[2][3] Researchers, scientists, and drug development professionals must handle this compound with a high degree of caution and are strongly advised to consult their institution's safety officer and conduct a thorough risk assessment before beginning any work.
Immediate Safety and Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. - Gloves: Two pairs of nitrile gloves (double-gloving), to be changed immediately upon contamination. - Eye Protection: Chemical splash goggles to provide a complete seal around the eyes. - Lab Coat: A dedicated lab coat, preferably disposable or made of a non-absorbent material. - Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[2] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. - Lab Coat: Standard laboratory coat. - Ventilation: Work should be conducted in a chemical fume hood.[2] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[2] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. |
Operational Plan: Handling and Experimental Use
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[2]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Spill Management Workflow
In the event of a spill, a clear and immediate response is necessary to contain the area and prevent exposure. The following workflow outlines the appropriate steps.
Caption: Workflow for responding to a this compound spill.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.
-
Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.
Note: All disposal must be in accordance with local, state, and federal regulations.[3]
Storage
Proper storage is essential to maintain the integrity of this compound and ensure laboratory safety.
-
Solid Form: Store at -20°C for up to 2 years.
-
In DMSO: Store at 4°C for up to 2 weeks, and at -80°C for up to 6 months.[4]
-
General Storage Conditions: Keep the container tightly sealed in a dry and well-ventilated place.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
